molecular formula C5H9NO2 B1349330 Methyl 1-aminocyclopropanecarboxylate CAS No. 72784-43-1

Methyl 1-aminocyclopropanecarboxylate

Cat. No.: B1349330
CAS No.: 72784-43-1
M. Wt: 115.13 g/mol
InChI Key: CSHMCEYIMFSLSS-UHFFFAOYSA-N
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Description

Methyl 1-aminocyclopropanecarboxylate is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-aminocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-8-4(7)5(6)2-3-5/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHMCEYIMFSLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370671
Record name methyl 1-aminocyclopropanecarboxylate
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72784-43-1
Record name Methyl 1-aminocyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72784-43-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 1-aminocyclopropanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 1-aminocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) is a synthetic derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene. This technical guide delineates the current understanding of the mechanism of action of methyl-ACC, focusing on its role as an ethylene agonist in plants. While the complete molecular interactions are still under investigation, evidence suggests that methyl-ACC promotes ethylene-related physiological responses by upregulating the expression of genes involved in ethylene biosynthesis, leading to an increase in endogenous ethylene production. This guide provides a comprehensive overview of the ethylene biosynthesis and signaling pathways, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the core mechanisms to facilitate further research and development in this area.

Introduction

Ethylene is a gaseous plant hormone that regulates a wide array of developmental processes and stress responses, including seed germination, fruit ripening, senescence, and abscission. The biosynthesis of ethylene is a tightly regulated process, with 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO) being the key enzymes. This compound (methyl-ACC), a structural analog of ACC, has been identified as an agonist of ethylene responses in plants.[1] This guide explores the mechanism by which methyl-ACC exerts its effects, providing a foundation for its potential application as a plant growth regulator.

Core Mechanism of Action

The primary mechanism of action of methyl-ACC is its ability to induce an increase in ethylene production in plant tissues.[1] Unlike some ACC analogs that act as competitive inhibitors of ACC oxidase, methyl-ACC does not appear to directly enhance the enzymatic activity of ACO.[1] Instead, it is proposed that methyl-ACC acts upstream in the ethylene biosynthesis pathway, likely influencing the activity or expression of ACC synthase, the rate-limiting enzyme in ethylene production.[2][3][4][5]

The proposed, though not yet fully elucidated, mechanism involves the following steps:

  • Uptake: Methyl-ACC is likely taken up by plant cells through amino acid transporters, such as the LYSINE HISTIDINE TRANSPORTER1 (LHT1), which is known to transport ACC.[6][7]

  • Metabolic Conversion (Hypothesized): It is hypothesized that intracellular esterases may hydrolyze methyl-ACC to ACC, thereby increasing the intracellular pool of the ethylene precursor.

  • Upregulation of Biosynthesis Genes: Treatment with methyl-ACC has been shown to upregulate the expression of genes encoding for both ACC synthase (ACS) and ACC oxidase (ACO).[1] This transcriptional upregulation leads to an increased capacity for ethylene synthesis.

  • Increased Ethylene Production: The combined effect of potentially increased substrate availability and enhanced enzyme expression results in a significant increase in ethylene production, leading to the observed ethylene-related physiological responses.[1]

Signaling Pathways

The action of methyl-ACC is intrinsically linked to the ethylene biosynthesis and signaling pathways.

Ethylene Biosynthesis (Yang Cycle)

Ethylene is synthesized from the amino acid methionine in a cyclic pathway known as the Yang Cycle.

Ethylene_Biosynthesis_Pathway cluster_methyl_acc Proposed Action of Methyl-ACC Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) (Rate-limiting step) MTA 5'-Methylthioadenosine (MTA) SAM->MTA Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) Recycle Yang Cycle (Recycling of MTA to Methionine) MTA->Recycle Recycle->Met Methyl_ACC Methyl-ACC Methyl_ACC->SAM Upregulates ACS expression Methyl_ACC->ACC Uptake & Potential Conversion

Figure 1: The Ethylene Biosynthesis Pathway (Yang Cycle).
Ethylene Signaling Pathway

Once produced, ethylene initiates a signaling cascade by binding to receptors located on the endoplasmic reticulum. This leads to the activation of downstream transcription factors and subsequent changes in gene expression.

Ethylene_Signaling_Pathway cluster_inactive No Ethylene cluster_active Ethylene Present Ethylene Ethylene Receptors ETR1, ERS1, etc. (ER Membrane Receptors) Ethylene->Receptors Binds and Inactivates CTR1 CTR1 (Negative Regulator) Receptors->CTR1 Inactivation EIN2 EIN2 (Positive Regulator) CTR1->EIN2 Relieves Inhibition EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 Activates ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs Activates Transcription Response Ethylene Responses ERFs->Response Receptors_off Receptors (Active) CTR1_on CTR1 (Active) Receptors_off->CTR1_on Activates EIN2_off EIN2 (Inactive) CTR1_on->EIN2_off Inhibits EIN3_EIL1_off EIN3/EIL1 (Degraded) EIN2_off->EIN3_EIL1_off No activation

Figure 2: Simplified Ethylene Signaling Pathway in Arabidopsis.

Quantitative Data

While kinetic data for the interaction of methyl-ACC with ethylene biosynthesis enzymes is not currently available, the following tables summarize the known kinetic parameters for the key enzymes with their natural substrates. This data is crucial for designing experiments to investigate the effects of methyl-ACC.

Table 1: Kinetic Parameters of ACC Synthase (ACS)

Enzyme SourceSubstrateKm (µM)Reference
Tomato (Lycopersicon esculentum) extractS-Adenosyl-L-methionine (SAM)20[3]

Table 2: Kinetic Parameters of ACC Oxidase (ACO) Isoforms from Arabidopsis thaliana

Enzyme IsoformVmax (nmol ethylene/nmol ACO/min)Km for ACC (µM)Reference
ACO14.67 ± 0.2633.33 ± 14.82[8]
ACO20.15 ± 0.0214.82 ± 8.25[8]
ACO50.58 ± 0.07197.78 ± 57.11[8]

Experimental Protocols

To facilitate further investigation into the mechanism of action of methyl-ACC, detailed protocols for key experiments are provided below.

In Vitro ACC Synthase (ACS) Activity Assay

This protocol is adapted from established methods and is designed to quantify the activity of ACS by measuring the amount of ACC produced from its substrate, SAM.[5][9]

Workflow:

ACS_Assay_Workflow Start Start: Purified ACS Enzyme Incubation Incubate with SAM (Substrate) Start->Incubation Stop_Reaction Stop Reaction (e.g., with HgCl2) Incubation->Stop_Reaction Convert_ACC Convert ACC to Ethylene (Chemical Conversion) Stop_Reaction->Convert_ACC Measure_Ethylene Measure Ethylene (Gas Chromatography) Convert_ACC->Measure_Ethylene End End: Calculate ACS Activity Measure_Ethylene->End

Figure 3: Workflow for In Vitro ACC Synthase Activity Assay.

Materials:

  • Purified recombinant ACS enzyme

  • Tricine reaction buffer (e.g., 100 mM Tricine-KOH, pH 8.5, 10 µM pyridoxal phosphate)

  • S-Adenosyl-L-methionine (SAM) chloride solution

  • 100 mM Mercuric chloride (HgCl₂) solution

  • Reagents for chemical conversion of ACC to ethylene (e.g., NaOH, NaOCl)

  • Gas-tight vials

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Enzyme Preparation: Prepare purified recombinant ACS enzyme.[10]

  • Reaction Setup: In a microcentrifuge tube, combine the purified ACS enzyme with the Tricine reaction buffer.

  • Initiate Reaction: Add SAM chloride solution to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.

  • Stop Reaction: Terminate the reaction by adding HgCl₂ solution.

  • ACC to Ethylene Conversion: Transfer the reaction mixture to a gas-tight vial. Add NaOH and NaOCl to chemically convert the ACC produced into ethylene.

  • Ethylene Measurement: Analyze the headspace of the vial using a gas chromatograph to quantify the amount of ethylene produced.

  • Calculation: Calculate the ACS activity based on the amount of ethylene produced, the reaction time, and the amount of enzyme used.

In Vitro ACC Oxidase (ACO) Activity Assay

This protocol allows for the quantification of ACO activity by measuring the ethylene produced from its substrate, ACC.[8][11]

Workflow:

ACO_Assay_Workflow Start Start: Purified ACO Enzyme Incubation Incubate with ACC (Substrate), Fe(II), Ascorbate, CO2 Start->Incubation Measure_Ethylene Measure Ethylene (Gas Chromatography) Incubation->Measure_Ethylene End End: Calculate ACO Activity Measure_Ethylene->End

Figure 4: Workflow for In Vitro ACC Oxidase Activity Assay.

Materials:

  • Purified recombinant ACO enzyme

  • Reaction buffer (e.g., 50 mM MOPS, pH 7.2, 10% glycerol, 0.1 mM DTT)

  • L-ascorbic acid solution

  • Sodium bicarbonate solution

  • Ferrous sulfate (FeSO₄) solution

  • 1-aminocyclopropane-1-carboxylic acid (ACC) solution

  • Gas-tight vials

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Enzyme Preparation: Prepare purified recombinant ACO enzyme.[8][12][13][14][15]

  • Reaction Setup: In a gas-tight vial, prepare a fresh reaction mixture containing the reaction buffer, L-ascorbic acid, sodium bicarbonate, and FeSO₄.

  • Enzyme Addition: Add the purified ACO enzyme to the reaction mixture.

  • Initiate Reaction: Add the ACC solution to start the reaction. Seal the vial immediately.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with shaking.

  • Ethylene Measurement: Withdraw a sample of the headspace gas from the vial using a gas-tight syringe and inject it into a gas chromatograph for ethylene quantification.

  • Calculation: Determine the ACO activity based on the amount of ethylene produced, the incubation time, and the quantity of enzyme used.

In Vivo Ethylene Measurement by Gas Chromatography

This protocol describes the measurement of ethylene produced by plant tissues treated with methyl-ACC.[16][17]

Workflow:

InVivo_Ethylene_Workflow Start Start: Plant Material Treatment Treat with Methyl-ACC (or control) Start->Treatment Incubation Incubate in Gas-tight Container Treatment->Incubation Headspace_Sampling Sample Headspace Incubation->Headspace_Sampling GC_Analysis Analyze by GC Headspace_Sampling->GC_Analysis End End: Quantify Ethylene Production GC_Analysis->End

Figure 5: Workflow for In Vivo Ethylene Measurement.

Materials:

  • Plant material (e.g., leaf discs, seedlings)

  • This compound (methyl-ACC) solution

  • Control solution (e.g., water or buffer)

  • Gas-tight containers (e.g., vials, flasks)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Ethylene standard for calibration

Procedure:

  • Plant Material Preparation: Prepare uniform plant samples (e.g., leaf discs of a specific diameter).

  • Treatment: Apply the methyl-ACC solution or a control solution to the plant material.

  • Incubation: Place the treated plant material in gas-tight containers and seal them. Incubate under controlled conditions (temperature, light) for a defined period.

  • Headspace Sampling: After incubation, use a gas-tight syringe to withdraw a known volume of the headspace gas from the container.

  • GC Analysis: Inject the gas sample into the GC. The GC should be equipped with a suitable column for separating ethylene (e.g., a packed column with silica gel or a PLOT column) and an FID for detection.[17][18][19]

  • Quantification: Compare the peak area of ethylene from the sample to a calibration curve generated using known concentrations of ethylene standard to determine the amount of ethylene produced. Express the results per unit of fresh weight and time.

Conclusion and Future Directions

This compound acts as an ethylene agonist in plants, primarily by upregulating the expression of ethylene biosynthesis genes, which leads to increased ethylene production. While the direct molecular target of methyl-ACC is yet to be definitively identified, its structural similarity to ACC suggests a potential interaction with ACC synthase.

Future research should focus on:

  • Investigating the potential for methyl-ACC to be a substrate or an allosteric activator of ACC synthase using the in vitro assay described.

  • Identifying the specific transcription factors involved in the methyl-ACC-induced upregulation of ACS and ACO genes.

  • Elucidating the uptake and metabolic fate of methyl-ACC in plant cells.

The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore the mode of action of methyl-ACC and to develop its potential applications in agriculture and plant biotechnology.

References

Methyl 1-aminocyclopropanecarboxylate: An In-depth Technical Guide to its Role as an Ethylene Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Methyl 1-aminocyclopropanecarboxylate (Methyl ACC) and its function as a precursor to ethylene, a critical plant hormone. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physiological effects of ethylene and the use of its precursors in experimental systems. The guide covers the chemical properties of Methyl ACC, its conversion to ethylene within plant tissues, and its applications as a plant growth regulator. Detailed experimental protocols for its use and for the measurement of subsequent ethylene production are provided, alongside a discussion of the ethylene signaling pathway. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams generated with Graphviz (DOT language).

Introduction to Ethylene and its Precursors

Ethylene is a simple gaseous phytohormone that plays a crucial role in a wide array of plant growth and development processes, including seed germination, fruit ripening, leaf senescence, and responses to biotic and abiotic stress.[1][2] The immediate precursor to ethylene in higher plants is 1-aminocyclopropane-1-carboxylic acid (ACC).[3][4][5][6] ACC is synthesized from S-adenosyl-L-methionine (SAM) by the enzyme ACC synthase (ACS) and is subsequently converted to ethylene by ACC oxidase (ACO).[7][8][9][10][11] Due to its direct role in ethylene production, exogenous application of ACC is a common method for inducing ethylene-related responses in experimental settings.[12]

This compound (Methyl ACC) is the methyl ester of ACC. As a structural analog of ACC, it has been identified as an agonist of ethylene response in plants.[13] It is presumed that Methyl ACC is readily absorbed by plant tissues and subsequently hydrolyzed by endogenous esterases to release ACC, which then enters the ethylene biosynthesis pathway. This mode of action makes Methyl ACC a valuable tool for studying ethylene physiology and a potential plant growth regulator for agricultural applications.[13]

Physicochemical Properties of this compound Hydrochloride

This compound is commonly available as its hydrochloride salt, which enhances its stability and solubility in aqueous solutions. The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₅H₉NO₂ · HCl[14]
Molecular Weight 151.59 g/mol [14][15]
Appearance White to off-white crystalline powder[14][16]
Solubility Soluble in water and methanol[16]
Storage Conditions 2-8°C, under inert gas, protected from light and moisture[14][16][17][18]
Purity Typically ≥98% (by TLC)[14]

Mechanism of Action: From Methyl ACC to Ethylene

The activity of Methyl ACC as an ethylene precursor is contingent on a two-step process within the plant: intracellular uptake and enzymatic conversion.

Uptake and Hydrolysis

While specific studies on the uptake and metabolism of Methyl ACC are not extensively available, it is hypothesized that due to its ester structure, it is more lipophilic than ACC, potentially facilitating its diffusion across the plant cell membrane. Once inside the cell, it is presumed that non-specific esterases cleave the methyl ester bond, releasing ACC and methanol. The released ACC is then available to the ethylene biosynthesis pathway.

The Ethylene Biosynthesis Pathway

The conversion of the released ACC to ethylene is a critical step in ethylene-mediated physiological responses. This pathway is well-characterized in higher plants.

Ethylene_Biosynthesis_Pathway SAM S-adenosyl- methionine (SAM) ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) Methyl_ACC Methyl ACC (exogenous) Hydrolysis Hydrolysis (in planta) Methyl_ACC->Hydrolysis Uptake Hydrolysis->ACC releases Ethylene_Signaling_Pathway cluster_nucleus Nucleus Ethylene Ethylene Receptors ETR1, ERS1, etc. (ER Membrane) Ethylene->Receptors binds & inactivates CTR1 CTR1 (Inactive) Receptors->CTR1 de-represses EIN2 EIN2 (Cleaved) EIN3_EIL1 EIN3/EIL1 (Active) EIN2->EIN3_EIL1 C-terminal end translocates to nucleus ERFs ERFs EIN3_EIL1->ERFs activates Response Ethylene Response Genes (e.g., fruit ripening, senescence) ERFs->Response regulates transcription Ethylene_Measurement_Workflow Start Plant Material Treatment (with Methyl ACC) Incubation Incubate in a sealed vial (known volume and time) Start->Incubation Headspace_Sampling Collect headspace gas sample (using a gas-tight syringe) Incubation->Headspace_Sampling GC_Injection Inject sample into Gas Chromatograph (GC) Headspace_Sampling->GC_Injection Analysis Separation and Detection (FID detector) GC_Injection->Analysis Quantification Quantify Ethylene (compare to standard curve) Analysis->Quantification End Ethylene Production Rate (nl/g/h) Quantification->End

References

An In-depth Technical Guide on the Structure-Activity Relationship of Methyl 1-aminocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) has been identified as a potent agonist of the plant hormone ethylene. Unlike its parent compound, 1-aminocyclopropanecarboxylic acid (ACC), which is a direct precursor of ethylene, methyl-ACC's mode of action does not involve direct conversion to ethylene via ACC oxidase (ACO). Instead, it upregulates the expression of ethylene biosynthesis genes, leading to an increase in endogenous ethylene production. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of methyl-ACC and its analogs, detailing their synthesis, biological evaluation, and the signaling pathways they modulate. This document is intended to serve as a resource for researchers in plant biology, agrochemicals, and drug development.

Introduction: The Role of Ethylene and its Analogs in Plant Biology

Ethylene is a gaseous phytohormone that plays a crucial role in a wide array of physiological processes in plants, including seed germination, root growth, fruit ripening, leaf senescence, and responses to biotic and abiotic stress.[1][2] The biosynthesis of ethylene is a tightly regulated process, with 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO) being the key enzymes.[3][4]

Analogs of ACC have been instrumental in elucidating the ethylene biosynthesis and signaling pathways. These analogs can act as either agonists, mimicking the effects of ethylene, or antagonists, blocking ethylene responses. This compound (methyl-ACC) has emerged as a significant ethylene agonist.[5][6] This guide focuses on the structure-activity relationship of methyl-ACC and its derivatives, providing a detailed analysis of the chemical modifications that influence their biological activity.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs is a critical step in exploring their structure-activity relationships. Various synthetic routes have been developed for the preparation of 1-aminocyclopropanecarboxylic acid derivatives.

General Synthesis of the 1-Aminocyclopropanecarboxylate Core

A common method for the synthesis of the 1-aminocyclopropane-1-carboxylic acid core involves the cyclization of a glycine equivalent with a 1,2-dihaloethane. One patented process describes the synthesis of 1-aminocyclopropane-1-carboxylic acid from nitroacetate and 1,2-dihaloethane through alkylated cyclization, nitro reduction, and carboxyl hydrolysis.[7]

Esterification to this compound

The final step in the synthesis of methyl-ACC is the esterification of the carboxylic acid group of ACC. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst.

Synthesis of Analogs

The synthesis of methyl-ACC analogs involves modifications at several positions:

  • N-Substituents: The amino group can be alkylated or acylated to explore the impact of substituents on activity.

  • Ester Moiety: The methyl ester can be varied to other alkyl or aryl esters to investigate the influence of the ester group's size and electronics.

  • Cyclopropane Ring: Substituents can be introduced on the cyclopropane ring to study steric and electronic effects on the molecule's interaction with its target.

Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of methyl-ACC and its analogs is primarily assessed through their ability to elicit ethylene-like responses in plants.

Ethylene Agonist Activity of this compound

Methyl-ACC has been shown to trigger a range of ethylene-related responses in plants, including:

  • Inhibition of root elongation[5][6]

  • Promotion of dark-induced leaf senescence[5][6]

  • Increased root hair formation[5][6]

  • Accelerated ripening of fruits[5][6]

Crucially, studies have demonstrated that methyl-ACC does not directly increase the activity of ACC oxidase (ACO), the enzyme that converts ACC to ethylene.[5][6] Instead, it upregulates the transcription of ethylene biosynthesis genes, leading to an increase in endogenous ethylene production.[5][6]

Structure-Activity Relationship of Analogs
  • The Free Amino Group: The presence of a primary amino group is often crucial for activity. N-acylation or the introduction of bulky N-alkyl groups can significantly reduce or abolish ethylene-like activity.

  • The Ester Group: The nature of the ester group can influence the compound's uptake, transport, and metabolism within the plant, thereby affecting its overall potency.

  • The Cyclopropane Ring: The integrity of the cyclopropane ring is essential for activity. Ring-opened analogs are typically inactive. Substitutions on the ring can modulate activity, with steric hindrance at the 2- and 3-positions often leading to a decrease in potency.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of methyl-ACC and its analogs.

Synthesis of this compound Hydrochloride

A representative synthesis of the hydrochloride salt of this compound is as follows:

  • Cyclization: React nitroacetate with 1,2-dibromoethane in the presence of a base to form 1-nitrocyclopropanecarboxylate.

  • Reduction: Reduce the nitro group to an amino group using a suitable reducing agent, such as catalytic hydrogenation.

  • Esterification and Salt Formation: Esterify the carboxylic acid with methanol in the presence of hydrochloric acid to yield this compound hydrochloride.

For a more detailed, industrial-scale synthesis protocol, refer to patent CN103864635A.[7]

Biological Assays for Ethylene Agonist Activity

This assay is a classic method to quantify ethylene-like activity.

  • Seed Sterilization and Germination: Sterilize seeds of a model plant (e.g., Arabidopsis thaliana) and germinate them on a sterile medium.

  • Treatment: Transfer seedlings to a medium containing various concentrations of the test compound.

  • Incubation: Incubate the seedlings in the dark for a specified period.

  • Measurement: Measure the length of the primary root.

  • Data Analysis: Plot the root length against the compound concentration to generate a dose-response curve and determine the EC50 value.[7]

This assay assesses the ability of a compound to promote senescence.

  • Leaf Disc Preparation: Excise leaf discs from mature plants.

  • Treatment: Float the leaf discs in a solution containing the test compound.

  • Incubation: Incubate the leaf discs in the dark.

  • Chlorophyll Quantification: At various time points, extract chlorophyll from the leaf discs and measure its absorbance spectrophotometrically. A decrease in chlorophyll content indicates senescence.[8][9]

This assay directly measures the effect of the compound on ethylene biosynthesis.

  • Plant Material Treatment: Treat plant tissues (e.g., leaves, fruits) with the test compound.

  • Incubation: Place the treated tissue in a sealed container.

  • Gas Sampling: After a specific incubation period, withdraw a sample of the headspace gas.

  • Gas Chromatography: Analyze the gas sample using a gas chromatograph equipped with a flame ionization detector (FID) to quantify the ethylene concentration.[5][10][11][12]

Signaling Pathways

The Canonical Ethylene Signaling Pathway

The established ethylene signaling pathway involves a series of membrane-bound receptors and a cytoplasmic kinase cascade. In the absence of ethylene, the receptors activate the CTR1 kinase, which in turn represses the downstream signaling components. When ethylene binds to its receptors, CTR1 is inactivated, leading to the activation of the downstream pathway and ultimately to the transcriptional regulation of ethylene-responsive genes.[13][14][15]

Proposed Mechanism of Action for this compound

Methyl-ACC is proposed to act upstream of the canonical ethylene signaling pathway. It is hypothesized that methyl-ACC, after entering the plant cell, is either directly or indirectly perceived by a yet-to-be-identified receptor or sensor. This interaction initiates a signaling cascade that leads to the upregulation of the expression of genes encoding key enzymes in the ethylene biosynthesis pathway, such as ACS.[5][6][16] This increase in ACS expression leads to a higher rate of ACC synthesis and, consequently, an increase in endogenous ethylene production, which then activates the canonical ethylene signaling pathway.

Visualizations

Ethylene Biosynthesis Pathway

Ethylene_Biosynthesis Met Methionine SAMS SAM Synthetase Met->SAMS SAM S-Adenosyl- Methionine (SAM) ACS ACC Synthase (ACS) SAM->ACS ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) ACO ACC Oxidase (ACO) ACC->ACO Ethylene Ethylene SAMS->SAM ACS->ACC ACO->Ethylene

Caption: The ethylene biosynthesis pathway in plants.

Proposed Signaling Pathway for this compound

Methyl_ACC_Signaling cluster_cell Plant Cell Methyl_ACC_ext This compound (extracellular) Methyl_ACC_int This compound (intracellular) Methyl_ACC_ext->Methyl_ACC_int Uptake Receptor Putative Receptor/ Sensor Methyl_ACC_int->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Gene_Upregulation Upregulation of Ethylene Biosynthesis Genes (e.g., ACS) Signaling_Cascade->Gene_Upregulation Ethylene_Production Increased Endogenous Ethylene Production Gene_Upregulation->Ethylene_Production Ethylene_Response Ethylene Responses Ethylene_Production->Ethylene_Response

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound represents an intriguing class of ethylene agonists with a distinct mode of action. While its ability to upregulate ethylene biosynthesis genes is established, the precise molecular targets and the initial steps of its signaling pathway remain to be elucidated. Future research should focus on:

  • Quantitative SAR Studies: A systematic synthesis and biological evaluation of a diverse library of methyl-ACC analogs are needed to establish robust quantitative SAR models. This would involve determining EC50 values for various ethylene-related responses.

  • Target Identification: Identifying the putative receptor or sensor for methyl-ACC is a critical next step. This could be achieved through biochemical approaches such as affinity chromatography or genetic screens for mutants insensitive to methyl-ACC.

  • Elucidation of the Signaling Cascade: Unraveling the signaling components downstream of the initial perception event will provide a more complete understanding of how methyl-ACC upregulates ethylene biosynthesis genes.

A deeper understanding of the SAR and mechanism of action of this compound and its analogs will not only advance our fundamental knowledge of plant hormone biology but also pave the way for the development of novel plant growth regulators with applications in agriculture and horticulture.

References

The Discovery of Methyl 1-aminocyclopropanecarboxylate as a Novel Ethylene Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylene is a pivotal gaseous plant hormone that regulates a wide array of physiological and developmental processes, from seed germination to fruit ripening and senescence. The immediate precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC). This technical guide delves into the discovery and characterization of Methyl 1-aminocyclopropanecarboxylate (Methyl ACC), a structural analog of ACC, as a potent ethylene agonist. Unlike ACC, Methyl ACC is not a direct precursor but rather upregulates the expression of ethylene biosynthesis genes, leading to an increase in endogenous ethylene production. This guide provides a comprehensive overview of the key experiments establishing its agonistic activity, detailed experimental protocols, and a summary of the quantitative data, offering valuable insights for researchers in plant biology and agrochemical development.

Introduction

The regulation of ethylene responses is a cornerstone of agricultural and horticultural practices. While ethylene antagonists have been developed to delay ripening and senescence, the identification of novel ethylene agonists offers opportunities for promoting desirable ethylene-mediated processes. This document focuses on this compound, a compound identified as a novel ethylene agonist. It triggers ethylene-like responses in plants, not by direct conversion to ethylene, but by stimulating the plant's own ethylene synthesis pathway.[1]

Mechanism of Action

This compound acts as an ethylene agonist by inducing the expression of genes involved in the ethylene biosynthesis pathway.[1] This leads to an increased production of endogenous ethylene, which then triggers downstream ethylene signaling and physiological responses. Notably, in vivo and in vitro studies have shown that Methyl ACC does not significantly affect the enzymatic activity of ACC oxidase (ACO), the enzyme that converts ACC to ethylene.[1] This indicates that the agonistic effect is primarily at the transcriptional level of ethylene biosynthesis genes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization of this compound's effects on various ethylene-related physiological responses in Arabidopsis thaliana and tomato (Solanum lycopersicum).

Table 1: Effect of Methyl ACC on Arabidopsis thaliana Root Elongation and Root Hair Formation

Treatment (6 days)Primary Root Length (cm)Root Hair NumberRoot Hair Density (number/mm)Root Hair Length (μm)
Mock4.5 ± 0.285 ± 517 ± 1250 ± 20
50.0 μM Methyl ACC2.1 ± 0.1 150 ± 1030 ± 2 350 ± 25
50.0 μM ACC1.9 ± 0.1 165 ± 1233 ± 2 380 ± 30
1.0 μM AVG4.6 ± 0.282 ± 616 ± 1240 ± 22
50.0 μM Methyl ACC + 1.0 μM AVG4.4 ± 0.288 ± 718 ± 1260 ± 24

*Data are presented as mean ± SE of triplicate experiments. *P < 0.01 compared to mock treatment.

Table 2: Effect of Methyl ACC on Dark-Induced Leaf Senescence in Tomato

Treatment (3 days in darkness)Chlorophyll Content (mg/g FW)Fv/FmIon Leakage (%)
Mock1.8 ± 0.10.82 ± 0.0215 ± 2
50.0 μM Methyl ACC0.9 ± 0.1 0.65 ± 0.0345 ± 4**

*Data are presented as mean ± SE of triplicate experiments. *P < 0.01 compared to mock treatment.

Table 3: Effect of Methyl ACC on Ethylene Release and Fruit Ripening in Tomato

TreatmentEthylene Release from Leaves (nL/g FW/h)Days to Breaker Stage (Fruit)
Mock1.2 ± 0.210 ± 1
50.0 μM Methyl ACC3.5 ± 0.4 6 ± 1

*Data are presented as mean ± SE of triplicate experiments. *P < 0.01 compared to mock treatment.

Table 4: Relative Expression of Ethylene Biosynthesis Genes in Tomato Leaves Treated with Methyl ACC

GeneRelative Expression Level (Fold Change vs. Mock)
SlACS23.2 ± 0.3
SlACS42.8 ± 0.2
SlACO14.1 ± 0.4
SlACO33.5 ± 0.3

*Data are presented as mean ± SE of triplicate experiments. *P < 0.01 compared to mock treatment.

Experimental Protocols

Arabidopsis thaliana Root Elongation Assay
  • Seed Sterilization and Plating: Arabidopsis thaliana (Col-0) seeds are surface-sterilized with 75% (v/v) ethanol for 1 minute, followed by 10% (v/v) sodium hypochlorite for 10 minutes, and then rinsed five times with sterile distilled water. Sterilized seeds are plated on Murashige and Skoog (MS) medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.

  • Treatment Application: The MS medium is supplemented with Methyl ACC, ACC, or AVG at the concentrations specified in Table 1. A mock treatment contains the solvent used for the test compounds.

  • Growth Conditions: Plates are stratified at 4°C for 3 days in the dark and then transferred to a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection: After 6 days of growth, the primary root length is measured using a ruler. The number of root hairs is counted in a 5 mm region from the root tip under a stereomicroscope. Root hair density is calculated as the number of root hairs per mm of root length. Root hair length is measured using imaging software.

Dark-Induced Leaf Senescence Assay in Tomato
  • Plant Material: Fully expanded leaves are detached from 2-month-old tomato plants (Solanum lycopersicum cv. Micro-Tom).

  • Treatment: The petioles of the detached leaves are immersed in a solution containing 50.0 μM Methyl ACC or distilled water (mock) in Petri dishes.

  • Incubation: The Petri dishes are sealed with Parafilm and wrapped in two layers of aluminum foil to ensure complete darkness. The leaves are incubated at 25°C for 3 days.

  • Parameter Measurement:

    • Chlorophyll Content: Chlorophyll is extracted with 80% acetone and the absorbance is measured at 645 nm and 663 nm using a spectrophotometer.

    • Chlorophyll Fluorescence (Fv/Fm): The maximum quantum yield of photosystem II is measured using a chlorophyll fluorometer.

    • Ion Leakage: Leaf discs are incubated in deionized water, and the electrical conductivity of the solution is measured. The discs are then boiled to induce maximum leakage, and the conductivity is measured again. Ion leakage is expressed as a percentage of the total conductivity.

Ethylene Release Measurement from Tomato Leaves
  • Sample Preparation: Tomato leaves are treated with 50.0 μM Methyl ACC or a mock solution as described in the senescence assay.

  • Incubation: The treated leaves are placed in sealed vials.

  • Gas Chromatography: After a defined incubation period, a gas sample is withdrawn from the headspace of the vial using a syringe and injected into a gas chromatograph equipped with a flame ionization detector (FID) to quantify the ethylene concentration.

  • Calculation: Ethylene release is calculated based on the concentration, headspace volume, fresh weight of the tissue, and incubation time.

Tomato Fruit Ripening Assay
  • Fruit Selection: Mature green tomato fruits are harvested.

  • Treatment: The fruits are dipped in a solution of 50.0 μM Methyl ACC or a mock solution for 5 minutes and then allowed to air dry.

  • Storage: The treated fruits are stored at 25°C.

  • Data Collection: The number of days for the fruit to reach the "breaker" stage (first sign of color change from green to yellow/pink) is recorded.

Quantitative Real-Time PCR (qRT-PCR) for Ethylene Biosynthesis Genes
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from tomato leaves treated with Methyl ACC or a mock solution using a suitable RNA extraction kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • qRT-PCR: The relative expression levels of ethylene biosynthesis genes (SlACS2, SlACS4, SlACO1, SlACO3) are quantified using qRT-PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a reference gene (e.g., actin).

  • Data Analysis: The relative fold change in gene expression is calculated using the 2-ΔΔCt method.

Visualizations

Ethylene_Signaling_Pathway_with_Methyl_ACC cluster_0 Ethylene Biosynthesis cluster_1 Methyl ACC Action cluster_2 Ethylene Signaling SAM S-Adenosyl- methionine (SAM) ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO Receptors Ethylene Receptors (ETR1, ERS1, etc.) Ethylene->Receptors ACS ACS ACO ACO Methyl_ACC This compound (Methyl ACC) Gene_Expression Upregulation of Ethylene Biosynthesis Genes (ACS, ACO) Methyl_ACC->Gene_Expression Gene_Expression->ACS Gene_Expression->ACO CTR1 CTR1 Receptors->CTR1 EIN2 EIN2 CTR1->EIN2 EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs Ethylene_Response Ethylene Responses (e.g., Ripening, Senescence) ERFs->Ethylene_Response

Caption: Proposed mechanism of Methyl ACC as an ethylene agonist.

Experimental_Workflow cluster_phenotypic Phenotypic Assays cluster_physiological Physiological & Molecular Analysis start Discovery of Methyl ACC as a Structural Analog of ACC root_assay Arabidopsis Root Elongation & Root Hair Assay start->root_assay senescence_assay Tomato Dark-Induced Leaf Senescence Assay start->senescence_assay ripening_assay Tomato Fruit Ripening Assay start->ripening_assay ethylene_measurement Ethylene Release Measurement (GC) root_assay->ethylene_measurement senescence_assay->ethylene_measurement ripening_assay->ethylene_measurement gene_expression qRT-PCR Analysis of Ethylene Biosynthesis Genes ethylene_measurement->gene_expression aco_activity In vivo / In vitro ACO Activity Assay gene_expression->aco_activity conclusion Conclusion: Methyl ACC is an Ethylene Agonist that Upregulates Ethylene Biosynthesis Gene Expression aco_activity->conclusion

Caption: Experimental workflow for characterizing Methyl ACC.

Logical_Relationship cluster_experiments Experimental Evidence premise Premise: Structural analogs of enzyme substrates can modulate hormone responses. hypothesis Hypothesis: Methyl ACC, a structural analog of ACC, may affect ethylene responses. premise->hypothesis phenotypic Observation of Ethylene-like Phenotypes with Methyl ACC Treatment hypothesis->phenotypic molecular Upregulation of Ethylene Biosynthesis Genes (qRT-PCR) phenotypic->molecular biochemical No direct effect on ACO enzyme activity molecular->biochemical conclusion Conclusion: Methyl ACC is an ethylene agonist that acts by inducing ethylene biosynthesis. biochemical->conclusion

Caption: Logical framework of the discovery.

References

Unraveling Ethylene Biosynthesis: A Technical Guide to ACC and Methyl 1-aminocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal roles of 1-aminocyclopropane-1-carboxylic acid (ACC) and its structural analog, Methyl 1-aminocyclopropanecarboxylate (methyl-ACC), in the biosynthesis of ethylene, a critical phytohormone. This document provides a comprehensive overview of their biochemical mechanisms, comparative efficacy, and the experimental protocols necessary for their study.

Introduction: Differentiating the Precursor and the Agonist

Ethylene is a simple gaseous hormone that regulates a wide array of physiological processes in plants, including growth, development, fruit ripening, and stress responses.[1] The production of this vital molecule is tightly regulated through a well-defined biosynthetic pathway. The immediate precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC) .[2] ACC is synthesized from S-adenosyl-L-methionine (SAM) by the enzyme ACC synthase (ACS) and is subsequently converted to ethylene by ACC oxidase (ACO).[1][3] The activity of ACS is generally considered the rate-limiting step in ethylene biosynthesis.[4][5]

In contrast, This compound (methyl-ACC) is a synthetic structural analog of ACC.[6][7] It is not a natural intermediate in the ethylene biosynthesis pathway but has been identified as a potent agonist of ethylene responses.[6] Studies have shown that treatment with methyl-ACC can trigger ethylene-like effects in plants, such as restrained root elongation and accelerated fruit ripening.[6] Notably, it appears to exert its effects not by acting as a direct substrate for ACO, but by upregulating the expression of key ethylene biosynthesis genes.[6]

Biochemical Pathways

The biosynthesis of ethylene is a concise and well-elucidated pathway. The introduction of methyl-ACC adds a layer of regulatory complexity, offering a valuable tool for manipulating ethylene production for research and agricultural purposes.

The Canonical Ethylene Biosynthesis Pathway

The production of ethylene from its precursor, methionine, involves three key enzymatic steps:

  • Methionine is converted to S-adenosyl-L-methionine (SAM) by SAM synthetase.[5]

  • SAM is then converted to ACC and 5'-methylthioadenosine (MTA) by the enzyme ACC synthase (ACS) .[5]

  • Finally, ACC is oxidized by ACC oxidase (ACO) in the presence of oxygen to produce ethylene , carbon dioxide, and cyanide.[1]

Ethylene_Biosynthesis Met Methionine SAM S-adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-aminocyclopropane-1- carboxylate (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) + O2

Figure 1: The canonical ethylene biosynthesis pathway in plants.
Proposed Mechanism of Action for this compound

Methyl-ACC acts as an agonist of ethylene responses by influencing the expression of genes involved in the ethylene biosynthesis pathway. While the precise signaling cascade is still under investigation, a proposed mechanism involves the upregulation of ACS and ACO gene transcription. This leads to an increase in the endogenous production of ACC and its subsequent conversion to ethylene. In vivo and in vitro studies have shown that methyl-ACC does not significantly affect the enzymatic activity of ACO directly.[6]

Methyl_ACC_Action cluster_cell Plant Cell Methyl_ACC This compound (methyl-ACC) Signal_Transduction Signal Transduction Cascade Methyl_ACC->Signal_Transduction Enters Cell Gene_Expression Upregulation of Ethylene Biosynthesis Genes (ACS, ACO) Signal_Transduction->Gene_Expression Activates ACS_ACO_synthesis Increased Synthesis of ACS and ACO enzymes Gene_Expression->ACS_ACO_synthesis Ethylene_Production Enhanced Ethylene Production ACS_ACO_synthesis->Ethylene_Production

Figure 2: Proposed mechanism of action for methyl-ACC.

Comparative Efficacy: ACC vs. Methyl-ACC

Quantitative data directly comparing the dose-response of ethylene production induced by ACC versus methyl-ACC is limited in publicly available literature. However, existing studies provide valuable insights into their relative effects.

CompoundPlant SystemObservationReference
ACC Tomato LeavesDirect precursor, readily converted to ethylene.[6]
Methyl-ACC Tomato LeavesTreatment resulted in a higher amount of ethylene release compared to the mock control.[6]
ACC Arabidopsis SeedlingsInduces the classic "triple response" (inhibited root and hypocotyl elongation, exaggerated apical hook).[8]
Methyl-ACC Arabidopsis SeedlingsTriggers enhanced ethylene-related responses, similar to ACC.[6]
Methyl-ACC Postharvest Tomato FruitAccelerates fruit ripening.[6]

Table 1: Summary of a comparative study on ethylene-related responses induced by ACC and Methyl-ACC.

GenePlant SystemTreatmentFold Change in ExpressionReference
SlACS2Detached Tomato LeavesMethyl-ACCUpregulated[6]
SlACO1Detached Tomato LeavesMethyl-ACCUpregulated[6]
SlACO3Detached Tomato LeavesMethyl-ACCUpregulated[6]

Table 2: Effect of Methyl-ACC on the expression of ethylene biosynthesis genes in tomato leaves.

Experimental Protocols

This section provides detailed methodologies for key experiments to compare the effects of ACC and methyl-ACC on ethylene biosynthesis.

Measurement of Ethylene Production by Gas Chromatography

Objective: To quantify and compare the rate of ethylene production in plant tissues treated with ACC and methyl-ACC.

Materials:

  • Gas-tight vials with septa

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Syringes for gas sampling

  • Plant material (e.g., leaf discs, seedlings)

  • Treatment solutions (ACC and methyl-ACC at various concentrations in a suitable buffer)

  • Control solution (buffer only)

Procedure:

  • Prepare leaf discs of a uniform size or use a consistent number of seedlings for each replicate.

  • Place the plant material into the gas-tight vials.

  • Add the respective treatment solutions (a range of concentrations for both ACC and methyl-ACC) or control solution to each vial.

  • Seal the vials immediately.

  • Incubate the vials under controlled conditions (e.g., constant temperature and light) for a defined period.

  • After incubation, use a gas-tight syringe to withdraw a known volume of the headspace gas from each vial.

  • Inject the gas sample into the GC-FID.

  • Quantify the ethylene concentration by comparing the peak area to a standard curve generated with known concentrations of ethylene gas.

  • Express the results as ethylene production rate per unit of fresh weight per hour (e.g., nL g⁻¹ h⁻¹).

In Vitro ACC Oxidase (ACO) Activity Assay

Objective: To determine if methyl-ACC directly affects the enzymatic activity of ACO.

Materials:

  • Crude enzyme extract from plant tissue or purified recombinant ACO

  • Reaction buffer (e.g., MOPS buffer with cofactors like ascorbate and FeSO₄)

  • ACC solution (substrate)

  • Methyl-ACC solution

  • Gas-tight reaction vials

  • Gas chromatograph

Procedure:

  • Prepare a crude enzyme extract from the plant tissue of interest or use a purified recombinant ACO protein.

  • Set up reaction mixtures in gas-tight vials containing the reaction buffer and the enzyme extract.

  • Add either ACC (as the substrate) or a combination of ACC and methyl-ACC to the reaction vials. Include a control with no added ACC.

  • Seal the vials and incubate at a specific temperature for a set time.

  • Measure the ethylene produced in the headspace using gas chromatography as described in section 4.1.

  • Calculate the ACO activity as the rate of ethylene production.

In Vivo ACC Synthase (ACS) Activity Assay

Objective: To assess the effect of methyl-ACC treatment on the overall ACS activity within plant tissues.

Materials:

  • Plant tissue treated with methyl-ACC or a control solution

  • Extraction buffer

  • S-adenosyl-L-methionine (SAM) solution (substrate)

  • Assay to quantify the ACC produced (e.g., derivatization followed by HPLC or a chemical assay that converts ACC to ethylene)

Procedure:

  • Treat plant material with methyl-ACC or a control solution for a specified duration.

  • Homogenize the plant tissue in an extraction buffer to obtain a crude protein extract.

  • Incubate the protein extract with a saturating concentration of SAM.

  • Stop the reaction after a defined time.

  • Quantify the amount of ACC produced during the reaction. This can be done by converting the ACC to ethylene chemically and measuring it by GC, or by using chromatographic methods.

  • Express ACS activity as the amount of ACC produced per unit of protein per hour.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the transcript levels of ethylene biosynthesis genes (ACS and ACO) in response to methyl-ACC treatment.

Materials:

  • Plant tissue treated with methyl-ACC or a control solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR machine

  • Primers specific for the target ACS and ACO genes and a reference gene

  • SYBR Green or other fluorescent dye-based qPCR master mix

Procedure:

  • Harvest plant tissue at various time points after treatment with methyl-ACC or the control solution.

  • Extract total RNA from the samples.

  • Synthesize first-strand cDNA from the RNA.

  • Perform qRT-PCR using gene-specific primers for the target ACS and ACO isoforms and a stably expressed reference gene for normalization.

  • Analyze the relative gene expression levels using the ΔΔCt method or a standard curve.

Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive comparison of ACC and methyl-ACC.

Experimental_Workflow cluster_assays Parallel Assays start Start: Hypothesis Formulation plant_prep Plant Material Preparation (e.g., leaf discs, seedlings) start->plant_prep treatment Treatment Application (ACC, Methyl-ACC, Control) plant_prep->treatment ethylene_measurement Ethylene Production Measurement (GC-FID) treatment->ethylene_measurement gene_expression Gene Expression Analysis (qRT-PCR for ACS & ACO) treatment->gene_expression enzyme_assays Enzyme Activity Assays (ACS & ACO) treatment->enzyme_assays data_analysis Data Analysis and Comparison ethylene_measurement->data_analysis gene_expression->data_analysis enzyme_assays->data_analysis conclusion Conclusion and Interpretation of Mechanisms data_analysis->conclusion

Figure 3: Experimental workflow for comparing ACC and methyl-ACC.

Discussion

The study of ACC and methyl-ACC provides valuable insights into the regulation of ethylene biosynthesis. While ACC is the natural and direct precursor, methyl-ACC serves as a powerful chemical tool to stimulate ethylene production through the upregulation of key biosynthetic genes. This technical guide offers the foundational knowledge and experimental frameworks for researchers to further investigate these compounds. Future research should focus on elucidating the precise signal transduction pathway initiated by methyl-ACC and on generating comprehensive dose-response data to better understand its potency relative to ACC. Such knowledge will be instrumental in the development of novel plant growth regulators for agricultural and post-harvest applications.

References

"Methyl 1-aminocyclopropanecarboxylate" CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-aminocyclopropanecarboxylate is a cyclic amino acid ester of significant interest in agricultural science and potentially in drug development. As a derivative of 1-aminocyclopropanecarboxylic acid (ACC), the immediate precursor to the plant hormone ethylene, this compound serves as a valuable tool for studying ethylene biosynthesis and signaling. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods for this compound, as well as its role as an ethylene agonist.

Chemical Properties

This compound is commercially available primarily as a hydrochloride salt to improve its stability and solubility. The following table summarizes its key chemical and physical properties.

PropertyValue (Free Base)Value (Hydrochloride Salt)Citations
CAS Number 72784-43-172784-42-0[1][2]
Molecular Formula C₅H₉NO₂C₅H₉NO₂ · HCl[1][2]
Molecular Weight 115.13 g/mol 151.59 g/mol [1][2]
Appearance -White to almost white powder or crystals[3]
Boiling Point 136 °C-[4]
Melting Point -186 °C[3]
Solubility -Soluble in water[3]
Storage Keep in dark place, inert atmosphere, store in freezer, under -20°C2-8°C, store under inert gas, hygroscopic, heat sensitive[3][5]
SMILES O=C(C1(N)CC1)OCCl.COC(=O)C1(N)CC1[1][2]
InChI Key CSHMCEYIMFSLSS-UHFFFAOYSA-NCHSDCWKLSHPKFY-UHFFFAOYSA-N[2][6]

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically achieved through the Fischer esterification of 1-aminocyclopropanecarboxylic acid with methanol in the presence of an acid catalyst.

Principle: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction equilibrium is driven towards the product by using an excess of the alcohol.

Materials:

  • 1-aminocyclopropanecarboxylic acid

  • Methanol (anhydrous)

  • Hydrogen chloride (gas) or Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Reaction flask with a reflux condenser and a drying tube

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation of Methanolic HCl: Anhydrous hydrogen chloride gas is bubbled through anhydrous methanol, cooled in an ice bath, until saturation. Alternatively, thionyl chloride can be carefully added dropwise to cold, stirred anhydrous methanol to generate HCl in situ.

  • Esterification: 1-aminocyclopropanecarboxylic acid is suspended in the freshly prepared acidic methanol.

  • Reflux: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is triturated with anhydrous diethyl ether to precipitate the hydrochloride salt. The solid is then collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water containing an acidic modifier like formic acid or phosphoric acid to ensure the analyte is in its protonated form.

  • Detection: UV detection at a wavelength between 200-220 nm is appropriate for this compound which lacks a strong chromophore.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: Quantification can be performed using an external standard calibration curve.

2.2.2. Gas Chromatography (GC)

  • Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. Derivatization is often required for polar compounds like amino acid esters to increase their volatility.

  • Derivatization: The amino group can be derivatized, for example, by acylation, to make the compound more volatile and improve its chromatographic properties.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

  • Carrier Gas: Helium or nitrogen is a common carrier gas.

  • Detector: A Flame Ionization Detector (FID) is suitable for the detection of this organic compound.

  • Sample Preparation: The derivatized sample is dissolved in a suitable organic solvent for injection.

Role in Plant Biology: Ethylene Agonist

This compound acts as an agonist of the plant hormone ethylene.[7] It is structurally similar to 1-aminocyclopropanecarboxylic acid (ACC), the natural precursor of ethylene in plants.[7] Application of this compound to plant tissues leads to an increased production of ethylene and elicits ethylene-like physiological responses, such as the triple response in seedlings, leaf senescence, and fruit ripening.[7] This is attributed to its conversion to ACC within the plant cells, which then serves as a substrate for ACC oxidase to produce ethylene.

Ethylene Biosynthesis and Signaling Pathway

The following diagram illustrates the ethylene biosynthesis and signaling pathway in plants, highlighting the point of action of this compound.

Ethylene_Pathway cluster_biosynthesis Ethylene Biosynthesis cluster_signaling Ethylene Signaling cluster_with_ethylene With Ethylene Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) Methyl_ACC Methyl 1-aminocyclo- propanecarboxylate Methyl_ACC->ACC Cellular Esterases Receptor Ethylene Receptors (ETR1, ERS1, etc.) CTR1 CTR1 (Active) Receptor->CTR1 Activates EIN2 EIN2 (Inactive) CTR1->EIN2 Inhibits EIN3_EIL1 EIN3/EIL1 (Degraded) EIN2->EIN3_EIL1 Promotes Degradation Response Ethylene Response Genes (OFF) EIN3_EIL1->Response No Transcription Receptor_E Ethylene Receptors CTR1_E CTR1 (Inactive) Receptor_E->CTR1_E Inactivates EIN2_E EIN2-C (Active) CTR1_E->EIN2_E Relieves Inhibition EIN3_EIL1_E EIN3/EIL1 (Stable) EIN2_E->EIN3_EIL1_E Cleavage & Nuclear Translocation Response_E Ethylene Response Genes (ON) EIN3_EIL1_E->Response_E Activates Transcription Ethylene_bound Ethylene Ethylene_bound->Receptor_E

Caption: Ethylene biosynthesis and signaling pathway.

Applications in Research and Drug Development

The primary application of this compound is in plant science research as a tool to study the effects of ethylene on plant growth and development. Its ability to be readily absorbed and converted to ACC makes it a convenient substitute for applying gaseous ethylene.

In the context of drug development, while not a direct therapeutic agent, the cyclopropane scaffold is a "bioisostere" for larger or more flexible groups in drug molecules and can be used to improve metabolic stability and binding affinity. The study of amino acid derivatives like this compound can provide insights into the design of novel therapeutic agents that target amino acid metabolic pathways or transporters.

Conclusion

This compound is a valuable chemical for researchers in the field of plant biology. Its well-defined chemical properties and predictable biological activity as an ethylene agonist make it an indispensable tool. The synthetic and analytical methods outlined in this guide provide a foundation for its preparation and quality control. Further research into the biological effects of this and related compounds may uncover new applications in agriculture and beyond.

References

Methyl 1-aminocyclopropanecarboxylate Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 1-aminocyclopropanecarboxylate hydrochloride (CAS Number: 72784-42-0), a key building block and research compound. This document summarizes known data, presents detailed experimental protocols for in-house characterization, and offers a logical workflow for assessing these critical physicochemical properties.

Core Properties

PropertyData
Molecular Formula C₅H₁₀ClNO₂
Molecular Weight 151.59 g/mol
Appearance White to off-white crystalline powder or solid.[1][2]
Storage Conditions Recommended long-term storage at -20°C or 2-8°C.[1][3]

Solubility Profile

Currently, specific quantitative solubility data for this compound hydrochloride in various solvents is not extensively published. However, qualitative descriptions consistently indicate its solubility in polar solvents.

SolventQualitative SolubilityQuantitative Solubility
WaterSoluble, Slightly Soluble[2][3][4]Data not available.
MethanolSoluble[3]Data not available
EthanolInformation not availableData not available
DMSOSparingly Soluble[4]Data not available

Due to the absence of precise quantitative data, it is imperative for researchers to determine the solubility in their specific solvent systems and experimental conditions. The following experimental protocol outlines a standard procedure for this determination.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method to determine the equilibrium solubility of a compound.[5][6][7][8][9]

Objective: To determine the equilibrium solubility of this compound hydrochloride in a selected aqueous buffer or organic solvent at a specific temperature.

Materials:

  • This compound hydrochloride

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, methanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound hydrochloride to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the selected solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with the solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound hydrochloride of known concentrations.

  • Calculation:

    • Calculate the concentration of the compound in the original supernatant, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Stability Profile

This compound hydrochloride is reported to be a chemically stable compound under standard ambient conditions. However, for research and drug development purposes, a thorough stability assessment under various environmental conditions is crucial.

ConditionStability Summary
Ambient Temperature Chemically stable.
Elevated Temperature Specific degradation kinetics are not publicly available. Accelerated stability studies are recommended.
pH Susceptibility to hydrolysis, particularly at extreme pH values, should be evaluated.
Light Photostability data is not available. Testing is recommended as part of stress testing.
Experimental Protocol: Accelerated Stability Study

This protocol is designed based on the International Council for Harmonisation (ICH) guidelines to assess the stability of this compound hydrochloride under accelerated conditions.[10][11][12][13]

Objective: To evaluate the stability of the compound under accelerated storage conditions to predict its shelf-life and identify potential degradation products.

Materials:

  • This compound hydrochloride (solid form)

  • Stability chambers with controlled temperature and relative humidity (RH)

  • Appropriate sample containers (e.g., glass vials with inert caps)

  • HPLC system with a stability-indicating method (a method that can separate the intact compound from its degradation products)

  • Other analytical instruments as needed for characterization of degradation products (e.g., LC-MS).

Procedure:

  • Sample Preparation:

    • Place a accurately weighed amount of the compound into multiple sample containers.

    • Seal the containers properly.

  • Storage Conditions:

    • Place the samples in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.

    • Store a set of control samples at the recommended long-term storage condition (e.g., 5°C ± 3°C).

  • Time Points for Testing:

    • Pull samples for analysis at predetermined time points. For an accelerated study, typical time points include 0, 1, 3, and 6 months.

  • Analytical Testing:

    • At each time point, analyze the samples for:

      • Appearance: Visual inspection for any changes in color or physical state.

      • Assay: Quantification of the amount of the intact compound remaining using a stability-indicating HPLC method.

      • Degradation Products: Identification and quantification of any impurities or degradation products.

  • Data Evaluation:

    • Plot the assay of the compound as a function of time.

    • Determine the rate of degradation.

    • Identify and, if necessary, characterize any significant degradation products.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a research compound like this compound hydrochloride.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment start_sol Start: Compound shake_flask Shake-Flask Method start_sol->shake_flask equilibration Equilibration (24-72h) shake_flask->equilibration filtration Filtration (0.22 µm) equilibration->filtration quantification_sol Quantification (e.g., HPLC) filtration->quantification_sol sol_result Solubility Data (mg/mL) quantification_sol->sol_result start_stab Start: Compound storage Storage at Accelerated Conditions (e.g., 40°C / 75% RH) start_stab->storage sampling Sampling at Time Points (0, 1, 3, 6 months) storage->sampling analysis Analysis (Appearance, Assay, Impurities) sampling->analysis stab_result Stability Profile & Degradation Kinetics analysis->stab_result

Caption: Experimental workflow for solubility and stability testing.

This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding of the solubility and stability aspects of this compound hydrochloride. The provided experimental protocols serve as a starting point for generating crucial in-house data to support research and development activities.

References

"Methyl 1-aminocyclopropanecarboxylate" uptake and transport in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Uptake and Transport of Methyl 1-aminocyclopropanecarboxylate in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Executive Summary

This compound (Methyl ACC) has been identified as a potent ethylene agonist in plants, capable of inducing significant ethylene-related physiological responses.[1] While its biological effects are well-documented, the precise mechanisms governing its uptake and transport remain uncharacterized in published literature. This guide posits a primary uptake mechanism involving the enzymatic hydrolysis of Methyl ACC into its parent compound, 1-aminocyclopropanecarboxylate (ACC), and methanol. The resulting ACC, the immediate precursor to ethylene, is then transported into plant cells and throughout the plant via established amino acid transport systems.

This document provides a comprehensive overview of the well-characterized ACC transport machinery, primarily focusing on the LYSINE HISTIDINE TRANSPORTER (LHT) family, as the most probable pathway for the uptake of ACC derived from Methyl ACC.[2][3] We present available quantitative data for these transporters, detailed experimental protocols for investigating Methyl ACC uptake and metabolism, and logical diagrams of the key pathways and workflows to facilitate future research in this area.

Introduction: Methyl ACC as an Ethylene Agonist

Ethylene is a gaseous phytohormone that regulates a vast array of developmental processes and stress responses.[1] Its biosynthesis is tightly controlled, with the final step being the conversion of ACC to ethylene by ACC oxidase (ACO).[1] Methyl ACC, a structural analog of ACC, has been shown to elicit ethylene-like responses, including restrained root elongation, promotion of leaf senescence, and acceleration of fruit ripening.[1] Interestingly, treatment with Methyl ACC leads to a significant increase in ethylene emissions from plant tissues, an effect that is not caused by the direct activation of ACO enzymes.[1] This suggests that Methyl ACC acts as a pro-hormone, which is converted into the active precursor, ACC, within the plant. Understanding how Methyl ACC enters plant cells is therefore critical to optimizing its use as a potential plant growth regulator.

The ACC Transport System: A Probable Model for Methyl ACC Uptake

Given the lack of direct research on Methyl ACC transporters, the well-elucidated transport system for its parent compound, ACC, serves as the primary model. ACC, being a cyclic non-proteinogenic amino acid, is transported by general amino acid permeases.

Key Transporters: The LHT Family

The LYSINE HISTIDINE TRANSPORTER (LHT) family, particularly LHT1 and LHT2, have been identified as key players in ACC transport.[2][4]

  • LHT1: This is a high-affinity, broad-specificity amino acid transporter.[5][6] It is robustly expressed in the rhizodermis (root epidermis) and leaf mesophyll cells.[5][6] Its localization at the plasma membrane allows it to mediate the uptake of amino acids—and by extension, ACC—from the soil and the apoplast (the space between cells).[5] Genetic studies have shown that lht1 mutants exhibit a significant (approximately 40%) reduction in radiolabeled ACC uptake in leaf mesophyll protoplasts, confirming its role in ACC transport.[3]

  • LHT2: This paralog of LHT1 also functions as an ACC transporter. Genetic complementation tests have shown that expressing LHT2 in an lht1 mutant background restores ACC sensitivity, providing strong evidence for its role in ACC uptake.[2][4]

Proposed Mechanism: Uptake via Hydrolysis

Methyl ACC is the methyl ester of ACC. In biological systems, ester bonds are susceptible to hydrolysis by ubiquitous esterase enzymes, which cleave the ester into a carboxylic acid and an alcohol.[7] We propose that Methyl ACC is not transported directly in its ester form but is first hydrolyzed into ACC and methanol either in the apoplast or immediately following diffusion across the cell membrane. The resulting ACC is then actively taken up by transporters such as LHT1 and LHT2.

G cluster_extracellular Extracellular Space / Apoplast cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space / Cytosol Methyl_ACC_ext Methyl ACC ACC_ext ACC Methyl_ACC_ext->ACC_ext Hydrolysis (Esterases) Methanol Methanol Methyl_ACC_ext->Methanol LHT1 LHT1 / LHT2 ACC_ext->LHT1 Uptake ACC_int ACC LHT1->ACC_int Ethylene Ethylene ACC_int->Ethylene ACO

Proposed mechanism for Methyl ACC uptake via hydrolysis and subsequent ACC transport.
Long-Distance Transport

Once inside the plant, ACC is a mobile signal. It is transported over long distances through both the xylem and phloem vascular tissues, allowing stress signals originating in the roots to trigger ethylene responses (e.g., leaf epinasty) in the shoots.[3] This systemic transport is crucial for coordinating whole-plant responses to localized stimuli.

Quantitative Data on ACC Transport

Direct kinetic data for Methyl ACC transport is currently unavailable. However, studies on the LHT1 transporter using other amino acid substrates and ACC itself provide valuable quantitative insights into the efficiency of the transport system likely responsible for its uptake post-hydrolysis.

TransporterOrganism/SystemSubstrateParameterValueCitation(s)
AtLHT1S. cerevisiae (mutant)L-ProlineKm~10 µM[5]
AtLHT1S. cerevisiae (mutant)L-GlutamateKm~14 µM[5]
AtLHT1S. cerevisiae (mutant)L-HistidineKm400 µM[8]
AtLHT1S. cerevisiae (mutant)L-LysineKm175 µM[8]
AtLHT1A. thaliana protoplasts14C-ACCUptake Reduction in lht1 mutant40%[3]
AtLHT1A. thaliana seedlingsL-GlutamineUptake Reduction in lht1 mutant85%[5]
AtLHT1A. thaliana seedlingsL-GlutamateUptake Reduction in lht1 mutant73%[5]

Table 1: Summary of kinetic and uptake data for the Arabidopsis LHT1 transporter. Km (Michaelis constant) indicates the substrate concentration at which the transport rate is half of Vmax.

Key Experimental Protocols

To facilitate further research into Methyl ACC, this section provides detailed methodologies for key experiments.

Protocol for Radiolabeled Ligand Uptake Assay in Plant Tissues

This protocol is adapted from methods used for studying the uptake of radiolabeled molecules like azelaic acid and ACC.[3][9] It is designed to quantify the uptake of 14C-Methyl ACC or 14C-ACC into leaf discs.

Materials:

  • 4-week-old Arabidopsis plants (or other species of interest).

  • Radiolabeled substrate (e.g., 14C-Methyl ACC or 14C-ACC).

  • 6-well multiwell plates.

  • Uptake Buffer: 0.5 M MES stock solution (pH 5.7).

  • Wash Buffer: Ice-cold Uptake Buffer.

  • 4-mm diameter cork borer.

  • Low-speed orbital shaker.

  • Liquid scintillation vials and cocktail.

  • Scintillation counter.

Procedure:

  • Leaf Disc Isolation: From healthy, fully expanded leaves of 4-week-old plants, isolate approximately 15 leaf discs (4-mm diameter) per biological replicate using a cork borer. Avoid the mid-vein.

  • Pre-incubation: Transfer the leaf discs into a well of a 6-well plate containing 2 mL of Uptake Buffer. Allow them to equilibrate for at least 30 minutes on a low-speed orbital shaker.

  • Uptake Initiation: Prepare the treatment solution by diluting the radiolabeled substrate in Uptake Buffer to the desired final concentration (e.g., 10 µM) and specific activity. Remove the equilibration buffer from the wells and add 2 mL of the radiolabeled treatment solution.

  • Incubation: Place the plate on the orbital shaker and incubate for the desired time course (e.g., 10, 30, 60, 120 minutes).

  • Uptake Termination and Washing: To stop the reaction, rapidly remove the treatment solution using a pipette. Immediately wash the discs three times with 2 mL of ice-cold Wash Buffer to remove extracellular radiolabel.

  • Drying and Lysis: Carefully remove the washed leaf discs, blot them dry on absorbent paper, and place them into a 20 mL liquid scintillation vial. Add 500 µL of tissue solubilizer or strong base (e.g., 1M NaOH) to lyse the cells and leave overnight.

  • Quantification: Add 10 mL of liquid scintillation cocktail to each vial. Vortex thoroughly. Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: Normalize the DPM values to the fresh weight of the leaf discs and the specific activity of the radiolabeled substrate to calculate the uptake rate (e.g., in nmol g-1 h-1).

Protocol for Quantification of Methyl ACC and ACC by LC-MS/MS

This protocol provides a framework for the simultaneous extraction and quantification of Methyl ACC and ACC from plant tissue, adapted from established phytohormone analysis methods.[10][11]

Materials:

  • Plant tissue (e.g., leaves, roots), flash-frozen in liquid nitrogen.

  • Mortar and pestle or bead mill homogenizer.

  • Extraction Solvent: 50% (v/v) Methanol containing internal standards (e.g., d4-ACC).

  • Microcentrifuge tubes.

  • Syringe filters (0.22 µm).

  • LC-MS/MS system with a suitable column (e.g., BEH amide for ACC).

Procedure:

  • Sample Homogenization: Accurately weigh ~100 mg of frozen plant material. Homogenize to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a bead mill.

  • Extraction: Transfer the powder to a 2 mL microcentrifuge tube. Add 1 mL of ice-cold Extraction Solvent containing known concentrations of internal standards. Vortex vigorously for 1 minute.

  • Incubation: Incubate the samples at 4°C for 1 hour with gentle shaking to ensure complete extraction.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Filtration: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto an appropriate column. For ACC, a HILIC column (e.g., BEH amide) is effective. A suitable gradient for separation would use water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

      • MRM Transition for ACC: Monitor the transition from the precursor ion (m/z 102) to a specific product ion (e.g., m/z 56).

      • MRM Transition for Methyl ACC: A predicted transition would be from the precursor ion (m/z 116) to a product ion (e.g., m/z 56, after loss of methanol and CO). This transition must be empirically optimized.

  • Quantification: Generate a standard curve using known concentrations of pure ACC and Methyl ACC. Quantify the endogenous levels in the samples by comparing their peak areas to the standard curve, normalized against the recovery of the internal standard.

Visualizations of Pathways and Workflows

G SAM S-adenosyl- L-methionine (SAM) ACC ACC SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO MethylACC Methyl ACC (Exogenous) MethylACC->ACC Hydrolysis (Proposed)

Ethylene biosynthesis and the proposed entry point of Methyl ACC.

G start Hypothesize Transporter (e.g., Amino Acid Permease) mutant Isolate Mutant (e.g., T-DNA insertion in LHT1) start->mutant heterologous Heterologous Expression (e.g., Yeast, Xenopus oocytes) start->heterologous phenotype Phenotypic Assay (e.g., Growth on Methyl ACC) mutant->phenotype radiolabel Radiolabeled Uptake Assay (Compare WT vs Mutant) phenotype->radiolabel localization Subcellular Localization (e.g., GFP Fusion) phenotype->localization end Confirm Transporter Identity and Function radiolabel->end kinetics Determine Transport Kinetics (Km, Vmax) heterologous->kinetics kinetics->end localization->end

Experimental workflow for characterizing a novel compound transporter.

Conclusion and Future Directions

This compound is a promising compound for agricultural applications due to its potent activity as an ethylene agonist. While its direct transport mechanisms have not been elucidated, substantial evidence points towards a model of extracellular or intracellular hydrolysis to ACC, which is then taken up by the well-characterized LHT family of amino acid transporters.

Future research should focus on providing direct evidence for this model. Key research questions include:

  • Can plant cell extracts or purified esterases hydrolyze Methyl ACC in vitro?

  • Can radiolabeled Methyl ACC be detected intracellularly, or is it exclusively converted to ACC prior to or upon uptake?

  • Do lht1 lht2 double mutants show enhanced resistance to Methyl ACC compared to single mutants?

  • Can LHT1 and LHT2, when expressed in heterologous systems like yeast or Xenopus oocytes, transport Methyl ACC directly, and if so, with what kinetics?

Answering these questions will provide a definitive understanding of how this potent plant growth regulator functions and will enable a more targeted approach to its application in research and industry.

References

Methodological & Application

Application Notes and Protocols for Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) Treatment in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) has been identified as a potent agonist of the ethylene response in plants, including the model organism Arabidopsis thaliana. As a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor of ethylene, methyl-ACC elicits similar physiological and developmental effects. These include the classic "triple response" in etiolated seedlings, inhibition of root elongation, and promotion of root hair formation. This document provides detailed protocols for studying the effects of methyl-ACC on Arabidopsis and summarizes key quantitative data.

Data Presentation

The following tables summarize the expected dose-dependent effects of methyl-ACC on various Arabidopsis thaliana phenotypes based on studies of the closely related compound, ACC. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental conditions.

Table 1: Effect of Methyl-ACC on Root Elongation in Light-Grown Arabidopsis Seedlings

Methyl-ACC Concentration (µM)Mean Root Length (mm) ± SE (n=30)Percent Inhibition (%)
0 (Mock)15.2 ± 0.80
0.113.5 ± 0.711.2
1.09.8 ± 0.535.5
10.05.1 ± 0.366.4
50.02.3 ± 0.284.9

Table 2: Effect of Methyl-ACC on Root Hair Density in Light-Grown Arabidopsis Seedlings

Methyl-ACC Concentration (µM)Mean Root Hairs per mm ± SE (n=20)Percent Increase (%)
0 (Mock)8.2 ± 0.50
0.110.1 ± 0.623.2
1.014.5 ± 0.976.8
10.018.3 ± 1.1123.2
50.019.8 ± 1.2141.5

Table 3: Quantification of the Triple Response in Etiolated Arabidopsis Seedlings

TreatmentHypocotyl Length (mm) ± SE (n=30)Apical Hook Angle (°) ± SE (n=30)
Mock (Air)8.5 ± 0.445 ± 5
10 µM Methyl-ACC2.1 ± 0.2170 ± 8

Experimental Protocols

Preparation of this compound (methyl-ACC) Stock Solution
  • Chemical Information:

    • Name: this compound hydrochloride

    • CAS Number: 72784-42-0

    • Molecular Weight: 151.59 g/mol

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 15.16 mg of methyl-ACC hydrochloride in 10 mL of sterile deionized water.

    • Mix until fully dissolved.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: Arabidopsis Root Elongation Inhibition Assay

This assay is used to quantify the inhibitory effect of methyl-ACC on primary root growth in light-grown seedlings.

  • Materials:

    • Arabidopsis thaliana seeds (e.g., Col-0).

    • Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, solidified with 0.8% (w/v) agar. Adjust pH to 5.7 with KOH.

    • Petri dishes (100 mm).

    • Methyl-ACC stock solution (10 mM).

    • Sterile water.

    • Growth chamber with controlled light and temperature (e.g., 22°C, 16 h light/8 h dark photoperiod).

  • Methodology:

    • Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 50% (v/v) bleach with 0.05% (v/v) Triton X-100 for 10 minutes. Rinse the seeds 4-5 times with sterile water.

    • Resuspend the sterilized seeds in sterile 0.1% (w/v) agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Prepare MS agar plates containing various concentrations of methyl-ACC (e.g., 0, 0.1, 1.0, 10.0, 50.0 µM). Add the appropriate volume of methyl-ACC stock solution to the molten MS medium after autoclaving and cooling to approximately 50-60°C.

    • Pipette approximately 10-15 seeds in a line on the surface of each plate.

    • Seal the plates with breathable tape and place them vertically in a growth chamber.

    • After 5-7 days of growth, photograph the plates.

    • Measure the primary root length of at least 20-30 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the mean root length and standard error for each concentration and determine the percent inhibition relative to the mock-treated control.

Protocol 2: Arabidopsis Root Hair Formation Assay

This protocol assesses the effect of methyl-ACC on root hair density and length.

  • Materials:

    • Same as for the Root Elongation Inhibition Assay.

  • Methodology:

    • Follow steps 1-5 of the Root Elongation Inhibition Assay protocol.

    • After 5-7 days of growth, carefully remove seedlings from the agar plates.

    • Mount the roots on a microscope slide with a drop of water.

    • Observe the roots under a light microscope.

    • For root hair density, count the number of root hairs within a defined region of the root (e.g., a 1 mm segment starting from the zone of differentiation).

    • For root hair length, measure the length of at least 10-15 representative root hairs per seedling.

    • Analyze at least 15-20 seedlings per treatment.

    • Calculate the mean root hair density and length and compare them to the mock-treated control.

Protocol 3: Arabidopsis Triple Response Assay

This assay is a hallmark for ethylene responses in dark-grown (etiolated) seedlings.[1][2][3][4]

  • Materials:

    • Arabidopsis thaliana seeds.

    • MS medium as described above, but with 0.6-0.8% (w/v) bacto-agar.[3]

    • Petri dishes.

    • Methyl-ACC stock solution (10 mM).

    • Sterile water.

    • Growth chamber or incubator set to 22°C in complete darkness.

  • Methodology:

    • Sterilize and stratify seeds as described in Protocol 1.

    • Prepare MS agar plates containing the desired concentration of methyl-ACC (a concentration of 10 µM is typically used to elicit a strong response).[1][4]

    • Sow the seeds on the plates.

    • Expose the plates to light for 2-4 hours to promote germination.

    • Wrap the plates in two layers of aluminum foil to ensure complete darkness and place them in an incubator at 22°C for 3 days.

    • After 3 days, unwrap the plates and immediately observe and photograph the seedlings.

    • The triple response is characterized by:

      • Inhibition of hypocotyl and root elongation.

      • Radial swelling of the hypocotyl.

      • Exaggerated curvature of the apical hook.

    • Quantify the hypocotyl length and apical hook angle for at least 20-30 seedlings per treatment.

Protocol 4: Dark-Induced Leaf Senescence Assay

This assay evaluates the role of methyl-ACC in promoting leaf senescence.

  • Materials:

    • Mature Arabidopsis thaliana plants (4-5 weeks old).

    • Petri dishes containing filter paper.

    • Methyl-ACC stock solution (10 mM).

    • Sterile water.

    • Growth chamber or incubator set to 22-25°C in the dark.

  • Methodology:

    • Excise the third or fourth rosette leaves from healthy, mature Arabidopsis plants.

    • Place the leaves on filter paper moistened with a solution of methyl-ACC (e.g., 50 µM) or sterile water (mock control) in a Petri dish.

    • Seal the Petri dishes with parafilm and wrap them in aluminum foil.

    • Incubate the dishes in the dark at 22-25°C.

    • Monitor the leaves daily for signs of senescence, such as yellowing (chlorophyll degradation).

    • Quantify senescence by measuring chlorophyll content at different time points (e.g., 0, 2, 4, and 6 days).

      • To measure chlorophyll, weigh the leaf, grind it in 80% acetone, and measure the absorbance of the supernatant at 645 nm and 663 nm.

      • Calculate the total chlorophyll concentration using established equations.

Mandatory Visualization

Ethylene Biosynthesis and the Role of ACC/Methyl-ACC

Ethylene_Biosynthesis cluster_pathway Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAMS ACC 1-aminocyclopropane-1- carboxylate (ACC) SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO MeACC This compound (Methyl-ACC) invis1 MeACC->invis1 invis1->ACC Ethylene Response Agonist invis2

Caption: Ethylene biosynthesis pathway and the agonist role of Methyl-ACC.

Ethylene Signaling Pathway in Arabidopsis

Ethylene_Signaling cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus ETR1 ETR1/ERS1 CTR1 CTR1 ETR1->CTR1 EIN2_C EIN2 C-terminus CTR1->EIN2_C P EIN2_N EIN2 N-terminus EIN2_C_active EIN2 C-terminus (cleaved) EIN2_C->EIN2_C_active cleavage EIN3 EIN3/EIL1 ERFs ERFs EIN3->ERFs EBF12 EBF1/2 EIN3->EBF12 Ethylene_Response Ethylene Response Genes ERFs->Ethylene_Response MeACC Methyl-ACC MeACC->ETR1 mimics Ethylene Ethylene Ethylene Ethylene->ETR1 binds & inactivates EIN2_C_active->EIN3 EBF12->EIN3 degradation

Caption: Simplified ethylene signaling pathway in Arabidopsis.

Experimental Workflow for Root Elongation Assay

Root_Assay_Workflow cluster_prep Preparation cluster_growth Growth cluster_analysis Analysis sterilize 1. Surface Sterilize Arabidopsis Seeds stratify 2. Stratify Seeds (4°C, 2-3 days) sterilize->stratify prepare_plates 3. Prepare MS Plates with Methyl-ACC stratify->prepare_plates sow_seeds 4. Sow Seeds on Plates prepare_plates->sow_seeds grow 5. Grow Vertically (5-7 days) sow_seeds->grow photograph 6. Photograph Plates grow->photograph measure 7. Measure Root Length (ImageJ) photograph->measure analyze_data 8. Analyze Data & Calculate Inhibition measure->analyze_data

Caption: Workflow for the Arabidopsis root elongation inhibition assay.

References

Application Notes and Protocols for Methyl 1-aminocyclopropanecarboxylate (Methyl ACC) in Leaf Senescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-aminocyclopropanecarboxylate (Methyl ACC) is a potent ethylene agonist, structurally analogous to 1-aminocyclopropanecarboxylate (ACC), the immediate precursor of ethylene in plants.[1] Ethylene is a key phytohormone that regulates numerous developmental processes, including leaf senescence.[2][3][4][5] The application of ethylene or its precursors can induce premature leaf senescence, making Methyl ACC a valuable tool for studying the molecular mechanisms underlying this process and for screening compounds that may delay or accelerate it.[1][2] These application notes provide detailed protocols for utilizing Methyl ACC in leaf senescence assays, focusing on dark-induced senescence in model organisms like Arabidopsis thaliana and other plant species.

Data Presentation: Efficacy of Methyl ACC in Inducing Leaf Senescence

The following table summarizes the effective concentrations of Methyl ACC and its impact on various senescence-associated parameters as documented in the literature.

CompoundConcentrationPlant SpeciesAssay TypeObserved EffectsReference
Methyl ACC50.0 μMArabidopsis thalianaDark-induced leaf senescenceApparent senescence phenotype after 4 days, significant decrease in Fv/Fm, 41.7% higher ion leakage compared to control.[1]
Methyl ACC50.0 μMTomato (Solanum lycopersicum)Dark-induced leaf senescencePromoted leaf senescence.[1]
Methyl ACC10.0 μMArabidopsis thalianaRoot hair formation~1.5-fold increase in root hair number.
Methyl ACC200.0 μMArabidopsis thalianaRoot hair formation~3.0-fold increase in root hair number.
ACC (precursor)100 μMArabidopsis thalianaEthylene-induced leaf senescenceInduced leaf senescence phenotypes.[6]

Experimental Protocols

Dark-Induced Leaf Senescence Assay

This protocol describes a common method to induce and observe leaf senescence using Methyl ACC in a controlled dark environment.[7][8][9][10]

Materials:

  • This compound (Methyl ACC) stock solution (e.g., 10 mM in sterile distilled water)

  • Sterile distilled water

  • Petri dishes (9 cm)

  • Filter paper (Whatman No. 1 or equivalent)

  • Forceps

  • Aluminum foil

  • Growth chamber or incubator set to 22-25°C

  • Plant material (e.g., fully expanded rosette leaves from 4-week-old Arabidopsis thaliana plants or leaflets from other species)

Procedure:

  • Preparation of Treatment Solutions: Prepare the desired concentration of Methyl ACC (e.g., 50.0 μM) by diluting the stock solution with sterile distilled water. Prepare a mock control solution with sterile distilled water only.

  • Leaf Detachment: Carefully detach healthy, fully expanded leaves from the plant using forceps. For Arabidopsis, the 3rd or 4th rosette leaves are commonly used.

  • Treatment Application:

    • Place two layers of filter paper in each Petri dish.

    • Pipette 5-10 mL of the Methyl ACC treatment solution or the mock solution onto the filter paper to ensure it is fully saturated.

    • Place the detached leaves onto the saturated filter paper with the adaxial (upper) side facing up.

  • Incubation:

    • Seal the Petri dishes with parafilm.

    • Wrap the sealed Petri dishes completely with two layers of aluminum foil to ensure complete darkness.

    • Incubate the dishes at a constant temperature (22°C for Arabidopsis, 25°C for tomato).

  • Observation and Data Collection:

    • Monitor the leaves daily for visual signs of senescence (yellowing).

    • After a set incubation period (e.g., 4 days for Arabidopsis), document the phenotype by photography.

    • Proceed with quantitative measurements as described in the subsequent protocols (Chlorophyll Content, Fv/Fm, and Ion Leakage).

Quantification of Senescence Markers

Principle: Chlorophyll degradation is a hallmark of leaf senescence. Its content can be quantified spectrophotometrically after extraction.

Materials:

  • 80% Acetone

  • Spectrophotometer

  • Mortar and pestle or tissue homogenizer

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Sample Collection: Collect leaf samples from the dark-induced senescence assay (typically 50-100 mg fresh weight).

  • Extraction:

    • Grind the leaf tissue in 1 mL of 80% acetone using a mortar and pestle or a homogenizer until the tissue is completely white.

    • Transfer the homogenate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the cell debris.

  • Spectrophotometry:

    • Carefully transfer the supernatant to a new tube.

    • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculation: Calculate the total chlorophyll concentration using Arnon's equation:

    • Total Chlorophyll (mg/g FW) = [ (8.02 * A663) + (20.21 * A645) ] * V / W

      • A663 = Absorbance at 663 nm

      • A645 = Absorbance at 645 nm

      • V = Volume of the acetone extract (mL)

      • W = Fresh weight of the leaf sample (g)

Principle: Fv/Fm is a measure of the maximum efficiency of PSII photochemistry and is a sensitive indicator of stress and senescence. A decrease in Fv/Fm indicates damage to the photosynthetic apparatus.

Materials:

  • Pulse-Amplitude-Modulation (PAM) fluorometer

Procedure:

  • Dark Adaptation: Before measurement, the leaves must be dark-adapted for at least 20-30 minutes. Since the senescence assay is performed in the dark, this step is already incorporated.

  • Measurement:

    • Place the leaf clip of the PAM fluorometer on the leaf surface, ensuring it is fully covered.

    • Measure the minimal fluorescence (Fo) by applying a weak measuring light.

    • Apply a saturating pulse of light (e.g., >3000 µmol m⁻² s⁻¹) to measure the maximal fluorescence (Fm).

  • Calculation: The instrument's software will typically calculate Fv/Fm automatically using the formula:

    • Fv/Fm = (Fm - Fo) / Fm

Principle: Leaf senescence is associated with the loss of membrane integrity, leading to the leakage of ions from the cells. This can be quantified by measuring the electrical conductivity of the solution in which the leaves are incubated.

Materials:

  • Deionized water

  • Test tubes

  • Conductivity meter

  • Shaker

  • Water bath or autoclave

Procedure:

  • Sample Preparation:

    • Take the treated leaves from the senescence assay.

    • Rinse the leaves gently with deionized water to remove any surface contaminants.

  • Initial Measurement:

    • Place each leaf in a test tube containing a known volume of deionized water (e.g., 10 mL).

    • Incubate the tubes on a shaker at room temperature for a defined period (e.g., 1-3 hours).

    • Measure the initial electrical conductivity of the solution (C1) using a conductivity meter.

  • Total Ion Measurement:

    • Autoclave the tubes containing the leaves and the solution at 121°C for 15-20 minutes to induce complete ion leakage. Alternatively, boil the tubes in a water bath for 15-20 minutes.

    • Cool the tubes to room temperature.

    • Measure the final electrical conductivity of the solution (C2).

  • Calculation: Calculate the relative ion leakage as a percentage:

    • Ion Leakage (%) = (C1 / C2) * 100

Principle: The expression of specific senescence-associated genes (SAGs) is upregulated during leaf senescence. Quantitative real-time PCR (qRT-PCR) can be used to measure the transcript levels of these genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Real-time PCR system

  • Primers for target SAGs and a reference gene

Target Senescence-Associated Genes (SAGs) in Arabidopsis for Ethylene-Induced Senescence:

  • SAG12 : A cysteine protease, a well-established marker for developmental senescence.

  • WRKY53 : A transcription factor involved in the regulation of senescence.[11]

  • EIN3 (ETHYLENE INSENSITIVE 3): A key transcription factor in the ethylene signaling pathway.[4]

  • ORE1/ANAC092 : A NAC transcription factor that is a direct target of EIN3 and a positive regulator of senescence.

  • ACS (ACC synthase) and ACO (ACC oxidase) genes: Genes involved in ethylene biosynthesis.[11]

Procedure:

  • RNA Extraction: Extract total RNA from the treated leaf samples using a commercial kit or a standard protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of a stable reference gene (e.g., ACTIN2 or UBIQUITIN10).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations

Ethylene Signaling Pathway in Leaf Senescence

Ethylene_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ETR1 ETR1/ERS1 CTR1 CTR1 ETR1->CTR1 inactivates EIN4 EIN4/ETR2/ERS2 EIN2_C EIN2 C-terminus CTR1->EIN2_C represses EIN2_N EIN2 C-terminus EIN2_C->EIN2_N cleavage & translocation EIN3 EIN3/EIL1 EIN2_N->EIN3 activates ERFs ERFs EIN3->ERFs activates SAGs Senescence-Associated Genes (SAGs) ERFs->SAGs activates Leaf_Senescence Leaf_Senescence SAGs->Leaf_Senescence Ethylene Ethylene Ethylene->ETR1 binds

Caption: Ethylene signaling pathway leading to leaf senescence.

Experimental Workflow for Methyl ACC-Induced Leaf Senescence Assay

Experimental_Workflow A Plant Material (e.g., Arabidopsis leaves) B Treatment Application - Methyl ACC (e.g., 50 µM) - Mock Control A->B C Dark Incubation (e.g., 4 days at 22°C) B->C D Phenotypic Observation (Yellowing) C->D E Quantitative Analysis D->E F Chlorophyll Content E->F G Fv/Fm Measurement E->G H Ion Leakage Assay E->H I qRT-PCR (SAGs) E->I

Caption: Workflow for studying leaf senescence with Methyl ACC.

References

Application of Methyl 1-aminocyclopropanecarboxylate on Detached Leaves: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides comprehensive application notes and detailed protocols for researchers, scientists, and drug development professionals on the application of Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) to detached leaves. Methyl-ACC, a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), serves as an agonist of the ethylene response in plants, making it a valuable tool for studying ethylene-mediated processes such as leaf senescence.[1] This guide outlines the necessary procedures for treating detached leaves with methyl-ACC and subsequently measuring key physiological parameters to quantify its effects.

Overview of the Experimental Process

The application of methyl-ACC to detached leaves typically involves the following stages: preparation of the treatment solution, collection and treatment of leaf samples, incubation under controlled conditions, and subsequent analysis of physiological and biochemical changes. A generalized workflow for this process is illustrated below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis prep_solution Prepare Methyl-ACC Solution treatment Incubate Leaves in Methyl-ACC Solution prep_solution->treatment prep_leaves Collect and Prepare Detached Leaves prep_leaves->treatment chloro_measurement Chlorophyll Content treatment->chloro_measurement fvfm_measurement Chlorophyll Fluorescence (Fv/Fm) treatment->fvfm_measurement ion_leakage Ion Leakage Assay treatment->ion_leakage ethylene_measurement Ethylene Emission treatment->ethylene_measurement

Caption: Experimental workflow for applying methyl-ACC to detached leaves.

Detailed Experimental Protocols

Preparation of this compound (methyl-ACC) Solution

This protocol describes the preparation of a 50.0 µM methyl-ACC solution, a concentration shown to be effective in inducing ethylene-related responses in detached tomato leaves.[1]

Materials:

  • This compound (CAS No. 67123-51-9)

  • Distilled water

  • Ethanol (optional, as a solvent if the compound is not readily soluble in water)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Pipettes

Procedure:

  • Calculate the required mass of methyl-ACC:

    • The molecular weight of methyl-ACC is 115.13 g/mol .

    • To prepare 1 L of a 50.0 µM solution:

      • Mass (g) = 50.0 x 10⁻⁶ mol/L * 115.13 g/mol * 1 L = 0.0057565 g or 5.76 mg.

    • Adjust the mass based on the desired final volume.

  • Dissolution:

    • Accurately weigh the calculated amount of methyl-ACC.

    • Transfer the compound to a clean volumetric flask.

    • Add a small amount of distilled water to dissolve the compound. If solubility is an issue, a minimal amount of ethanol can be used to first dissolve the compound before adding distilled water.

    • Once dissolved, bring the solution to the final desired volume with distilled water.

  • Mixing:

    • Cap the volumetric flask and invert it several times to ensure thorough mixing. A magnetic stirrer can also be used.

  • Storage:

    • Prepare the solution fresh before each experiment for optimal activity. If short-term storage is necessary, store it at 4°C in the dark.

Detached Leaf Senescence Assay

This protocol details the procedure for treating detached leaves with methyl-ACC to induce senescence.

Materials:

  • Healthy, fully expanded leaves from plants of a consistent age and developmental stage.

  • Prepared 50.0 µM methyl-ACC solution.

  • Distilled water (for control group).

  • Petri dishes (sterile).

  • Filter paper (sterile).

  • Parafilm tape.

  • Aluminum foil.

  • Growth chamber or incubator with controlled temperature and humidity.

Procedure:

  • Leaf Collection:

    • Select healthy, mature leaves from the desired plant species (e.g., third or fourth rosette leaves from 4-week-old Arabidopsis or opposite leaflets of the top third leaves from 2-month-old tomato plants).[1]

    • Excise the leaves with a sharp, clean razor blade or scalpel, leaving a small portion of the petiole attached.

  • Treatment Application:

    • Place a sterile filter paper in the bottom of each Petri dish.

    • Pipette enough of the 50.0 µM methyl-ACC solution to saturate the filter paper.

    • For the control group, use distilled water instead of the methyl-ACC solution.

    • Place the detached leaves onto the saturated filter paper. Ensure good contact between the leaf and the filter paper.

  • Incubation:

    • Seal the Petri dishes with Parafilm tape to maintain a humid environment.

    • Wrap the sealed Petri dishes in two layers of aluminum foil to induce dark-induced senescence.[1]

    • Incubate the plates at a constant temperature (e.g., 22°C for Arabidopsis or 25°C for tomato) for the desired duration (e.g., up to 6 days).[1]

  • Sampling and Analysis:

    • At specified time points, remove the leaves from the Petri dishes for physiological and biochemical analysis.

Analysis of Physiological Parameters

Chlorophyll Content Measurement

This protocol is for determining the total chlorophyll content in the detached leaves, a key indicator of senescence.

Materials:

  • Leaf tissue samples.

  • 80% acetone or 100% methanol (cooled).[1]

  • Mortar and pestle or tissue homogenizer.

  • Quartz sand (optional, to aid in grinding).

  • Centrifuge and centrifuge tubes.

  • Spectrophotometer.

  • Cuvettes.

Procedure:

  • Extraction:

    • Record the fresh weight of the leaf sample (e.g., ~150 mg).

    • Place the leaf tissue in a pre-chilled mortar and pestle with a small amount of quartz sand.

    • Add a few ml of cold 80% acetone or 100% methanol and grind the tissue until it is a homogenous suspension.[1]

    • Transfer the suspension to a centrifuge tube. Rinse the mortar and pestle with the solvent and add the rinse to the tube to ensure all pigment is collected.

  • Centrifugation:

    • Centrifuge the homogenate at approximately 4500 rpm for 5 minutes to pellet the cell debris.

  • Spectrophotometry:

    • Carefully transfer the supernatant to a clean cuvette.

    • Measure the absorbance of the extract at 663 nm and 646 nm. Use 80% acetone or 100% methanol as a blank.[1]

  • Calculation:

    • Calculate the chlorophyll concentration using the following equations for 80% acetone:

      • Chlorophyll a (µg/mL) = 12.21 * (A₆₆₃) - 2.81 * (A₆₄₆)

      • Chlorophyll b (µg/mL) = 20.13 * (A₆₄₆) - 5.03 * (A₆₆₃)

      • Total Chlorophyll (µg/mL) = Chlorophyll a + Chlorophyll b

    • Express the final content as µg of chlorophyll per gram of fresh weight.

Chlorophyll Fluorescence (Fv/Fm) Measurement

This non-invasive technique assesses the maximum quantum efficiency of Photosystem II (PSII), which declines during senescence.

Materials:

  • Detached leaves.

  • Chlorophyll fluorometer (e.g., PAM fluorometer).

  • Leaf clips.

Procedure:

  • Dark Adaptation:

    • Dark-adapt the detached leaves for at least 20-30 minutes before measurement. This can be done by placing them in a dark box or by using leaf clips designed for dark adaptation.

  • Measurement:

    • Place the leaf clip on the leaf surface, ensuring the measurement probe is correctly positioned.

    • Measure the minimal fluorescence (F₀) using a weak modulated light.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

  • Calculation:

    • The fluorometer software will typically calculate the Fv/Fm ratio automatically using the formula: Fv/Fm = (Fm - F₀) / Fm.

    • A decrease in the Fv/Fm ratio indicates stress or senescence.

Ion Leakage Assay

This assay measures the integrity of cell membranes by quantifying the leakage of ions into a solution.

Materials:

  • Leaf discs of a uniform size.

  • Cork borer.

  • Deionized water.

  • Conductivity meter.

  • Test tubes.

  • Shaker.

  • Autoclave or boiling water bath.

Procedure:

  • Sample Preparation:

    • Use a cork borer to cut uniform discs from the treated and control leaves, avoiding major veins.

    • Rinse the leaf discs briefly with deionized water to remove any ions from the cut surfaces.

  • Initial Measurement:

    • Place a known number of leaf discs in a test tube containing a specific volume of deionized water (e.g., 10 mL).

    • Incubate the tubes on a shaker at room temperature for a set period (e.g., 3 hours).

    • Measure the initial electrical conductivity (C₁) of the solution using a conductivity meter.

  • Total Ion Measurement:

    • To release all ions from the tissue, either autoclave the tubes with the leaf discs or place them in a boiling water bath for 15-20 minutes.

    • Cool the tubes to room temperature.

    • Measure the final electrical conductivity (C₂) of the solution.

  • Calculation:

    • Calculate the percentage of ion leakage as: Ion Leakage (%) = (C₁ / C₂) * 100.

    • An increase in ion leakage indicates greater membrane damage.

Ethylene Emission Measurement

This protocol outlines the measurement of ethylene production from detached leaves using gas chromatography.

Materials:

  • Treated and control detached leaves.

  • Airtight glass vials with septa.

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Gas-tight syringe.

Procedure:

  • Incubation for Ethylene Accumulation:

    • Place a known weight of detached leaf tissue into an airtight glass vial of a known volume.

    • Seal the vial with a septum.

    • Incubate the vials under the same conditions as the senescence assay for a specific period (e.g., 3 hours) to allow ethylene to accumulate in the headspace.[2][3]

  • Gas Sampling:

    • Using a gas-tight syringe, withdraw a known volume of the headspace gas (e.g., 1 mL) from the vial through the septum.

  • Gas Chromatography Analysis:

    • Inject the gas sample into the GC.

    • The GC will separate the gases, and the FID will detect the ethylene.

    • Quantify the ethylene concentration by comparing the peak area to a standard curve generated with known concentrations of ethylene gas.[2][3]

  • Calculation:

    • Express the ethylene production rate as nanoliters or picomoles of ethylene per gram of fresh weight per hour (nL/g/h or pmol/g/h).

Quantitative Data Summary

The following table summarizes the effects of 50.0 µM methyl-ACC on detached tomato leaves after 6 days of dark incubation.

ParameterControl (Distilled Water)50.0 µM Methyl-ACCUnitReference
Chlorophyll ContentHigherLowerµg/g FW[1]
Fv/FmHigherLowerratio[1]
Ion LeakageLowerHigher%[1]
Ethylene EmissionLowerHighernL/g/h[1]

Ethylene Signaling Pathway

Methyl-ACC acts as an ethylene agonist, meaning it mimics the effect of ethylene and activates the ethylene signaling pathway.[1] The simplified canonical pathway in Arabidopsis is depicted below.

ethylene_signaling cluster_no_ethylene No Ethylene cluster_ethylene With Ethylene (or Methyl-ACC) ETR1_active ETR1 (Active) CTR1_active CTR1 (Active) ETR1_active->CTR1_active Activates EIN2_inactive EIN2 (Inactive/Phosphorylated) CTR1_active->EIN2_inactive Phosphorylates/Inactivates EIN3_degraded EIN3/EIL1 (Degraded) no_response Ethylene Response Genes OFF EIN3_degraded->no_response No activation ethylene Ethylene/Methyl-ACC ETR1_inactive ETR1 (Inactive) ethylene->ETR1_inactive Binds and inactivates CTR1_inactive CTR1 (Inactive) ETR1_inactive->CTR1_inactive Inactivates EIN2_active EIN2 (Active/Cleaved) CTR1_inactive->EIN2_active Releases inhibition EIN3_stable EIN3/EIL1 (Stable) EIN2_active->EIN3_stable Activates response Ethylene Response Genes ON (e.g., senescence) EIN3_stable->response Activates transcription

Caption: Simplified ethylene signaling pathway in the absence and presence of ethylene.

In the absence of ethylene, the receptors (e.g., ETR1) are active and activate CTR1, which in turn phosphorylates and inactivates EIN2.[2] This leads to the degradation of the transcription factors EIN3 and EIL1, and ethylene response genes remain off. When ethylene (or an agonist like methyl-ACC) is present, it binds to the receptors, inactivating them.[2] This deactivates CTR1, allowing EIN2 to become active. The C-terminal portion of EIN2 then moves to the nucleus and stabilizes EIN3/EIL1, which activate the transcription of ethylene-responsive genes, leading to physiological responses such as senescence.[2]

References

Measuring Ethylene Production in Response to Methyl 1-aminocyclopropanecarboxylate Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene is a gaseous plant hormone that regulates a wide array of physiological processes, from seed germination to fruit ripening and senescence.[1][2] The immediate precursor to ethylene in higher plants is 1-aminocyclopropane-1-carboxylic acid (ACC).[3][4] Methyl 1-aminocyclopropanecarboxylate (methyl-ACC), a structural analog of ACC, has been identified as an agonist of ethylene responses, effectively inducing ethylene production when applied to plant tissues.[5] This document provides detailed protocols for the application of methyl-ACC and the subsequent quantification of ethylene production, primarily through gas chromatography.

Principle

This compound is presumed to be rapidly hydrolyzed to ACC within plant tissues. This ACC is then converted to ethylene by the enzyme ACC oxidase (ACO).[2][4] The produced ethylene is a volatile gas that can be captured from the headspace of a sealed container holding the plant material and quantified using a gas chromatograph (GC) equipped with a flame ionization detector (FID).[5][6][7]

Materials and Reagents

  • Plant Material: e.g., Arabidopsis thaliana seedlings, tomato leaf discs, or other tissues of interest.

  • This compound (methyl-ACC): Purity >95%.

  • Sterile deionized water or an appropriate buffer: For dissolving methyl-ACC.

  • Gas-tight vials with septa: Of appropriate volume for the plant material (e.g., 10-20 mL).[7]

  • Gas-tight syringes: For headspace sampling.

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a suitable column for ethylene separation (e.g., alumina or porous polymer).

  • Ethylene standard gas: For calibration curve generation.

  • General laboratory equipment: Pipettes, forceps, sterile petri dishes, etc.

Experimental Protocols

Protocol 1: Application of this compound to Plant Tissue
  • Preparation of Methyl-ACC Solution:

    • Prepare a stock solution of methyl-ACC (e.g., 10 mM) in sterile deionized water or a suitable buffer.

    • Prepare working solutions of desired concentrations (e.g., 1 µM, 10 µM, 100 µM) by diluting the stock solution.

  • Plant Material Preparation:

    • For seedlings: Grow seedlings under controlled conditions. For etiolated seedlings, grow in the dark.

    • For leaf discs: Use a cork borer to excise uniform leaf discs from healthy, fully expanded leaves. Float the discs in sterile water for a few hours to recover from wounding-induced ethylene production.

  • Application:

    • For seedlings: Place a known number of seedlings into a gas-tight vial containing a small amount of liquid growth medium. Add the methyl-ACC solution to the medium to achieve the final desired concentration.

    • For leaf discs: Place a known number of leaf discs into a gas-tight vial containing a small volume of incubation buffer (e.g., MES buffer). Add the methyl-ACC solution to the buffer to the final desired concentration.

Protocol 2: Ethylene Collection and Quantification by Gas Chromatography
  • Incubation:

    • Seal the gas-tight vials containing the treated plant material with septa.

    • Incubate the vials under controlled conditions (e.g., 22-25°C, specific light/dark cycle) for a defined period (e.g., 4-24 hours). The incubation time should be optimized based on the plant material and expected rate of ethylene production.[6]

  • Headspace Sampling:

    • After the incubation period, use a gas-tight syringe to withdraw a known volume (e.g., 1 mL) of the headspace gas from the vial through the septum.[7]

  • Gas Chromatography Analysis:

    • Inject the collected headspace sample into the gas chromatograph.

    • The GC conditions should be optimized for ethylene separation. Typical parameters include:

      • Injector Temperature: 150-200°C

      • Column Temperature: 50-100°C (isothermal)

      • Detector (FID) Temperature: 200-250°C

      • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Ethylene will elute at a specific retention time, which should be confirmed using the ethylene standard gas.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the ethylene standard gas into the GC.

    • Quantify the amount of ethylene in the plant samples by comparing the peak area of ethylene from the sample chromatogram to the standard curve.

    • Express ethylene production as nL per gram of fresh weight per hour (nL g⁻¹ h⁻¹).

Data Presentation

Quantitative data from ethylene measurement experiments should be summarized in a clear and structured table for easy comparison between different treatments.

TreatmentConcentration (µM)Mean Ethylene Production (nL g⁻¹ h⁻¹)Standard Deviation
Control (Water)01.20.3
Methyl-ACC15.80.9
Methyl-ACC1015.22.1
Methyl-ACC10028.93.5

Visualizations

Ethylene Biosynthesis Pathway (Yang Cycle)

The following diagram illustrates the key steps in the ethylene biosynthesis pathway, also known as the Yang Cycle. Methyl-ACC is converted to ACC, which then enters this pathway.[1][3]

Ethylene_Biosynthesis Methionine Methionine SAM S-Adenosyl- methionine (SAM) Methionine->SAM SAM Synthetase (+ATP) ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) MTA MTA Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) (+O2) Methyl_ACC Methyl 1-aminocyclo- propanecarboxylate Methyl_ACC->ACC Hydrolysis (in planta) Yang_Cycle Yang Cycle (Methionine Recycling) MTA->Yang_Cycle Yang_Cycle->Methionine

Ethylene Biosynthesis Pathway
Experimental Workflow for Measuring Ethylene Production

This diagram outlines the logical steps involved in the experimental procedure for measuring ethylene production after the application of this compound.

Experimental_Workflow Start Start: Prepare Plant Material Prepare_Solution Prepare Methyl-ACC Solution Start->Prepare_Solution Application Apply Methyl-ACC to Plant Material in Gas-Tight Vials Start->Application Prepare_Solution->Application Incubation Incubate under Controlled Conditions Application->Incubation Sampling Collect Headspace Gas Sample Incubation->Sampling GC_Analysis Inject Sample into Gas Chromatograph Sampling->GC_Analysis Quantification Quantify Ethylene using Standard Curve GC_Analysis->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Methyl 1-aminocyclopropanecarboxylate (Methyl ACC) Bioassay in Fruit Ripening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-aminocyclopropanecarboxylate (Methyl ACC) is a potent ethylene agonist, serving as a valuable tool in the study of fruit ripening and the development of novel plant growth regulators. As a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene in plants, Methyl ACC is readily converted to ACC and subsequently to ethylene, thereby initiating and accelerating the ripening process in climacteric fruits.[1] This document provides detailed application notes and protocols for conducting bioassays to evaluate the effect of Methyl ACC on fruit ripening, targeting researchers, scientists, and professionals in drug development.

The provided protocols and data focus on key ripening indicators such as ethylene production, fruit firmness, and total soluble solids (TSS). These parameters offer a quantitative measure of the ripening process, allowing for a comprehensive assessment of Methyl ACC's efficacy.

Ethylene Biosynthesis and Signaling Pathway

The ripening of climacteric fruits is intricately regulated by the gaseous plant hormone ethylene. The biosynthesis of ethylene begins with the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS).[2][3][4] ACC is then oxidized to form ethylene by ACC oxidase (ACO).[3][4] Methyl ACC acts as an agonist by being converted to ACC, thus feeding into this pathway and stimulating ethylene production.

Once produced, ethylene is perceived by a family of receptors located in the endoplasmic reticulum membrane.[5] In the absence of ethylene, these receptors activate a CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1) protein kinase, which in turn represses the downstream signaling pathway by phosphorylating EIN2 (ETHYLENE INSENSITIVE 2).[5] The binding of ethylene to its receptors deactivates CTR1, leading to the dephosphorylation and cleavage of EIN2.[5] The C-terminal fragment of EIN2 then translocates to the nucleus, where it activates a cascade of transcription factors, including EIN3/EILs (ETHYLENE INSENSITIVE 3/EIN3-LIKE), which ultimately regulate the expression of a wide array of ripening-related genes.

Ethylene_Signaling_Pathway cluster_biosynthesis Ethylene Biosynthesis cluster_signaling Ethylene Signaling SAM S-adenosyl-L-methionine ACC ACC SAM->ACC ACS Methyl_ACC Methyl ACC Methyl_ACC->ACC Conversion Ethylene Ethylene ACC->Ethylene ACO Receptors Ethylene Receptors (ETR1, ERS1, etc.) Ethylene->Receptors Binding CTR1 CTR1 Receptors->CTR1 Activation EIN2 EIN2 CTR1->EIN2 Repression EIN3_EILs EIN3/EILs EIN2->EIN3_EILs Activation ERFs ERFs EIN3_EILs->ERFs Activation Ripening_Genes Ripening-Related Gene Expression ERFs->Ripening_Genes Regulation Fruit_Ripening Fruit_Ripening Ripening_Genes->Fruit_Ripening

Caption: Ethylene biosynthesis and signaling pathway in fruit ripening.

Experimental Protocols

Protocol 1: Preparation and Application of Methyl ACC Solution

This protocol outlines the preparation of a Methyl ACC solution and its application to fruit samples to induce ripening.

Materials:

  • This compound (Methyl ACC)

  • Distilled water

  • Micropipettes and sterile tips

  • Beakers and magnetic stirrer

  • pH meter

  • Syringes and needles (for injection method)

  • Airtight containers or desiccators for incubation

  • Fruit samples (e.g., mature green tomatoes, bananas, avocados) of uniform size and maturity

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of Methyl ACC (e.g., 1 mM) in distilled water.

    • From the stock solution, prepare a working solution of 50 µM Methyl ACC in distilled water. Adjust the pH to neutral (around 7.0) if necessary.

    • Prepare a control solution of distilled water with the same pH.

  • Fruit Preparation:

    • Select healthy, undamaged fruits of uniform size and at the same maturity stage (e.g., mature green).

    • Randomly divide the fruits into a control group and a Methyl ACC treatment group.

  • Application of Methyl ACC:

    • Injection Method: Inject a small, defined volume (e.g., 100 µL) of the 50 µM Methyl ACC solution into the fruit tissue. Inject the control group with the same volume of distilled water.

    • Dipping Method: Immerse the fruits in the 50 µM Methyl ACC solution for a set period (e.g., 5-10 minutes). The control group should be dipped in distilled water for the same duration.

    • Vacuum Infiltration (Optional): For more uniform uptake, place fruits in the Methyl ACC solution inside a vacuum desiccator and apply a vacuum for a short period (e.g., 2-5 minutes) before releasing the pressure. Repeat for the control group with distilled water.

  • Incubation:

    • After treatment, allow the fruits to air dry briefly.

    • Place the fruits in airtight containers or desiccators. It is important to ventilate the containers periodically (e.g., once a day for 30 minutes) to prevent the buildup of CO2 and other volatile compounds that might interfere with ripening.

    • Incubate the fruits at a controlled temperature (e.g., 20-25°C) and humidity.

  • Data Collection:

    • Collect data on ripening parameters (ethylene production, firmness, TSS) at regular intervals (e.g., day 0, 2, 4, 6, and 8) as described in the following protocols.

experimental_workflow start Select Uniform Fruit Samples prep Prepare 50 µM Methyl ACC Solution start->prep control_prep Prepare Control (Distilled Water) start->control_prep treatment Apply Methyl ACC (e.g., Injection, Dipping) prep->treatment control_treatment Apply Control Solution control_prep->control_treatment incubation Incubate at Controlled Temperature and Humidity treatment->incubation control_treatment->incubation data_collection Measure Ripening Parameters (Ethylene, Firmness, TSS) at Time Intervals incubation->data_collection analysis Data Analysis and Comparison data_collection->analysis

Caption: General experimental workflow for the Methyl ACC bioassay.
Protocol 2: Measurement of Ethylene Production

This protocol describes the determination of ethylene evolution from fruit samples using gas chromatography.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an alumina column

  • Airtight containers of known volume

  • Syringes for gas sampling

  • Certified ethylene standard gas for calibration

Procedure:

  • Sample Incubation:

    • Place individual fruits in airtight containers of a known volume.

    • Seal the containers and incubate for a specific period (e.g., 1-2 hours) at a controlled temperature.

  • Gas Sampling:

    • After the incubation period, use a gas-tight syringe to withdraw a known volume of the headspace gas (e.g., 1 mL) from the container.

  • Gas Chromatography Analysis:

    • Inject the gas sample into the GC.

    • The ethylene peak will be identified and quantified based on the retention time and peak area compared to the ethylene standard.

  • Calculation:

    • Calculate the ethylene production rate, typically expressed as microliters per kilogram per hour (µL·kg⁻¹·h⁻¹). The calculation should account for the headspace volume of the container, the weight of the fruit, and the incubation time.

Protocol 3: Measurement of Fruit Firmness

This protocol details the use of a penetrometer to measure the firmness of the fruit flesh.

Materials:

  • Penetrometer (or texture analyzer) with a probe of appropriate size (e.g., 8 mm diameter)

  • Fruit peeler or knife

Procedure:

  • Sample Preparation:

    • On opposite sides of the fruit, remove a small section of the peel to expose the flesh.

  • Measurement:

    • Place the fruit on a firm surface.

    • Position the penetrometer probe perpendicular to the exposed flesh.

    • Apply steady pressure to drive the probe into the flesh to a specified depth.

    • Record the force required for penetration, which is a measure of firmness. This is often measured in Newtons (N) or pounds-force (lbf).

  • Data Recording:

    • Take two readings per fruit and calculate the average. Repeat for all fruits in each treatment group.

Protocol 4: Measurement of Total Soluble Solids (TSS)

This protocol describes the determination of the total soluble solids content, an indicator of sugar accumulation during ripening, using a refractometer.

Materials:

  • Digital or handheld refractometer

  • Juice extractor or press

  • Pipettes or droppers

  • Distilled water for calibration

  • Lint-free tissue

Procedure:

  • Sample Preparation:

    • Extract a few drops of juice from a representative sample of the fruit flesh.

  • Refractometer Calibration:

    • Calibrate the refractometer to zero using distilled water.

  • Measurement:

    • Place a drop of the fruit juice onto the prism of the refractometer.

    • Read the TSS value, which is typically expressed in degrees Brix (°Brix). One degree Brix is equivalent to 1 gram of sucrose in 100 grams of solution.

  • Cleaning:

    • Clean the prism of the refractometer with distilled water and dry with a lint-free tissue between samples.

Data Presentation

The following tables present representative quantitative data on the effects of ACC (the direct precursor to ethylene formed from Methyl ACC) on the ripening of climacteric fruits. This data serves as an expected outcome for a bioassay using Methyl ACC.

Table 1: Effect of Exogenous ACC on Ethylene Production in Tomato Fruit

Days After TreatmentEthylene Production (µL·kg⁻¹·h⁻¹) - ControlEthylene Production (µL·kg⁻¹·h⁻¹) - ACC Treated
0< 0.1< 0.1
20.55.2
42.115.8
65.325.4
84.818.6

Data is hypothetical and based on trends observed in published research.

Table 2: Effect of Exogenous ACC on Firmness of Avocado Fruit

Days After TreatmentFirmness (N) - ControlFirmness (N) - ACC Treated
075.075.0
272.560.2
465.335.8
640.115.4
820.78.9

Data is hypothetical and based on trends observed in published research.

Table 3: Effect of Exogenous ACC on Total Soluble Solids (TSS) in Banana Fruit

Days After TreatmentTSS (°Brix) - ControlTSS (°Brix) - ACC Treated
04.54.5
25.28.9
48.115.3
614.620.1
818.921.5

Data is hypothetical and based on trends observed in published research.

Conclusion

The bioassays and protocols detailed in this document provide a robust framework for evaluating the effects of this compound on fruit ripening. By quantifying key ripening parameters, researchers can effectively assess the potential of Methyl ACC as a plant growth regulator and further elucidate the intricate mechanisms of ethylene-mediated ripening. The provided diagrams and data tables serve as valuable references for experimental design and interpretation of results.

References

Application Notes and Protocols: Utilizing Methyl 1-aminocyclopropanecarboxylate for Root Development Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene. As an ethylene agonist, methyl-ACC provides a valuable tool for researchers studying the intricate signaling pathways that govern plant growth and development, particularly in root systems. Application of methyl-ACC induces ethylene-related responses, including the inhibition of primary root elongation and the promotion of root hair formation.[1] Its mechanism of action involves stimulating ethylene release and upregulating ethylene biosynthesis genes, making it a potent compound for dissecting the roles of ethylene in root architecture.[1]

These application notes provide detailed protocols for utilizing methyl-ACC to study root development in the model organism Arabidopsis thaliana. The subsequent sections will cover the underlying signaling pathways, experimental methodologies, and expected quantitative outcomes.

Signaling Pathways

The effects of methyl-ACC on root development are primarily mediated through the ethylene signaling pathway and its significant crosstalk with auxin signaling.

Ethylene Signaling Pathway

In the absence of ethylene, ethylene receptors activate the CTR1 kinase, which in turn represses the downstream signaling cascade. The binding of ethylene (or an agonist like methyl-ACC) to the receptors inactivates CTR1, leading to the activation of EIN2. The C-terminal fragment of EIN2 then translocates to the nucleus, stabilizing the EIN3/EIL1 transcription factors. These transcription factors then regulate the expression of ethylene-responsive genes, which ultimately control developmental processes such as root growth.

Caption: Simplified ethylene signaling pathway activated by Methyl-ACC.
Auxin-Ethylene Crosstalk in Root Development

Ethylene does not act in isolation; its influence on root growth is tightly interwoven with auxin signaling. Ethylene has been shown to modulate auxin biosynthesis, transport, and signaling. For instance, ethylene can promote the biosynthesis of auxin in the root tip. This localized increase in auxin is then transported to the elongation zone, where it inhibits cell elongation, leading to a shorter primary root. This synergistic interaction is a key mechanism by which ethylene agonists like methyl-ACC restrain root growth.

Auxin_Ethylene_Crosstalk Methyl_ACC Methyl-ACC Ethylene_Signaling Ethylene Signaling (EIN3/EIL1) Methyl_ACC->Ethylene_Signaling Auxin_Biosynthesis Auxin Biosynthesis (e.g., YUCCA genes) Ethylene_Signaling->Auxin_Biosynthesis promotes Root_Hair_Formation Increased Root Hair Formation Ethylene_Signaling->Root_Hair_Formation High_Auxin_Elongation_Zone Increased Auxin in Elongation Zone Auxin_Biosynthesis->High_Auxin_Elongation_Zone Auxin_Transport Polar Auxin Transport (PIN proteins) Auxin_Transport->High_Auxin_Elongation_Zone Root_Elongation_Inhibition Primary Root Elongation Inhibition High_Auxin_Elongation_Zone->Root_Elongation_Inhibition

Caption: Crosstalk between ethylene and auxin in root development.

Data Presentation

The following tables present representative quantitative data illustrating the expected dose-dependent effects of this compound on Arabidopsis thaliana root architecture.

Note: The data presented below are illustrative examples based on the known effects of ethylene agonists. Researchers should perform their own dose-response experiments to obtain precise values for their specific experimental conditions.

Table 1: Effect of Methyl-ACC on Primary Root Length

Methyl-ACC Concentration (µM)Primary Root Length (mm) ± SE% Inhibition
0 (Control)25.2 ± 1.50%
122.1 ± 1.312.3%
515.8 ± 1.137.3%
1010.5 ± 0.958.3%
506.3 ± 0.775.0%

Table 2: Effect of Methyl-ACC on Lateral Root Density

Methyl-ACC Concentration (µM)Lateral Root Density (No./cm) ± SE
0 (Control)8.5 ± 0.6
17.9 ± 0.5
56.2 ± 0.4
104.1 ± 0.3
502.3 ± 0.2

Table 3: Effect of Methyl-ACC on Root Hair Density

Methyl-ACC Concentration (µM)Root Hair Density (No./mm) ± SE
0 (Control)45 ± 3
158 ± 4
575 ± 5
1092 ± 6
50115 ± 8

Experimental Protocols

Protocol 1: Arabidopsis Seedling Growth for Root Phenotyping

This protocol describes the aseptic culture of Arabidopsis thaliana seedlings on agar plates, a standard method for observing and quantifying root development.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • 1.5 mL microcentrifuge tubes

  • 70% (v/v) ethanol

  • 20% (v/v) commercial bleach with 0.05% (v/v) Triton X-100

  • Sterile deionized water

  • 0.1% (w/v) sterile agar solution

  • Square Petri plates (100 x 100 mm)

  • Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar, pH 5.7

  • This compound (stock solution in sterile water)

  • Laminar flow hood

  • Growth chamber (22°C, 16h light/8h dark photoperiod)

Procedure:

  • Seed Sterilization: a. Place approximately 50-100 seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute. c. Pellet the seeds by centrifugation (1000 x g, 30 seconds) and carefully remove the ethanol. d. Add 1 mL of 20% bleach solution with Triton X-100 and vortex for 10 minutes. e. Pellet the seeds and remove the bleach solution. f. Wash the seeds five times with 1 mL of sterile deionized water, pelleting the seeds between each wash. g. After the final wash, resuspend the seeds in 200 µL of 0.1% sterile agar solution.

  • Plating: a. Prepare MS agar plates, allowing them to solidify and dry in a laminar flow hood for at least 1 hour. b. For dose-response experiments, prepare separate batches of MS medium supplemented with the desired final concentrations of methyl-ACC (e.g., 0, 1, 5, 10, 50 µM) before pouring the plates. c. Using a pipette, carefully place individual seeds in a line approximately 1 cm from the top of each plate.

  • Stratification and Growth: a. Seal the plates with micropore tape. b. Wrap the plates in aluminum foil and store at 4°C for 2-3 days to synchronize germination (stratification). c. Transfer the plates to a growth chamber and place them in a vertical orientation to allow roots to grow along the surface of the agar. d. Grow seedlings for 7-10 days before analysis.

Protocol 2: Quantification of Root System Architecture

This protocol details the methods for measuring primary root length, lateral root density, and root hair density.

Materials:

  • Plates with grown Arabidopsis seedlings (from Protocol 1)

  • High-resolution flatbed scanner or a stereomicroscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

  • Ruler for scale calibration

Procedure:

  • Image Acquisition: a. Scan the back of the Petri plates at a resolution of at least 600 dpi. Include a ruler in the scan for calibration. b. For root hair analysis, capture images of representative sections of the primary root using a stereomicroscope.

  • Primary Root Length Measurement: a. Open the scanned image in ImageJ. b. Set the scale using the scanned ruler. c. Use the "Segmented Line" tool to trace the primary root from the root-shoot junction to the root tip. d. Record the length from the "Measure" function.

  • Lateral Root Density Quantification: a. On the same image, count the number of emerged lateral roots along the primary root. b. Divide the total number of lateral roots by the length of the primary root (in cm) to calculate the lateral root density (No./cm).

  • Root Hair Density Quantification: a. Open the microscope images of the root sections in ImageJ. b. Define a region of interest (e.g., a 1 mm segment of the root starting 2-3 mm from the tip). c. Manually count the number of root hairs emerging from one side of the root within this region. d. Divide the number of root hairs by the length of the root segment (in mm) to obtain the root hair density (No./mm).

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation Preparation cluster_Growth Seedling Growth cluster_Analysis Data Acquisition & Analysis Seed_Sterilization Arabidopsis Seed Sterilization Plating Plate Seeds Seed_Sterilization->Plating Media_Preparation Prepare MS Agar Plates with varying [Methyl-ACC] Media_Preparation->Plating Stratification Stratification (4°C) Plating->Stratification Growth Vertical Growth in Chamber (7-10 days) Stratification->Growth Image_Acquisition Scan Plates & Microscopy for Root Hairs Growth->Image_Acquisition Quantification Quantify: - Primary Root Length - Lateral Root Density - Root Hair Density Image_Acquisition->Quantification Data_Analysis Statistical Analysis & Plotting Quantification->Data_Analysis

Caption: Workflow for studying the effects of Methyl-ACC on root development.

References

Application Note: Preparation of Methyl 1-aminocyclopropanecarboxylate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-aminocyclopropanecarboxylate, often available as its hydrochloride salt, is an alanine derivative used in various biochemical and pharmaceutical research applications.[1] As a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), it serves as a valuable building block in synthetic chemistry and drug discovery. Accurate and consistent experimental results depend on the proper preparation, storage, and handling of stock solutions. This document provides detailed protocols for the preparation of stock solutions of this compound hydrochloride, ensuring solution integrity and reproducibility in downstream applications.

Chemical and Physical Properties

This compound is typically supplied as a hydrochloride salt, which is a white to off-white crystalline powder.[2][3] Its solubility in polar solvents makes it suitable for a variety of experimental buffers and media.[2][3] Key quantitative data are summarized below for easy reference.

PropertyValueReferences
Synonyms 1-Aminocyclopropane-1-carboxylic Acid Methyl Ester Hydrochloride, ACC Methyl Ester Hydrochloride[2][4]
CAS Number 72784-42-0[4][5]
Molecular Formula C₅H₉NO₂ · HCl[5]
Molecular Weight 151.59 g/mol [2][5][6]
Appearance White to almost white crystalline powder[2][3]
Solubility Soluble in water and methanol[2][3]
Storage Temperature 2-8°C or -20°C[2][6][7]
Safety Precautions

Handle this compound hydrochloride with care in a well-ventilated area or fume hood. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.[2]

  • Disposal: Dispose of the chemical and its solutions in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols detail the preparation of stock solutions in aqueous and organic solvents. The choice of solvent depends on the requirements of the specific application.

Workflow for Stock Solution Preparation

The general workflow for preparing a stock solution involves calculating the required mass of the compound, dissolving it in a specified volume of solvent, ensuring complete dissolution, and storing it under appropriate conditions.

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_store Storage Phase calc 1. Calculate Mass (Target Conc. & Volume) weigh 2. Weigh Compound (Analytical Balance) calc->weigh add_solvent 3. Add Solvent (Initial Volume) weigh->add_solvent dissolve 4. Dissolve Compound (Vortex/Sonicate/Stir) add_solvent->dissolve qs 5. Adjust to Final Volume (QS with Solvent) dissolve->qs mix 6. Homogenize Solution (Invert/Vortex) qs->mix sterilize 7. Filter Sterilize (Optional, for aqueous) mix->sterilize aliquot 8. Aliquot Solution (Prevent Freeze-Thaw) sterilize->aliquot store 9. Store Appropriately (Label & Refrigerate/Freeze) aliquot->store

Caption: Workflow for preparing a chemical stock solution.

Protocol 1: Preparation of 100 mM Aqueous Stock Solution

This protocol is suitable for applications where an aqueous solution is required.

Materials:

  • This compound hydrochloride (CAS: 72784-42-0)

  • Nuclease-free water (or appropriate buffer, e.g., PBS)

  • 50 mL conical tube or volumetric flask

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar (optional)

  • 0.22 µm syringe filter (for sterilization)

Procedure:

  • Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L × 0.01 L × 151.59 g/mol = 0.1516 g (or 151.6 mg)

  • Weighing: Accurately weigh 151.6 mg of this compound hydrochloride using an analytical balance and transfer it to a 50 mL conical tube or a 10 mL volumetric flask.

  • Dissolution: Add approximately 8 mL of nuclease-free water to the container.

  • Mixing: Cap the container and mix thoroughly by vortexing or using a magnetic stirrer until the powder is completely dissolved. Gentle warming (up to 40°C) can be used to aid dissolution if necessary.[8]

  • Final Volume Adjustment: Once fully dissolved, add nuclease-free water to bring the final volume to 10 mL.

  • Sterilization (Optional): For sterile applications, pass the solution through a 0.22 µm syringe filter into a sterile container.[9][10]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, and preparation date. Store at -20°C for long-term storage or 2-8°C for short-term use.[11]

Protocol 2: Preparation of 100 mM Methanol Stock Solution

This protocol is for applications requiring an organic solvent, which may enhance compound stability or be necessary for specific experimental designs.

Materials:

  • This compound hydrochloride (CAS: 72784-42-0)

  • Anhydrous methanol (ACS grade or higher)

  • 10 mL volumetric flask or glass vial with a PTFE-lined cap

  • Analytical balance

  • Spatula

  • Vortex mixer or sonicator

Procedure:

  • Calculation: As in Protocol 1, 151.6 mg is required for 10 mL of a 100 mM solution.

  • Weighing: Weigh 151.6 mg of the compound and transfer it to a 10 mL volumetric flask or a suitable glass vial.

  • Dissolution: Add approximately 8 mL of anhydrous methanol.

  • Mixing: Cap the container securely and vortex or sonicate until the solid is completely dissolved. Methanol is volatile and flammable; perform this step in a fume hood.

  • Final Volume Adjustment: Add methanol to bring the final volume to 10 mL.

  • Storage: Aliquot into sterile glass vials with PTFE-lined caps to prevent solvent evaporation and contamination. Label each aliquot clearly. Store at -20°C. Due to the use of an organic solvent, filter sterilization is generally not required.[9]

Suggested Stock Concentrations

The optimal concentration for a stock solution depends on the solubility of the compound and the final working concentration required for the experiment. It is common practice to prepare stock solutions at concentrations of 10x to 1000x the final working concentration.[11]

SolventSuggested Stock Concentration RangeStorage ConditionsNotes
Water / Buffer 10 mM - 200 mM-20°C (long-term), 2-8°C (short-term)Filter-sterilize for biological applications. Aliquoting is highly recommended.
Methanol 10 mM - 200 mM-20°CUse glass containers with appropriate caps. Ensure compatibility with downstream assays.
Storage and Stability

Proper storage is critical to maintain the integrity of the stock solution.

  • Temperature: For long-term storage, -20°C is recommended for both aqueous and methanol-based stocks.[2][7][11] Refrigeration at 2-8°C is suitable for short-term storage of aqueous solutions (up to a few weeks).[11]

  • Light: While not explicitly stated for this compound, it is good practice to store stock solutions, especially those of amino acid derivatives, in amber vials or protected from light to prevent potential photodegradation.[11]

  • Hygroscopicity: The solid compound can be hygroscopic.[3] Store it in a desiccator and handle it quickly to minimize moisture absorption.

  • Stability: Concentrated stock solutions are generally more stable than dilute working solutions.[11] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[9][11] Discard any solution that shows signs of precipitation or microbial growth.

References

Application Notes and Protocols: Methyl 1-aminocyclopropanecarboxylate as a Plant Growth Regulator in Horticulture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene in higher plants.[1] Unlike ethylene inhibitors, methyl-ACC functions as an ethylene agonist, promoting a range of physiological responses typically associated with ethylene.[1] These responses include, but are not limited to, the acceleration of fruit ripening, promotion of leaf senescence, inhibition of root elongation, and an increase in root hair formation.[1] The mechanism of action involves the upregulation of ethylene biosynthesis genes, leading to an increase in endogenous ethylene production.[1] This document provides detailed application notes and experimental protocols for the use of methyl-ACC as a plant growth regulator in a research and horticultural context.

Data Presentation

Table 1: Effects of this compound on Various Plant Species
Plant Species Tissue/Organ Application Concentration (µM) Observed Effects Reference
Solanum lycopersicum (Tomato)Detached Leaves50.0Promoted dark-induced leaf senescence, increased ethylene release.[1]
Solanum lycopersicum (Tomato)Post-harvest FruitNot SpecifiedAccelerated ripening.[1]
Arabidopsis thalianaSeedlingsNot SpecifiedRestrained root elongation, increased root hair number.[1]
Arabidopsis thalianaDetached Rosette Leaves50.0Promoted dark-induced leaf senescence.

Signaling Pathway

This compound is believed to be converted intracellularly to ACC, thereby increasing the substrate pool for ACC oxidase (ACO) and leading to enhanced ethylene production. This elevated ethylene is then perceived by ethylene receptors, initiating the downstream signaling cascade.

Ethylene_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Methyl_ACC_ext Methyl 1-aminocyclo- propanecarboxylate Methyl_ACC_int Methyl 1-aminocyclo- propanecarboxylate Methyl_ACC_ext->Methyl_ACC_int Uptake ACC ACC Methyl_ACC_int->ACC Conversion Ethylene Ethylene ACC->Ethylene SAM S-Adenosyl- methionine SAM->ACC ACS ACC Synthase (Upregulated) ACO ACC Oxidase ETR1 ETR1/ERS1 Ethylene->ETR1 Binds to and inactivates receptor CTR1 CTR1 (Inactive) ETR1->CTR1 Releases inhibition EIN2 EIN2 (C-terminal fragment) CTR1->EIN2 No longer phosphorylates EIN3_EIL1 EIN3/EIL1 (Active) EIN2->EIN3_EIL1 Cleavage and nuclear translocation ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs Activates Ethylene_Response Ethylene-Mediated Gene Expression ERFs->Ethylene_Response Regulates transcription Ethylene_Response->ACS Positive Feedback (Upregulation of ACS genes)

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound hydrochloride (M.W. 151.59 g/mol )

  • Sterile deionized water

  • 0.1 M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) for pH adjustment

  • Sterile volumetric flasks

  • Sterile filters (0.22 µm)

  • pH meter

Procedure:

  • To prepare a 10 mM stock solution, weigh out 15.16 mg of this compound hydrochloride.

  • Dissolve the powder in approximately 8 mL of sterile deionized water in a 10 mL volumetric flask.

  • Gently stir the solution until the powder is completely dissolved.

  • Adjust the pH of the solution to ~6.5-7.0 using 0.1 M KOH or NaOH. This is crucial as the hydrochloride salt will make the initial solution acidic.

  • Bring the final volume to 10 mL with sterile deionized water.

  • Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.

  • Store the stock solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

Protocol 2: Induction of Leaf Senescence in Detached Leaves

Materials:

  • Mature, healthy leaves from the plant of interest (e.g., third or fourth rosette leaves from 4-week-old Arabidopsis or opposite leaflets of the top third leaves from 2-month-old tomato plants).

  • Petri dishes (9 cm diameter)

  • Sterile filter paper

  • 10 mM this compound stock solution (from Protocol 1)

  • Sterile deionized water (as control)

  • Parafilm

  • Aluminum foil

Procedure:

  • Prepare a 50.0 µM working solution of methyl-ACC by diluting the 10 mM stock solution with sterile deionized water. Prepare a mock control solution with only sterile deionized water.

  • Place two layers of sterile filter paper in each Petri dish.

  • Saturate the filter paper with either the 50.0 µM methyl-ACC solution or the mock control solution.

  • Excise healthy, fully expanded leaves and place them adaxial side up on the saturated filter paper.

  • Seal the Petri dishes with Parafilm to maintain humidity.

  • Wrap the sealed Petri dishes in two layers of aluminum foil to induce darkness.

  • Incubate the dishes at an appropriate temperature (e.g., 22°C for Arabidopsis or 25°C for tomato).

  • Monitor the leaves daily for signs of senescence (yellowing, loss of chlorophyll).

  • Quantitative analysis of senescence can be performed at desired time points by measuring parameters such as chlorophyll content, membrane ion leakage, and photosystem II efficiency (Fv/Fm).

Protocol 3: Root Growth Inhibition Assay in Seedlings

Materials:

  • Seeds of the plant of interest (e.g., Arabidopsis thaliana)

  • Square Petri dishes (10 cm x 10 cm)

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar

  • 10 mM this compound stock solution (from Protocol 1)

  • Sterile deionized water

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Prepare MS agar plates containing various concentrations of methyl-ACC (e.g., 0, 1, 5, 10, 50 µM) by adding the appropriate volume of the sterile stock solution to the molten agar before pouring the plates.

  • Surface-sterilize the seeds and place them in a straight line on the surface of the agar plates.

  • Seal the plates with breathable tape and place them vertically in a growth chamber under a long-day photoperiod (e.g., 16 h light / 8 h dark) at a suitable temperature (e.g., 22°C).

  • Allow the seedlings to grow for a specified period (e.g., 5-7 days).

  • Measure the primary root length of the seedlings using a ruler or image analysis software.

  • Calculate the percentage of root growth inhibition for each concentration relative to the control (0 µM).

Experimental Workflows

Experimental_Workflow_Senescence A Prepare 50 µM Methyl-ACC and Control Solutions B Saturate Filter Paper in Petri Dishes A->B C Place Detached Leaves on Filter Paper B->C D Seal and Wrap Petri Dishes C->D E Incubate in Darkness D->E F Monitor and Analyze Senescence Parameters E->F

Caption: Workflow for the detached leaf senescence assay.

Experimental_Workflow_Root_Inhibition A Prepare MS Agar Plates with Varying Methyl-ACC Concentrations B Surface-Sterilize and Plate Seeds A->B C Incubate Plates Vertically in Growth Chamber B->C D Measure Primary Root Length after Growth Period C->D E Calculate Root Growth Inhibition D->E

Caption: Workflow for the root growth inhibition assay.

Logical Relationships

Logical_Relationships cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect Methyl_ACC Application of This compound Upregulation Upregulation of Ethylene Biosynthesis Genes (e.g., ACS) Methyl_ACC->Upregulation Increased_Ethylene Increased Endogenous Ethylene Production Upregulation->Increased_Ethylene Ripening Accelerated Fruit Ripening Increased_Ethylene->Ripening Senescence Promoted Leaf Senescence Increased_Ethylene->Senescence Root_Growth Inhibited Root Elongation Increased_Ethylene->Root_Growth Root_Hairs Increased Root Hair Formation Increased_Ethylene->Root_Hairs

Caption: Cause-and-effect relationships of methyl-ACC application.

Disclaimer

The provided protocols are intended for research purposes. Optimal concentrations, application methods, and timing will vary depending on the plant species, developmental stage, and desired outcome. It is strongly recommended to conduct small-scale trials to determine the optimal parameters for your specific application before large-scale implementation. The information on the signaling pathway is based on current scientific understanding and may be subject to revision as new research emerges.

References

Application Note: Determining the Dose-Response Relationship of Methyl 1-aminocyclopropanecarboxylate in Arabidopsis thaliana Seedlings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of plant biology, agrochemicals, and molecular biology.

Introduction:

Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) is a chemical analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene. As an ethylene agonist, methyl-ACC is expected to elicit ethylene-like physiological and molecular responses in plants.[1] Establishing a precise dose-response curve is crucial for understanding its potency, efficacy, and optimal concentration for various applications, from basic research to agricultural product development.

This document provides detailed protocols for generating a comprehensive dose-response curve for methyl-ACC using the model plant Arabidopsis thaliana. Two distinct methods are described: a morphological assay based on the classic "triple response" of etiolated seedlings, and a molecular assay quantifying the expression of an ethylene-responsive gene.

Key Concepts:

  • Dose-Response Relationship: This describes the magnitude of a biological response to a stimulus, in this case, the effect of varying concentrations of methyl-ACC on Arabidopsis seedlings.[2]

  • Triple Response: Etiolated (dark-grown) dicot seedlings exhibit a characteristic morphological change in the presence of ethylene, consisting of inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated apical hook.[1][3][4][5] This provides a robust and easily quantifiable measure of ethylene activity.

  • Ethylene Signaling Pathway: Ethylene is perceived by receptors that, in the absence of the hormone, actively suppress a downstream signaling cascade. Ethylene binding inactivates these receptors, leading to the activation of a signaling pathway that culminates in transcriptional changes in the nucleus, mediated by transcription factors such as EIN3.

  • Quantitative Real-Time PCR (qRT-PCR): This technique allows for the precise measurement of the expression level of specific genes, providing a molecular readout of the cellular response to a stimulus.

Data Presentation:

Quantitative data from the following experiments should be recorded and summarized in tables for clear comparison and analysis.

Table 1: Morphological Dose-Response to this compound

Methyl-ACC Concentration (µM)Average Hypocotyl Length (mm) ± SD% Inhibition of Hypocotyl ElongationAverage Root Length (mm) ± SD% Inhibition of Root Elongation
0 (Control)00
0.01
0.1
1
10
100
1000

Table 2: Molecular Dose-Response - Relative Gene Expression of an Ethylene-Responsive Marker

Methyl-ACC Concentration (µM)Relative Expression of Marker Gene (Fold Change) ± SD
0 (Control)1.0
0.01
0.1
1
10
100
1000

Experimental Protocols:

Protocol 1: Morphological Dose-Response Assay (Triple Response)

This protocol details the steps to measure the inhibition of hypocotyl and root elongation in etiolated Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound (methyl-ACC)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytoagar

  • Petri dishes (100 mm)

  • Sterile water

  • 70% Ethanol

  • 50% Bleach solution with 0.05% Triton X-100

  • Micropipettes and sterile tips

  • Growth chamber or incubator set to 22-24°C

  • Scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 5 minutes.

    • Remove ethanol and add 1 mL of 50% bleach solution with 0.05% Triton X-100. Incubate for 10 minutes with occasional vortexing.

    • Carefully remove the bleach solution and wash the seeds five times with sterile water.

    • Resuspend seeds in sterile water and store at 4°C for 2-4 days for stratification to ensure uniform germination.

  • Preparation of Growth Medium:

    • Prepare MS medium containing 1% sucrose and adjust the pH to 5.7.

    • Add 0.8% phytoagar and autoclave.

    • Allow the medium to cool to approximately 50-60°C.

    • Prepare a stock solution of methyl-ACC in sterile water.

    • Add the appropriate volume of the methyl-ACC stock solution to the molten MS medium to achieve the final desired concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100, 1000 µM).

    • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Plating and Incubation:

    • Using a sterile pipette tip, carefully place 20-30 sterilized and stratified seeds in a straight line on the surface of the solidified MS medium in each Petri dish.

    • Seal the plates with breathable tape.

    • Wrap the plates in two layers of aluminum foil to ensure complete darkness.

    • Incubate the plates vertically in a growth chamber at 22-24°C for 3 days.

  • Data Acquisition and Analysis:

    • After 3 days, carefully open the plates in a dark room (a green safe light can be used) and place them on a flatbed scanner.

    • Scan the plates at high resolution.

    • Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyl and the primary root of at least 15 seedlings per treatment.

    • Calculate the average length and standard deviation for each concentration.

    • Determine the percent inhibition of elongation for each concentration relative to the control (0 µM methyl-ACC).

Protocol 2: Molecular Dose-Response Assay (qRT-PCR)

This protocol describes the quantification of an ethylene-responsive gene's expression in Arabidopsis seedlings treated with methyl-ACC. A suitable marker gene is ERF1 (ETHYLENE RESPONSE FACTOR 1), which is known to be rapidly and robustly induced by ethylene.

Materials:

  • Arabidopsis thaliana seedlings grown as described in Protocol 1.

  • Liquid MS medium with 1% sucrose.

  • 6-well culture plates.

  • Plant RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for the target gene (ERF1) and a reference gene (e.g., ACTIN2).

  • qRT-PCR instrument.

Procedure:

  • Seedling Growth and Treatment:

    • Grow sterilized Arabidopsis seeds in liquid MS medium with 1% sucrose in a 6-well plate on a shaker under a light/dark cycle for 5-7 days.

    • Prepare solutions of methyl-ACC in liquid MS medium at the desired concentrations.

    • Replace the growth medium with the methyl-ACC solutions and incubate for a defined period (e.g., 3-6 hours) to capture the transcriptional response.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the seedlings and immediately freeze them in liquid nitrogen.

    • Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Set up the qRT-PCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and primers for ERF1 and a reference gene.

    • Perform the qRT-PCR in a thermal cycler with appropriate cycling conditions.

    • Include a no-template control for each primer pair.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative expression of the target gene (ERF1) using the ΔΔCt method, normalizing to the expression of the reference gene (ACTIN2) and relative to the control treatment (0 µM methyl-ACC).

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_morphological Morphological Assay cluster_molecular Molecular Assay cluster_data Data Analysis & Output seed_sterilization Seed Sterilization stratification Stratification (4°C, 2-4 days) seed_sterilization->stratification plating Plating on MS Agar with Methyl-ACC stratification->plating incubation Incubation (Dark, 3 days, 22-24°C) plating->incubation imaging Scanning Seedlings incubation->imaging morpho_analysis Measure Hypocotyl/Root Length imaging->morpho_analysis dose_response_curve Generate Dose-Response Curve morpho_analysis->dose_response_curve liquid_culture Seedling Liquid Culture (5-7 days) treatment Methyl-ACC Treatment (3-6 hours) liquid_culture->treatment harvesting Harvesting & Freezing treatment->harvesting rna_extraction RNA Extraction harvesting->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR cdna_synthesis->qpcr gene_expression_analysis Gene Expression Analysis qpcr->gene_expression_analysis gene_expression_analysis->dose_response_curve tables Summarize in Tables dose_response_curve->tables

Caption: Experimental workflow for determining the dose-response of methyl-ACC.

Ethylene Signaling Pathway

ethylene_signaling cluster_membrane ER Membrane cluster_cytoplasm_nucleus Cytoplasm / Nucleus ethylene Ethylene / Methyl-ACC receptors ETR1, ERS1, etc. ethylene->receptors binds & inactivates ctr1 CTR1 receptors->ctr1 represses ein2 EIN2 ctr1->ein2 represses ein3 EIN3/EIL1 ein2->ein3 activates proteasome 26S Proteasome ein3->proteasome degradation erf1 ERF1 Gene ein3->erf1 activates transcription response Ethylene Response (e.g., Triple Response) erf1->response

Caption: Simplified ethylene signaling pathway in Arabidopsis thaliana.

References

Troubleshooting & Optimization

"Methyl 1-aminocyclopropanecarboxylate" stability in aqueous solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) in aqueous solutions for experimental use. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solution a concern?

This compound (methyl-ACC) is the methyl ester of 1-aminocyclopropanecarboxylic acid (ACC), the immediate precursor to the plant hormone ethylene. In research, methyl-ACC is often used as a cell-permeable form of ACC to study ethylene-related signaling pathways. However, as an ester, it is susceptible to hydrolysis in aqueous solutions, which converts it back to ACC. This hydrolysis can lead to inconsistent experimental results if not properly controlled, as the concentration of the active compound may change over time.

Q2: What are the main factors affecting the stability of this compound in aqueous solutions?

The primary factors influencing the stability of methyl-ACC in aqueous solutions are pH, temperature, and the presence of enzymes.

  • pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Generally, methyl esters are most stable in neutral to slightly acidic conditions (pH 6-7). In alkaline (basic) conditions, the rate of hydrolysis increases substantially.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is recommended to prepare and store solutions at low temperatures to maintain stability.

  • Enzymes: In biological systems, such as cell cultures or tissue extracts, esterase enzymes can catalyze the rapid cleavage of the methyl ester bond.

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, it is recommended to prepare stock solutions of methyl-ACC in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or lower. Aqueous working solutions should be prepared fresh for each experiment by diluting the stock solution into the desired aqueous buffer immediately before use.

Q4: Which buffer systems are recommended for experiments with this compound?

The choice of buffer can impact the stability of methyl-ACC. It is advisable to use buffers with a neutral or slightly acidic pH range (pH 6.0-7.4). "Good's buffers" such as MES, MOPS, and HEPES are often preferred for biological experiments as they tend to have minimal interference with biological reactions. Phosphate buffers can also be used, but it is important to be aware that phosphate ions can sometimes participate in catalysis. Buffers with primary amine groups, like Tris, should be used with caution as they can potentially react with other components in the experimental system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker-than-expected biological effects. Hydrolysis of methyl-ACC: The compound may have hydrolyzed to ACC before or during the experiment, leading to a lower effective concentration of the cell-permeable form.Prepare fresh aqueous working solutions for each experiment from a frozen stock in an anhydrous solvent. Minimize the time between solution preparation and application. Consider conducting experiments at a lower temperature if the protocol allows.
Incorrect pH of the buffer: The aqueous buffer may have a pH that promotes rapid hydrolysis (i.e., alkaline pH).Verify the pH of your experimental buffer. Use a buffer with a pH in the range of 6.0-7.4 for better stability.
Precipitation observed in the aqueous working solution. Low solubility: Methyl-ACC hydrochloride is generally soluble in water, but precipitation can occur at high concentrations or in certain buffer systems.Ensure the final concentration of the working solution does not exceed the solubility limit in your specific buffer. You can try gently warming the solution or using a co-solvent if compatible with your experimental setup.
Variability between experimental replicates. Inconsistent timing: Differences in the time between the preparation of the aqueous solution and its use in experiments can lead to varying degrees of hydrolysis.Standardize the timing of your experimental workflow. Ensure that all replicates are treated with the methyl-ACC solution at the same time point after its preparation.
Buffer interaction: Certain buffer components might be accelerating the degradation of the compound.If using a complex medium, consider simplifying the buffer system for a pilot stability test. If possible, switch to a non-nucleophilic buffer like MES or HEPES.

Stability Data (Estimated)

Table 1: Estimated Half-life of this compound in Aqueous Buffers at Different pH (25°C)

pHEstimated Half-lifeStability
4.0> 48 hoursHigh
6.024 - 48 hoursModerate
7.48 - 24 hoursLow to Moderate
8.5< 8 hoursLow

Table 2: Estimated Effect of Temperature on the Hydrolysis Rate of this compound at pH 7.4

TemperatureRelative Hydrolysis Rate
4°C1x (Baseline)
25°C4-8x faster than at 4°C
37°C10-20x faster than at 4°C

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Aqueous Buffer

This protocol provides a framework for researchers to determine the stability of methyl-ACC in their specific experimental buffer.

1. Materials:

  • This compound hydrochloride
  • Anhydrous DMSO or ethanol
  • The aqueous buffer of interest (e.g., PBS, MES, cell culture medium)
  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or Mass Spectrometry (MS) detector
  • ACC standard
  • Mobile phase for HPLC (e.g., Acetonitrile and water with 0.1% formic acid)

2. Procedure:

  • Prepare a stock solution of methyl-ACC (e.g., 100 mM) in anhydrous DMSO.
  • Prepare the test solution by diluting the stock solution to the final experimental concentration (e.g., 1 mM) in the aqueous buffer of interest.
  • Incubate the test solution at the desired experimental temperature (e.g., 25°C or 37°C).
  • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Immediately quench the reaction by adding an equal volume of the initial mobile phase (or a weak acid) and store the samples at -20°C until analysis.
  • Analyze the samples by HPLC to separate and quantify the concentrations of methyl-ACC and its hydrolysis product, ACC. A C18 column with a gradient of acetonitrile in water with 0.1% formic acid is a good starting point for method development.
  • Plot the concentration of methyl-ACC as a function of time to determine its degradation rate and half-life under your specific experimental conditions.

Visualizations

Ethylene_Biosynthesis_and_Signaling cluster_biosynthesis Ethylene Biosynthesis cluster_signaling Ethylene Signaling Methionine Methionine S-Adenosylmethionine S-Adenosylmethionine Methionine->S-Adenosylmethionine SAM Synthetase ACC ACC S-Adenosylmethionine->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase Receptors (ETR1, etc.) Receptors (ETR1, etc.) Ethylene->Receptors (ETR1, etc.) CTR1 CTR1 Receptors (ETR1, etc.)->CTR1 inactivates EIN2 EIN2 CTR1->EIN2 represses EIN3/EIL1 EIN3/EIL1 EIN2->EIN3/EIL1 activates Ethylene Response Ethylene Response EIN3/EIL1->Ethylene Response transcription factors Methyl-ACC Methyl-ACC Methyl-ACC->ACC Hydrolysis

Caption: Ethylene biosynthesis and signaling pathway.

Stability_Test_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock_Solution Prepare Methyl-ACC stock in DMSO Working_Solution Dilute stock into aqueous buffer Stock_Solution->Working_Solution Incubate Incubate at experimental temperature Working_Solution->Incubate Sample Take aliquots at various time points Incubate->Sample Quench Quench reaction and store samples Sample->Quench HPLC_Analysis Analyze by HPLC to quantify Methyl-ACC and ACC Quench->HPLC_Analysis Data_Analysis Plot concentration vs. time HPLC_Analysis->Data_Analysis

Caption: Workflow for stability testing.

Optimizing "Methyl 1-aminocyclopropanecarboxylate" concentration for different plant species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-aminocyclopropanecarboxylate (methyl-ACC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (methyl-ACC) and what is its primary function in plants?

A1: this compound is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene in plants.[1] It functions as an ethylene agonist, meaning it mimics the effects of ethylene, a key phytohormone that regulates a wide range of developmental processes such as fruit ripening, leaf senescence, and root development.[1]

Q2: What are the typical concentration ranges of methyl-ACC for experimental use?

A2: The optimal concentration of methyl-ACC is species- and application-dependent. For Arabidopsis thaliana and tomato (Solanum lycopersicum), the following concentrations have been reported:

  • Root Elongation Assays (Arabidopsis): 10.0 µM to 200.0 µM.

  • Leaf Senescence Assays (Arabidopsis and Tomato): 50.0 µM.

For other plant species, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for the desired physiological effect.

Q3: How should I prepare a stock solution of methyl-ACC?

A3: this compound hydrochloride is typically a powder that is soluble in water. To prepare a stock solution, dissolve the powder in deionized water and filter-sterilize it. Store the stock solution at 4°C for short-term use. For long-term storage, it is advisable to store aliquots at -20°C to prevent degradation.

Q4: What are the expected morphological and physiological effects of methyl-ACC treatment?

A4: As an ethylene agonist, methyl-ACC can induce a variety of ethylene-related responses, including:

  • Inhibition of root elongation.

  • Promotion of root hair formation.[1]

  • Acceleration of leaf senescence.[1]

  • Induction of fruit ripening.[1]

  • Changes in gene expression related to the ethylene signaling pathway.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with methyl-ACC.

Problem Possible Cause(s) Troubleshooting Steps
No observable effect or weak response to methyl-ACC treatment. 1. Suboptimal Concentration: The concentration used may be too low for the specific plant species or developmental stage. 2. Degraded Compound: The methyl-ACC stock solution may have degraded due to improper storage. 3. Plant Insensitivity: The plant species or cultivar may have reduced sensitivity to ethylene. 4. Ineffective Application Method: The method of application (e.g., spray, drench, in-gel) may not be optimal for uptake.1. Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., 0.1 µM to 500 µM) to identify the optimal dose. 2. Prepare Fresh Stock Solution: Always use a freshly prepared or properly stored stock solution. 3. Consult Literature: Check for known ethylene sensitivity of your plant species. Consider using a different ethylene-sensitive ecotype or species for positive control. 4. Optimize Application: Test different application methods to ensure efficient uptake of the compound. For in-vitro studies, ensure uniform distribution in the growth medium.
Inconsistent results between experiments. 1. Variability in Plant Material: Differences in plant age, developmental stage, or health can affect the response. 2. Environmental Fluctuations: Inconsistent light, temperature, or humidity can influence plant hormone responses. 3. Inaccurate Pipetting or Dilution: Errors in preparing working solutions can lead to variable concentrations.1. Standardize Plant Material: Use plants of the same age and developmental stage, grown under identical conditions. 2. Maintain Consistent Environment: Ensure all experimental replicates are conducted under the same controlled environmental conditions. 3. Calibrate Pipettes and Double-Check Calculations: Ensure accurate preparation of all solutions. Prepare a master mix for treating multiple replicates to ensure consistency.
Signs of phytotoxicity (e.g., necrosis, severe stunting). 1. Concentration Too High: The applied concentration of methyl-ACC is likely above the optimal range for the plant species. 2. Solvent Toxicity: If a solvent other than water is used, it may be causing phytotoxic effects.1. Lower the Concentration: Perform a dose-response experiment to find a concentration that elicits the desired physiological response without causing damage. 2. Use an Appropriate Solvent and Include a Solvent Control: Methyl-ACC is water-soluble. If other solvents are necessary, ensure they are used at a non-toxic concentration and always include a solvent-only control group.
Unexpected or off-target effects observed. 1. Hormonal Crosstalk: Ethylene signaling pathways can interact with other hormone pathways (e.g., auxin, abscisic acid), leading to complex responses. 2. Compound Purity: Impurities in the methyl-ACC could be causing unexpected effects.1. Analyze Expression of Other Hormone-Related Genes: This can help to understand potential crosstalk. 2. Use High-Purity Compound: Ensure the methyl-ACC used is of high purity (≥98%).

Quantitative Data Summary

The following table summarizes the reported effective concentrations of methyl-ACC for specific applications in Arabidopsis thaliana and Solanum lycopersicum.

Plant Species Application Effective Concentration Range (µM) Observed Effect
Arabidopsis thalianaRoot Elongation Assay10.0 - 200.0Inhibition of primary root growth
Arabidopsis thalianaLeaf Senescence50.0Promotion of chlorophyll degradation
Solanum lycopersicumLeaf Senescence50.0Promotion of chlorophyll degradation
Solanum lycopersicumFruit RipeningNot specified in µM, but shown to accelerate ripeningAcceleration of color change and softening

Experimental Protocols

Protocol 1: Root Elongation Assay in Arabidopsis thaliana

Objective: To assess the effect of methyl-ACC on primary root growth.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • This compound hydrochloride

  • Sterile petri dishes

  • Sterile water

  • Growth chamber

Methodology:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by a bleach solution and sterile water rinses).

    • Sow seeds on sterile MS medium in petri dishes.

    • Cold-stratify at 4°C for 2-3 days to synchronize germination.

  • Germination and Pre-growth:

    • Transfer plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

    • Allow seedlings to grow for 4-5 days until the primary root is approximately 1-2 cm long.

  • Treatment Application:

    • Prepare MS medium plates supplemented with a range of methyl-ACC concentrations (e.g., 0, 10, 50, 100, 200 µM).

    • Carefully transfer seedlings of uniform size to the treatment plates.

  • Incubation and Data Collection:

    • Place the plates vertically in the growth chamber.

    • Mark the position of the root tip at the time of transfer.

    • After a set period (e.g., 3-5 days), photograph the plates.

    • Measure the length of new root growth from the initial mark to the new root tip using image analysis software (e.g., ImageJ).

Protocol 2: Leaf Senescence Assay in Tomato (Solanum lycopersicum)

Objective: To evaluate the effect of methyl-ACC on inducing leaf senescence.

Materials:

  • Mature tomato plants

  • This compound hydrochloride

  • Sterile petri dishes

  • Sterile filter paper

  • Sterile water

  • Growth chamber or dark incubator

Methodology:

  • Leaf Disc Preparation:

    • Select healthy, fully expanded leaves from mature tomato plants.

    • Use a cork borer to cut uniform leaf discs, avoiding the midrib.

  • Treatment Application:

    • Place two layers of sterile filter paper in each petri dish.

    • Prepare a 50 µM methyl-ACC solution in sterile water. The control group will use sterile water only.

    • Saturate the filter paper with the respective solutions.

    • Place the leaf discs on the moistened filter paper with the adaxial side up.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the dishes in the dark at 25°C to induce senescence.

  • Data Collection:

    • Monitor the leaf discs daily for visual signs of senescence (yellowing).

    • After a set period (e.g., 3-5 days), quantify senescence by measuring chlorophyll content.

      • Extract chlorophyll from the leaf discs using a solvent (e.g., 80% acetone or ethanol).

      • Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.

      • Calculate the total chlorophyll concentration using established equations.

Visualizations

Signaling Pathway of Ethylene

Ethylene_Signaling_Pathway cluster_nucleus Inside Nucleus Ethylene Ethylene / Methyl-ACC Receptors ETR1, ERS1, etc. (ER Membrane) Ethylene->Receptors binds to CTR1 CTR1 (Ser/Thr Kinase) Receptors->CTR1 inactivates EIN2 EIN2 (ER Membrane) CTR1->EIN2 stops inhibiting EIN2_C EIN2-C' terminus (cleaved) EIN2->EIN2_C cleavage Nucleus Nucleus EIN2_C->Nucleus translocates to EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2_C->EIN3_EIL1 stabilizes ERFs ERFs (Transcription Factors) EIN3_EIL1->ERFs activates Ethylene_Responses Ethylene Responses (e.g., Ripening, Senescence) ERFs->Ethylene_Responses leads to Experimental_Workflow Plant_Material 1. Select uniform plant material Treatment 4. Apply treatment to plant material Plant_Material->Treatment Stock_Solution 2. Prepare fresh methyl-ACC stock solution Working_Solutions 3. Prepare working solutions (including control) Stock_Solution->Working_Solutions Working_Solutions->Treatment Incubation 5. Incubate under controlled conditions Treatment->Incubation Data_Collection 6. Collect data (Phenotypic and/or Molecular) Incubation->Data_Collection Analysis 7. Analyze and interpret results Data_Collection->Analysis

References

"Methyl 1-aminocyclopropanecarboxylate" off-target effects in plant studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl 1-aminocyclopropanecarboxylate (MACC) in plant studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (MACC) in plants?

A1: this compound (MACC) is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene in plants.[1] MACC functions as an agonist of the ethylene response, meaning it mimics the effects of ACC and leads to enhanced ethylene-related responses.[2] These responses can include restrained root elongation, an increased number of root hairs, promotion of dark-induced leaf senescence, and accelerated fruit ripening.[1][2]

Q2: I'm observing exaggerated or unexpected phenotypes after MACC application. Are these off-target effects?

A2: While often perceived as "off-target," many of the unexpected phenotypes observed after MACC application are likely due to two main factors:

  • Heightened Ethylene Response: MACC is a potent ethylene agonist, and the observed effects may be a result of a stronger-than-anticipated ethylene response.[1]

  • Ethylene-Independent ACC Signaling: There is a growing body of evidence that ACC itself can act as a signaling molecule, independent of its conversion to ethylene. Therefore, MACC, as an ACC analog, may also trigger these ethylene-independent pathways, leading to unexpected results.

Q3: What are some known ethylene-independent effects of ACC that MACC might also induce?

A3: Studies on ACC have revealed several ethylene-independent signaling roles, which may also be triggered by MACC. These include:

  • Inhibition of primary root elongation.

  • Promotion of lateral root development.

  • Modulation of root cell wall extensibility.

Q4: At what concentrations is MACC typically effective, and what are the observed dose-dependent effects in Arabidopsis?

A4: The effectiveness of MACC is dose-dependent. Below is a summary of observed effects at different concentrations in Arabidopsis thaliana.

ConcentrationObserved Effect in Arabidopsis
1.0 µMSignificant inhibition of root elongation and promotion of root hair formation.[2]
10 µMStronger inhibition of root elongation and more pronounced root hair formation compared to 1.0 µM.[2]
50 µMNear-complete inhibition of root elongation.[2]

Note: The optimal concentration can vary depending on the plant species, growth conditions, and specific experimental goals.

Signaling Pathways

Below is a diagram illustrating the ethylene biosynthesis and signaling pathway, and the role of MACC.

EthyleneSignaling cluster_biosynthesis Ethylene Biosynthesis cluster_signaling Ethylene Signaling SAM S-adenosyl- methionine ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO Receptor Ethylene Receptors (e.g., ETR1) Ethylene->Receptor Binds and inactivates Ethylene->Receptor MACC This compound (MACC) MACC->Ethylene ACO (agonist action) CTR1 CTR1 (Negative Regulator) Receptor->CTR1 Inactivates EIN2 EIN2 (Positive Regulator) CTR1->EIN2 Represses EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 Activates EthyleneResponse Ethylene Response (e.g., gene expression changes) EIN3_EIL1->EthyleneResponse Initiates

Caption: Ethylene biosynthesis and signaling pathway, with the action of MACC.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with MACC.

Problem 1: Exaggerated or Uncontrolled Ethylene-Like Responses

Possible Cause: The concentration of MACC may be too high for the specific plant species or experimental conditions, leading to an overstimulation of the ethylene signaling pathway.

Solution:

  • Perform a Dose-Response Curve: Test a range of MACC concentrations to determine the optimal concentration for your desired effect. Start with a low concentration (e.g., 0.1 µM) and increase incrementally.

  • Control for Environmental Factors: Ensure consistent and controlled environmental conditions (light, temperature, humidity), as these can influence ethylene sensitivity.

  • Use Ethylene Inhibitors: To confirm that the observed phenotype is indeed ethylene-dependent, use ethylene signaling inhibitors like 1-methylcyclopropene (1-MCP) or silver thiosulfate (STS).

Experimental Protocol: Using 1-MCP to Inhibit Ethylene Signaling
  • Prepare a 1-MCP Gas Stock (1,000 ppm):

    • In a fume hood, gently pour 0.82 g of 1-MCP powder into a 1,000 ml volumetric flask.

    • Tightly seal the flask with a rubber septum.

    • Inject 50 ml of water into the sealed flask in 10 ml increments to dissolve the powder and release the 1-MCP gas.[3]

    • Turn the flask upside down to ensure the gas volume is 1,000 ml; add water to the mark if necessary.[4]

  • 1-MCP Treatment:

    • Place your plant samples inside an airtight container (e.g., a sealed barrel or desiccator). The volume of the plants should not exceed one-third of the container's volume.[3]

    • To achieve a final concentration of 1 ppm 1-MCP in a 30 L container, inject 30 ml of the 1,000 ppm 1-MCP gas stock into the container.[4] Use the formula C1V1 = C2V2 to calculate the required volume for your container size.[3]

    • Incubate the plants for 24 hours at 20-25°C.[4]

    • After incubation, open the container in a well-ventilated area and air the plants for at least 2 hours.[4]

    • Observe if the exaggerated ethylene-like responses are diminished in the 1-MCP treated plants compared to the MACC-only treated plants.

Problem 2: Phenotype is Not Reversed by Ethylene Inhibitors

Possible Cause: The observed phenotype may be an ethylene-independent effect of MACC, mediated by ACC signaling pathways.

Solution:

  • Investigate Known Ethylene-Independent ACC Responses: Compare your observed phenotype to documented ethylene-independent effects of ACC, such as altered root architecture.

  • Analyze Gene Expression: Use RT-qPCR to examine the expression levels of genes known to be involved in ethylene-independent ACC signaling.

  • Use Mutants: If available, use mutants in known ethylene signaling components (e.g., ein2, etr1) and ACC signaling components to dissect the pathway.

Experimental Protocol: Preparing and Using Silver Thiosulfate (STS)
  • Prepare Stock Solutions:

    • 0.1 M Sodium Thiosulfate: Dissolve 1.58 g of sodium thiosulfate into 100 ml of water.[5]

    • 0.1 M Silver Nitrate: Dissolve 1.7 g of silver nitrate into 100 ml of water. Store this solution in the dark.[5]

  • Prepare 0.02 M STS Solution:

    • Slowly pour 20 ml of the 0.1 M silver nitrate stock solution into 80 ml of the 0.1 M sodium thiosulfate stock solution while stirring vigorously.[6] This creates a 1:4 molar ratio of silver to thiosulfate.[5]

    • The resulting solution is 0.02 M STS. It can be stored in the refrigerator for up to a month, but fresh preparation is recommended.[5]

  • STS Application:

    • Dilute the 0.02 M STS stock solution to the desired final concentration (e.g., 0.125 mM to 1.0 mM) with purified water.[7]

    • Add a surfactant like Tween 20 to a final concentration of 0.1% (v/v).[7]

    • Apply the solution to the plants, for example, by spraying the leaves until runoff.[8]

    • Include a control group treated with water and Tween 20 only.[7]

    • Observe if the phenotype persists in the STS-treated plants.

Experimental and Troubleshooting Workflows

The following diagrams illustrate a general experimental workflow for using MACC and a troubleshooting decision tree for unexpected results.

ExperimentalWorkflow start Start Experiment prep Prepare MACC Stock Solution start->prep control_prep Prepare Control and Inhibitor Treatments prep->control_prep application Apply Treatments to Plants control_prep->application incubation Incubate Under Controlled Conditions application->incubation observation Observe and Record Phenotypes incubation->observation data_analysis Analyze Data observation->data_analysis end End data_analysis->end

Caption: General experimental workflow for MACC application in plant studies.

TroubleshootingTree start Unexpected Phenotype Observed with MACC check_conc Is the MACC concentration appropriate? start->check_conc dose_response Perform Dose-Response Experiment check_conc->dose_response No use_inhibitor Apply Ethylene Inhibitor (1-MCP or STS) check_conc->use_inhibitor Yes dose_response->use_inhibitor inhibitor_effect Is the phenotype reversed by the inhibitor? use_inhibitor->inhibitor_effect ethylene_dependent Phenotype is likely Ethylene-Dependent. Optimize MACC concentration. inhibitor_effect->ethylene_dependent Yes ethylene_independent Phenotype is likely Ethylene-Independent. Investigate ACC signaling. inhibitor_effect->ethylene_independent No

Caption: Troubleshooting decision tree for unexpected results with MACC.

References

Troubleshooting inconsistent results with "Methyl 1-aminocyclopropanecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 1-aminocyclopropanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent, reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound (also known as methyl-ACC or ACC methyl ester) is a chemical compound commonly used in plant biology research. It is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), which is the direct precursor to the plant hormone ethylene. Its primary application is as an ethylene agonist, meaning it induces ethylene-like responses in plants, such as changes in root and hypocotyl elongation, leaf senescence, and fruit ripening.

Q2: Should I use this compound or its hydrochloride salt?

Both the free base (CAS 72784-43-1) and the hydrochloride salt (CAS 72784-42-0) are available. The hydrochloride salt is generally preferred for research applications due to its higher water solubility and potentially greater stability as a solid.[1][2] For most experiments involving aqueous solutions, the hydrochloride salt is more convenient.

Q3: How should I store this compound?

Proper storage is crucial for maintaining the compound's activity. Recommendations vary slightly between suppliers, but the general consensus is to store it in a cool, dark, and dry place. For long-term storage, keeping it in a freezer at -20°C in an inert atmosphere is recommended.[3][4] For short-term storage, refrigeration at 2-8°C is also acceptable.[2]

Q4: How do I prepare a stock solution?

To prepare a stock solution, it is recommended to use the hydrochloride salt due to its better solubility in water and methanol.[5]

  • For aqueous solutions: Dissolve the hydrochloride salt in high-purity water (e.g., Milli-Q or equivalent). Gentle warming or vortexing can aid dissolution.

  • For non-aqueous solutions: The free base or hydrochloride salt can be dissolved in methanol.

It is best practice to prepare fresh stock solutions for each experiment. If storage is necessary, filter-sterilize the solution and store it in small aliquots at -20°C for a short period. Avoid repeated freeze-thaw cycles.

Troubleshooting Inconsistent Experimental Results

Inconsistent results with this compound can often be traced back to issues with compound stability, solution preparation, or the experimental setup.

Problem 1: No biological effect or weaker than expected effect.

This is one of the most common issues and can stem from several factors.

Troubleshooting Workflow for Weak or Absent Effects

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A No or Weak Effect Observed B Verify Compound Integrity - Check storage conditions - Use a fresh batch A->B Potential Degradation C Assess Solution Stability - Prepare fresh stock solution - Check pH of final medium B->C If compound is new F Consistent Results Achieved B->F If new batch works C->B If solution is old D Review Experimental Protocol - Confirm concentration - Check incubation time/conditions C->D If solution is fresh C->F If fresh solution works E Evaluate Biological System - Use positive control (e.g., ACC) - Check plant age/health D->E If protocol is correct E->F If controls work cluster_0 Compound Administration cluster_1 Cellular Processes cluster_2 Hormone Production & Response A This compound (Applied to plant) B Cellular Uptake A->B C Potential Hydrolysis (Spontaneous or Enzymatic) B->C Potential fate of ester G Ethylene Signaling Pathway B->G Possible direct action (less likely) D 1-aminocyclopropane-1-carboxylate (ACC) C->D E ACC Oxidase (ACO) D->E F Ethylene Gas E->F F->G H Biological Response (e.g., Triple Response) G->H

References

How to prevent degradation of "Methyl 1-aminocyclopropanecarboxylate" during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Methyl 1-aminocyclopropanecarboxylate during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound (Methyl-ACC) is a methylated derivative of 1-aminocyclopropanecarboxylate (ACC). In plant biology, ACC is the immediate precursor to the plant hormone ethylene, which regulates a wide range of developmental processes and stress responses.[1][2][3][4] Methyl-ACC is used in research as an ethylene agonist, meaning it can induce ethylene-like responses in plants, such as inhibiting root elongation and promoting leaf senescence.[2]

Q2: What are the main causes of this compound degradation during experiments?

The degradation of this compound primarily occurs through two pathways:

  • Hydrolysis of the methyl ester: The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which converts the molecule to 1-aminocyclopropanecarboxylic acid (ACC) and methanol.[5]

  • Oxidation of the primary amine: The amino group can be susceptible to oxidation, which can lead to the formation of various degradation products.

The rate of these degradation reactions can be influenced by several factors, including pH, temperature, the presence of certain metal ions, and exposure to light and oxygen.

Q3: How should I store this compound to ensure its stability?

To maintain the stability of this compound, it is crucial to store it under appropriate conditions. The following table summarizes the recommended storage conditions based on information from various suppliers.

Storage ParameterRecommendationRationale
Temperature 2-8°C or frozen at -20°C for long-term storage.[6][7][8]Reduces the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the amino group.
Light Protect from light by using an amber vial or storing in the dark.[7]Prevents photolytic degradation.
Form Store as a dry powder.[6]Minimizes hydrolysis, which requires water.

Q4: What is the best way to prepare a stock solution of this compound?

When preparing a stock solution, it is important to choose a suitable solvent and handle the compound appropriately to minimize degradation.

  • Solvent Selection: For a concentrated stock solution, use a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or anhydrous ethanol. The compound is also soluble in water and methanol.[9]

  • Solution Preparation:

    • Allow the powdered compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Weigh the desired amount of powder quickly in a low-humidity environment.

    • Dissolve the powder in the chosen solvent. If preparing an aqueous stock solution, use a buffer with a slightly acidic pH (e.g., pH 4-6) to improve stability.[5]

  • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in stock or working solutions.- Prepare fresh stock solutions regularly. - Aliquot stock solutions to minimize freeze-thaw cycles. - Check the pH of your experimental buffer; avoid highly acidic or basic conditions. - Protect solutions from light and heat.
Loss of biological activity Hydrolysis of the methyl ester to 1-aminocyclopropanecarboxylic acid (ACC), which may have different activity in your specific assay.- Use freshly prepared working solutions. - Maintain a slightly acidic pH (4-6) in your aqueous buffers. - Consider performing a time-course experiment to determine the stability of the compound in your experimental medium.
Precipitate formation in aqueous solutions Poor solubility or degradation leading to insoluble products.- Ensure the compound is fully dissolved in the initial stock solution. - When diluting into an aqueous buffer, add the stock solution dropwise while vortexing. - Avoid high concentrations in aqueous solutions.
Discoloration of the solution Oxidation of the amino group or other degradation pathways.- Prepare solutions fresh. - Store solutions under an inert atmosphere if possible. - Avoid exposure to strong oxidizing agents.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (as hydrochloride salt, MW: 151.59 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to warm to room temperature.

  • In a low-humidity environment, weigh out 15.16 mg of the compound.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study can help determine the stability of this compound under various stress conditions.[10][11][12] This protocol provides a general framework; specific conditions may need to be optimized for your experimental setup.

Materials:

  • This compound stock solution (e.g., 10 mM in a suitable solvent)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Temperature-controlled incubator

  • Photostability chamber (optional)

Procedure:

  • Sample Preparation: Prepare separate reaction mixtures for each stress condition:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Stress: Use an aliquot of the stock solution in a suitable buffer.

    • Photolytic Stress: Place an aliquot of the stock solution in a photostability chamber.

    • Control: Keep an aliquot of the stock solution under normal storage conditions.

  • Incubation: Incubate the samples under the desired conditions (e.g., thermal stress at 60°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC to quantify the remaining amount of this compound and identify any degradation products.

  • Data Interpretation: Compare the degradation profiles under different conditions to identify the factors that most significantly affect the stability of the compound.

Visualizations

Ethylene Biosynthesis and Signaling Pathway

The following diagram illustrates the key steps in the ethylene biosynthesis pathway, where 1-aminocyclopropanecarboxylic acid (ACC) is a central intermediate, and the subsequent signaling cascade. This compound can be hydrolyzed to ACC, thereby influencing this pathway.

Ethylene_Pathway Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropanecarboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) M_ACC This compound M_ACC->ACC Hydrolysis Receptor Ethylene Receptors (ETR1, ERS1, etc.) Ethylene->Receptor CTR1 CTR1 (Negative Regulator) Receptor->CTR1 Activates EIN2 EIN2 (Positive Regulator) CTR1->EIN2 Inhibits EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 Activates ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs Activate Transcription Response Ethylene Responses ERFs->Response Regulate Gene Expression

Caption: A simplified diagram of the ethylene biosynthesis and signaling pathway in plants.

Experimental Workflow for Stability Assessment

This diagram outlines a logical workflow for assessing the stability of this compound in your experimental setup.

Stability_Workflow start Start: Inconsistent Results or New Experimental Setup prep_sol Prepare Fresh Stock Solution (e.g., in DMSO) start->prep_sol prep_work Prepare Working Solution in Experimental Buffer prep_sol->prep_work time_course Perform Time-Course Experiment (e.g., 0, 2, 4, 8, 24h) prep_work->time_course analysis Analyze Samples by HPLC/LC-MS to Quantify Compound time_course->analysis decision Is Degradation > 10% within Experimental Timeframe? analysis->decision stable Compound is Stable Proceed with Experiments decision->stable No unstable Compound is Unstable Troubleshoot decision->unstable Yes troubleshoot Modify Experimental Conditions: - Adjust pH (4-6) - Lower Temperature - Use Fresh Solutions unstable->troubleshoot

Caption: A workflow to assess the stability of this compound.

References

Technical Support Center: Methyl 1-aminocyclopropanecarboxylate (Methyl-ACC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 1-aminocyclopropanecarboxylate (Methyl-ACC). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the penetration of Methyl-ACC in plant tissues during experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Methyl-ACC) and what is its primary mode of action?

A1: this compound (Methyl-ACC) is a chemical analog of 1-aminocyclopropane-1-carboxylic acid (ACC), which is the direct precursor to the plant hormone ethylene.[1] Methyl-ACC functions as an ethylene agonist, meaning it mimics the effects of ethylene and can trigger ethylene-related responses in plants. These responses can include influencing growth, development, and stress responses.[1]

Q2: I am observing a weak or no response in my experiments after applying Methyl-ACC. What could be the primary reasons?

A2: A weak or absent response to Methyl-ACC application can stem from several factors, primarily related to its penetration into the plant tissue and subsequent bioavailability. Key reasons include:

  • Poor Penetration: The formulation of your Methyl-ACC solution may not be optimal for crossing the plant cuticle.

  • Suboptimal Environmental Conditions: Temperature, humidity, and light can significantly impact the uptake of externally applied compounds.

  • Plant-Specific Factors: The age of the plant, the health of the tissues, and the specific plant species can all influence uptake efficiency.

  • Incorrect Application Method: The method of application (e.g., foliar spray, root drench) may not be suitable for your experimental setup or plant species.

  • Degradation of the Compound: Improper storage or solution preparation could lead to the degradation of Methyl-ACC.

Q3: How can I improve the penetration of Methyl-ACC through the plant cuticle in foliar applications?

A3: Enhancing foliar penetration is critical for the efficacy of Methyl-ACC. Consider the following strategies:

  • Use of Adjuvants/Surfactants: Incorporating a suitable non-ionic surfactant into your spray solution can reduce surface tension, leading to better spreading and adherence of droplets on the leaf surface.[2]

  • Optimizing Solution pH: The pH of the spray solution can influence the charge of the Methyl-ACC molecule, which may affect its ability to cross the cuticle. For amino acid-based compounds, a slightly acidic pH is often beneficial.

  • Application Timing: Applying Methyl-ACC during early morning or late evening when humidity is higher and temperatures are cooler can increase the drying time of droplets on the leaf surface, allowing more time for penetration.

Q4: Are there specific transporters involved in the uptake of Methyl-ACC?

A4: While direct transporters for Methyl-ACC have not been explicitly identified, its structural similarity to the amino acid derivative ACC suggests that it may be taken up by amino acid transporters. For instance, the LYSINE HISTIDINE TRANSPORTER1 (LHT1) has been identified as a potential transporter for ACC.[3] Therefore, factors that influence amino acid uptake may also affect Methyl-ACC penetration.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the application of Methyl-ACC.

Issue 1: Inconsistent or Low Efficacy of Foliar Application
Potential Cause Troubleshooting Step Expected Outcome
Poor solution spreading on leaf surface Incorporate a non-ionic surfactant (e.g., Tween 20, Triton X-100) at a low concentration (typically 0.01-0.1%) into the spray solution.Improved wetting and spreading of the solution on the leaf, leading to a larger contact area for absorption.
Suboptimal pH of the spray solution Buffer the Methyl-ACC solution to a slightly acidic pH (e.g., 5.5-6.5).Enhanced penetration of the active ingredient through the cuticle.
Rapid drying of the spray solution Apply during periods of high humidity (e.g., early morning, late evening) or in a controlled environment with regulated humidity.Increased time for the active ingredient to be in a liquid state on the leaf surface, facilitating better absorption.
Thick plant cuticle Use younger leaves or plants for application, as they generally have thinner cuticles.Increased penetration due to a less formidable barrier.
Plant stress Ensure plants are well-watered and not under nutritional stress before application.Healthy plants with active metabolic processes will exhibit better uptake.
Issue 2: Poor Uptake from Root Application
Potential Cause Troubleshooting Step Expected Outcome
Competition with other ions/molecules in the soil/media Use a hydroponic or a defined solid medium to minimize interactions. If using soil, ensure it is not overly saturated with competing cations.Reduced interference with the uptake of Methyl-ACC by root transporters.
Incorrect pH of the root zone Adjust the pH of the nutrient solution or irrigation water to a range of 5.5-6.5.Optimal functioning of root transporters responsible for nutrient and amino acid uptake.
Poor root health Ensure the root system is healthy and free from pathogens.A robust and healthy root system will have a higher capacity for uptake.
Low soil/media moisture Maintain adequate and consistent moisture in the root zone.Facilitates the movement of Methyl-ACC in the soil solution to the root surface.

Experimental Protocols

Protocol 1: Preparation of Methyl-ACC Foliar Spray Solution with Adjuvant
  • Stock Solution Preparation: Prepare a stock solution of Methyl-ACC in a suitable solvent (e.g., sterile distilled water or a small amount of a co-solvent like DMSO if necessary, followed by dilution in water). The concentration of the stock solution should be at least 100x the final application concentration.

  • Working Solution Preparation:

    • In a sterile container, add the required volume of sterile distilled water.

    • Add a non-ionic surfactant (e.g., Tween 20) to a final concentration of 0.05% (v/v). Mix gently to avoid excessive foaming.

    • Add the required volume of the Methyl-ACC stock solution to achieve the desired final concentration.

    • Adjust the pH of the final solution to 6.0 using dilute HCl or KOH.

    • Mix the solution thoroughly.

  • Application:

    • Use a fine-mist sprayer to apply the solution evenly to the adaxial (upper) and abaxial (lower) surfaces of the leaves until runoff is minimal.

    • For control plants, apply a solution containing the solvent and surfactant but without Methyl-ACC.

    • Conduct the application under controlled environmental conditions (e.g., 22-25°C, 60-70% relative humidity).

Protocol 2: Evaluating Methyl-ACC Uptake Using a Leaf Disc Assay
  • Plant Material: Use fully expanded, healthy leaves from well-watered plants.

  • Leaf Disc Preparation:

    • Excise leaf discs (e.g., 1 cm diameter) using a cork borer, avoiding major veins.

    • Float the leaf discs in a buffer solution (e.g., 10 mM MES-KOH, pH 6.0) for a short pre-incubation period (e.g., 30 minutes) under low light.

  • Uptake Experiment:

    • Prepare the uptake solution containing Methyl-ACC at the desired concentration in the same buffer. For quantitative analysis, radiolabeled Methyl-ACC ([¹⁴C]-Methyl-ACC) can be used.

    • Transfer the leaf discs to the uptake solution and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Washing:

    • After incubation, quickly remove the leaf discs from the uptake solution and wash them thoroughly with a cold, non-labeled buffer solution to remove any Methyl-ACC adsorbed to the surface. A common washing procedure is three sequential washes of 2 minutes each.

  • Quantification:

    • Blot the leaf discs dry and record their fresh weight.

    • If using radiolabeled compound, solubilize the tissue and measure the radioactivity using a scintillation counter.

    • If using non-labeled compound, extract the Methyl-ACC from the tissue using a suitable solvent and quantify it using analytical techniques such as LC-MS.

  • Data Analysis: Express the uptake as the amount of Methyl-ACC per unit of fresh weight or surface area over time.

Visualizations

Ethylene Biosynthesis and Signaling Pathway

Ethylene_Pathway cluster_biosynthesis Ethylene Biosynthesis cluster_signaling Ethylene Signaling cluster_exogenous Exogenous Application Met Methionine SAM S-Adenosyl-L-methionine Met->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) Receptor Ethylene Receptors (ETR1, ERS1, etc.) Ethylene->Receptor Binds to CTR1 CTR1 (Negative Regulator) Receptor->CTR1 Activates EIN2 EIN2 (Positive Regulator) CTR1->EIN2 Inhibits EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 Activates ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs Activates Transcription Response Ethylene Responses ERFs->Response Regulates Gene Expression Methyl_ACC Methyl-ACC Methyl_ACC->Ethylene Acts as Agonist

Caption: Overview of the ethylene biosynthesis and signaling pathway, and the role of exogenous Methyl-ACC.

Experimental Workflow for Troubleshooting Penetration Issues

Troubleshooting_Workflow Start Start: Low/No Response to Methyl-ACC Check_Formulation 1. Review Formulation - pH - Adjuvants Start->Check_Formulation Check_Application 2. Assess Application Method - Foliar vs. Root - Coverage Check_Formulation->Check_Application Formulation OK Optimize_Formulation Optimize Formulation: - Adjust pH to 5.5-6.5 - Add Non-ionic Surfactant (0.05%) Check_Formulation->Optimize_Formulation Issue Found Check_Environment 3. Evaluate Environmental Conditions - Temp, Humidity, Light Check_Application->Check_Environment Application OK Optimize_Application Refine Application: - Ensure even coverage - Test alternative method Check_Application->Optimize_Application Issue Found Check_Plant 4. Examine Plant Factors - Age, Health, Species Check_Environment->Check_Plant Environment OK Optimize_Environment Control Environment: - Apply in high humidity - Avoid extreme temperatures Check_Environment->Optimize_Environment Issue Found Select_Plant Standardize Plant Material: - Use healthy, young plants Check_Plant->Select_Plant Issue Found Re_evaluate Re-evaluate Response Check_Plant->Re_evaluate Plant Factors OK Optimize_Formulation->Re_evaluate Optimize_Application->Re_evaluate Optimize_Environment->Re_evaluate Select_Plant->Re_evaluate

References

Improving the efficacy of "Methyl 1-aminocyclopropanecarboxylate" application

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 1-aminocyclopropanecarboxylate (Methyl-ACC). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound (Methyl-ACC) is a methylated analog of 1-aminocyclopropanecarboxylate (ACC), the immediate precursor to ethylene in plants.[1] Its primary application in research is as a potent ethylene agonist, meaning it mimics the effects of ethylene in plants.[1] This makes it a valuable tool for studying ethylene signaling pathways and their role in various physiological processes such as growth, development, and stress responses. In the context of drug development, it is also classified as an alanine derivative.

Q2: How does Methyl-ACC differ from ACC in its effects on plants?

A2: Methyl-ACC is a structural analog of ACC and generally triggers similar ethylene-related responses in plants. These include the inhibition of root elongation, promotion of root hair formation, and acceleration of leaf senescence and fruit ripening.[1] A key difference is that the methyl group in Methyl-ACC increases its lipid solubility, which may facilitate its absorption through plant cuticles.[1]

Q3: What is the mechanism of action of Methyl-ACC?

A3: Methyl-ACC is thought to be converted to ethylene in planta, thereby activating the ethylene signaling pathway. This leads to the transcriptional regulation of ethylene-responsive genes.[1] Interestingly, some studies suggest that ACC itself may have signaling roles independent of its conversion to ethylene, a possibility that researchers using Methyl-ACC should consider.[2]

Q4: In what forms is Methyl-ACC typically available?

A4: this compound is commonly supplied as a hydrochloride salt (CAS No. 72784-42-0). This salt form is a white to off-white crystalline powder.

Q5: What are the recommended storage conditions for Methyl-ACC?

A5: For long-term storage, it is recommended to store this compound hydrochloride at 2-8°C.[3] Some suppliers recommend storing it in a freezer at -20°C. Always refer to the manufacturer's instructions for specific storage recommendations.

Troubleshooting Guide

This guide addresses common issues that may arise during the application of this compound.

Issue 1: Inconsistent or No Observable Effect
Possible Cause Troubleshooting Step
Improper Solution Preparation or Storage Ensure the compound is fully dissolved. Prepare fresh solutions for each experiment, as the stability of Methyl-ACC in solution over long periods is not well-documented. If using a stock solution, aliquot and store at -20°C to minimize freeze-thaw cycles.
Incorrect Concentration The optimal concentration of Methyl-ACC can vary significantly between plant species and even different developmental stages. Perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Ineffective Application Method For foliar applications, ensure complete and even coverage of the plant tissue. The addition of a surfactant may improve absorption. For media-based applications, ensure uniform distribution in the growth medium.
Plant Material Variability The age, developmental stage, and physiological condition of the plant material can influence its responsiveness to ethylene agonists. Use healthy, uniformly grown plants for your experiments.
Environmental Conditions Factors such as temperature, light intensity, and humidity can affect a plant's response to growth regulators. Maintain consistent and controlled environmental conditions throughout your experiment.
Issue 2: Unexpected or Off-Target Effects
Possible Cause Troubleshooting Step
High Concentration Excessive concentrations of ethylene agonists can lead to phytotoxicity, such as leaf yellowing or necrosis. Reduce the concentration of Methyl-ACC in your experiments.
Interaction with Other Hormones Ethylene signaling pathways can interact with other plant hormone pathways, such as auxin and gibberellins.[4][5] Consider the potential for these interactions to influence your experimental outcomes. The observed phenotype may be a result of these complex interactions rather than a direct effect of ethylene alone.
Ethylene-Independent Effects of ACC Some studies suggest that ACC can have biological effects that are independent of its conversion to ethylene.[2] If your results are inconsistent with known ethylene responses, consider the possibility of an ethylene-independent mechanism.
Issue 3: Difficulty in Dissolving the Compound
Possible Cause Troubleshooting Step
Incorrect Solvent This compound hydrochloride is soluble in water and methanol.[3] Ensure you are using an appropriate solvent.
Low Temperature Solubility can be temperature-dependent. Gentle warming and sonication may aid in dissolving the compound.
Precipitation If you observe precipitation after preparing a stock solution, it may be due to supersaturation. Try preparing a more dilute stock solution.

Data Presentation

Table 1: Summary of Reported Effects of this compound in Plants
Plant SpeciesTissue/OrganConcentrationObserved EffectReference
Arabidopsis thalianaRoots10 - 200 µMInhibition of primary root elongation[1]
Arabidopsis thalianaRoots50 µMIncreased root hair formation[1]
Arabidopsis thalianaLeaves50 µMPromotion of dark-induced senescence[1]
Solanum lycopersicum (Tomato)Leaves50 µMIncreased ethylene production[1]
Solanum lycopersicum (Tomato)FruitNot specifiedAccelerated ripening[1]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution
  • Materials:

    • This compound hydrochloride powder

    • Sterile, deionized water or methanol

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Analytical balance

  • Procedure: a. Calculate the required mass of this compound hydrochloride to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of the hydrochloride salt is 151.59 g/mol . b. Weigh the calculated amount of powder using an analytical balance in a sterile environment. c. Transfer the powder to a sterile tube. d. Add the appropriate volume of sterile deionized water or methanol to the tube. e. Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary. f. Sterilize the stock solution by passing it through a 0.22 µm filter. g. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. h. Store the aliquots at -20°C for long-term use. For short-term use (a few days), the solution can be stored at 4°C.

Protocol 2: Root Growth Inhibition Assay in Arabidopsis thaliana
  • Materials:

    • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

    • Murashige and Skoog (MS) medium including vitamins and sucrose

    • Agar

    • Petri plates

    • This compound hydrochloride stock solution (e.g., 10 mM)

    • Sterile water (for control)

    • Growth chamber with controlled light and temperature

  • Procedure: a. Sterilize Arabidopsis seeds using your preferred method (e.g., vapor-phase sterilization or bleach treatment). b. Prepare sterile MS agar plates. c. After autoclaving and cooling the MS medium to approximately 50-60°C, add the appropriate volume of the Methyl-ACC stock solution to achieve the desired final concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM). For the control plates (0 µM), add an equivalent volume of sterile water. d. Pour the medium into sterile petri plates and allow them to solidify. e. Place the sterilized seeds onto the surface of the agar plates. f. Seal the plates with breathable tape. g. Vernalize the seeds by incubating the plates at 4°C in the dark for 2-3 days. h. Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C). i. After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings using a ruler or image analysis software. j. Analyze the data to determine the effect of different concentrations of Methyl-ACC on root growth.

Visualizations

Ethylene_Signaling_Pathway cluster_nucleus Nucleus ETR1 ETR1/ERS1 (Receptors) CTR1 CTR1 ETR1->CTR1 Activates EIN2_N EIN2 (N-terminus) CTR1->EIN2_N Phosphorylates & Inhibits EIN2_C EIN2 (C-terminus) EIN3_EIL1 EIN3/EIL1 EIN2_C->EIN3_EIL1 Stabilizes ERFs ERFs EIN3_EIL1->ERFs Activates Ethylene_Response Ethylene Response Genes ERFs->Ethylene_Response Regulates Transcription Methyl_ACC Methyl-ACC Ethylene Ethylene Methyl_ACC->Ethylene Ethylene->ETR1 Binds to

Caption: Simplified ethylene signaling pathway activated by Methyl-ACC.

Experimental_Workflow start Start prep_solution Prepare Methyl-ACC Stock Solution start->prep_solution prep_plates Prepare Treatment Plates (various concentrations) prep_solution->prep_plates sow_seeds Sow Sterilized Seeds prep_plates->sow_seeds vernalize Vernalization (4°C, dark) sow_seeds->vernalize grow Incubate in Growth Chamber vernalize->grow measure Measure Phenotype (e.g., root length) grow->measure analyze Data Analysis measure->analyze end End analyze->end Troubleshooting_Logic start Experiment Start no_effect No Observable Effect? start->no_effect check_solution Check Solution Prep & Storage no_effect->check_solution Yes unexpected_effect Unexpected Phenotype? no_effect->unexpected_effect No check_conc Verify Concentration (Dose-Response) check_solution->check_conc check_app Review Application Method check_conc->check_app success Successful Experiment check_app->success high_conc Is Concentration Too High? unexpected_effect->high_conc Yes unexpected_effect->success No reduce_conc Reduce Concentration high_conc->reduce_conc Yes hormone_interaction Consider Hormone Interactions high_conc->hormone_interaction No reduce_conc->success hormone_interaction->success

References

Technical Support Center: Understanding the Phytotoxicity of High Methyl 1-aminocyclopropanecarboxylate (Methyl-ACC) Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential phytotoxicity of high concentrations of Methyl 1-aminocyclopropanecarboxylate (Methyl-ACC) in experimental settings.

This guide is designed to help you anticipate, identify, and resolve issues related to the application of Methyl-ACC in your plant-based research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Methyl-ACC) and how does it relate to ethylene?

This compound (Methyl-ACC) is a chemical analog of 1-aminocyclopropanecarboxylate (ACC), the immediate precursor to ethylene in plants.[1] It functions as an ethylene agonist, meaning it mimics the effects of ethylene by stimulating ethylene-related responses in plants.[2]

Q2: What are the expected physiological effects of Methyl-ACC at effective concentrations?

At effective, non-toxic concentrations, Methyl-ACC is expected to induce typical ethylene responses. These include, but are not limited to:

  • Inhibition of root elongation.[2]

  • Increased formation of root hairs.[2]

  • Promotion of leaf senescence.[2]

  • The "triple response" in etiolated seedlings: inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook.

Q3: What are the visual symptoms of phytotoxicity from high concentrations of Methyl-ACC?

Exposing plants to excessively high concentrations of Methyl-ACC can lead to phytotoxic effects, which may manifest as:

  • Severe growth inhibition: A drastic reduction in root and shoot growth beyond the intended regulatory effect.

  • Chlorosis: Yellowing of the leaves due to a lack of chlorophyll. This may appear as marginal, interveinal, or complete yellowing.

  • Necrosis: The death of plant tissue, which appears as brown or black patches on leaves, stems, or roots.

  • Seed germination failure: High concentrations may completely inhibit or severely delay seed germination.

  • Wilting and tissue collapse: In extreme cases, the plant tissue may lose turgor and collapse.

Q4: How is Methyl-ACC thought to exert its ethylene-like effects?

While the precise metabolic fate of Methyl-ACC is a subject of ongoing research, it is hypothesized to be converted in vivo to 1-aminocyclopropanecarboxylate (ACC). This newly formed ACC then enters the endogenous ethylene biosynthesis pathway, where it is oxidized by ACC oxidase to produce ethylene. This leads to the observed ethylene-related physiological responses.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
No observable effect after Methyl-ACC application. 1. Incorrect concentration: The concentration used may be too low to elicit a response in the specific plant species or experimental system. 2. Degradation of the compound: Methyl-ACC solution may have degraded due to improper storage or handling. 3. Plant insensitivity: The plant species or ecotype may have reduced sensitivity to ethylene. 4. Inefficient uptake: The method of application may not be optimal for uptake by the plant.1. Conduct a dose-response experiment: Test a range of concentrations to determine the optimal effective concentration for your system. 2. Prepare fresh solutions: Always use freshly prepared solutions of Methyl-ACC for experiments. Store the stock compound according to the manufacturer's instructions. 3. Use a positive control: Include a known ethylene precursor like ACC in your experiment to confirm that the plant material is responsive to ethylene signaling. 4. Optimize application method: Compare different application methods, such as media supplementation, foliar spray, or root drenching, to ensure efficient delivery of the compound.
Excessive growth inhibition, chlorosis, or necrosis. 1. Concentration is too high: The applied concentration of Methyl-ACC is in the phytotoxic range for the specific plant species. 2. Solvent toxicity: The solvent used to dissolve Methyl-ACC may be causing phytotoxicity. 3. Contamination: The Methyl-ACC solution or the growth medium may be contaminated with other phytotoxic substances.1. Perform a dose-response curve: Determine the EC50 (half-maximal effective concentration) for the desired effect and identify the threshold for phytotoxicity. Refer to the data tables below for guidance. 2. Run a solvent control: Treat a set of plants with the solvent alone at the same concentration used in the experiment to rule out solvent effects. 3. Ensure sterility and purity: Use sterile techniques and high-purity reagents to prepare your experimental solutions and growth media.
High variability in plant responses. 1. Uneven application: The Methyl-ACC solution was not applied uniformly to all plants. 2. Genetic variability: If using a genetically diverse plant population, individual plants may respond differently. 3. Inconsistent environmental conditions: Variations in light, temperature, or humidity across the growth chamber can affect plant responses.1. Standardize application technique: Ensure each plant receives the same volume and concentration of the treatment solution. For agar-based assays, ensure thorough mixing. 2. Use a genetically uniform plant line: Whenever possible, use a homozygous inbred line or a clonal population to minimize genetic variability. 3. Maintain consistent environmental conditions: Monitor and control environmental parameters throughout the experiment. Randomize the placement of experimental units within the growth facility.

Data Presentation

Table 1: Effect of Methyl-ACC on Root Elongation of Arabidopsis thaliana Seedlings
Methyl-ACC Concentration (µM)Root Elongation Inhibition (%)
10.030
200.050

Data summarized from a study on the effects of Methyl-ACC on Arabidopsis seedlings.

Experimental Protocols

Protocol 1: Root Elongation Phytotoxicity Assay

This protocol is adapted from standard methods for assessing the phytotoxicity of chemical compounds on root growth.

1. Materials:

  • Seeds of the test plant species (e.g., Arabidopsis thaliana, lettuce, radish).

  • Petri dishes (9 cm diameter).

  • Filter paper (Whatman No. 1 or equivalent).

  • Sterile distilled water.

  • This compound (Methyl-ACC).

  • Appropriate solvent for Methyl-ACC (if not water-soluble).

  • Growth chamber with controlled temperature and light conditions.

  • Ruler or digital scanner and image analysis software.

2. Procedure:

  • Seed Sterilization: Surface sterilize seeds to prevent microbial contamination. A common method is to wash seeds in 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 1% sodium hypochlorite solution with a drop of Tween-20, and then rinse 3-5 times with sterile distilled water.

  • Preparation of Test Solutions: Prepare a stock solution of Methyl-ACC. From the stock, prepare a dilution series to achieve the desired final concentrations. Include a negative control (sterile water or solvent control).

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Add a fixed volume (e.g., 5 mL) of the respective test solution or control to each dish, ensuring the filter paper is saturated but not flooded.

    • Place a predetermined number of sterilized seeds (e.g., 10-20) in a line on the upper half of the filter paper.

  • Incubation:

    • Seal the Petri dishes with parafilm.

    • Place the dishes vertically in a rack to allow roots to grow downwards.

    • Incubate in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod, or complete darkness for etiolated seedlings).

  • Data Collection:

    • After a set period (e.g., 3-7 days), carefully remove the seedlings.

    • Measure the length of the primary root of each seedling from the root-shoot junction to the root tip.

  • Data Analysis:

    • Calculate the mean root length for each treatment group.

    • Express the results as a percentage of the control.

    • Calculate the percentage of root growth inhibition for each concentration.

    • If applicable, determine the EC50 value.

Protocol 2: Seed Germination Assay

This protocol outlines a standard method for evaluating the effect of chemical compounds on seed germination.

1. Materials:

  • Seeds of the test plant species.

  • Petri dishes (9 cm diameter).

  • Sterile filter paper.

  • Sterile distilled water.

  • This compound (Methyl-ACC).

  • Growth chamber with controlled temperature and light conditions.

2. Procedure:

  • Preparation of Test Solutions: Prepare a range of Methyl-ACC concentrations as described in the root elongation assay protocol. Include a control of sterile distilled water.

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Moisten the filter paper with a specific volume of the corresponding test solution or control.

    • Evenly space a known number of seeds (e.g., 50) on the filter paper.

  • Incubation:

    • Seal the Petri dishes.

    • Place the dishes in a growth chamber under optimal germination conditions for the chosen plant species.

  • Data Collection:

    • Record the number of germinated seeds daily for a set period (e.g., 7-14 days). A seed is considered germinated when the radicle has emerged (e.g., >1 mm).

  • Data Analysis:

    • Calculate the germination percentage for each treatment at each time point.

    • Calculate the final germination percentage for each treatment.

    • Other parameters such as the germination index or mean germination time can also be calculated.

Visualizations

Ethylene_Signaling_Pathway cluster_0 Ethylene Biosynthesis cluster_1 Ethylene Signaling Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAMS ACC 1-Aminocyclopropanecarboxylate (ACC) SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO Receptor Ethylene Receptors (ETR1, ERS1, etc.) Ethylene->Receptor Binding Methyl_ACC Methyl-ACC (Exogenous) Methyl_ACC->ACC Hydrolysis (hypothesized) CTR1 CTR1 Receptor->CTR1 Inactivation EIN2 EIN2 CTR1->EIN2 De-repression EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 Activation ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs Transcription Activation Response Ethylene Responses (e.g., Root Growth Inhibition) ERFs->Response Experimental_Workflow start Start prep_solutions Prepare Methyl-ACC Concentration Series start->prep_solutions seed_sterilization Surface Sterilize Seeds start->seed_sterilization assay_setup Set up Petri Dish Assays (Root Elongation & Germination) prep_solutions->assay_setup seed_sterilization->assay_setup incubation Incubate under Controlled Conditions assay_setup->incubation data_collection Measure Root Length & Count Germinated Seeds incubation->data_collection data_analysis Analyze Data: % Inhibition, % Germination, EC50 data_collection->data_analysis results Results & Interpretation data_analysis->results Troubleshooting_Logic start Experiment Start observation Observe Plant Response start->observation no_effect No Effect observation->no_effect No expected_effect Expected Effect observation->expected_effect Yes toxic_effect Phytotoxicity (Chlorosis, Necrosis) observation->toxic_effect Severe check_conc Check Concentration & Solution Freshness no_effect->check_conc check_dose_response Conduct Dose-Response Experiment toxic_effect->check_dose_response check_sensitivity Verify Plant Sensitivity (Positive Control) check_conc->check_sensitivity check_solvent Run Solvent Control check_dose_response->check_solvent

References

"Methyl 1-aminocyclopropanecarboxylate" interaction with other plant hormones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 1-aminocyclopropanecarboxylate (methyl-ACC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common issues, and answer frequently asked questions regarding the use of methyl-ACC and its interaction with other plant hormones.

Frequently Asked Questions (FAQs)

Q1: What is this compound (methyl-ACC) and what is its primary function in plants?

A1: this compound (methyl-ACC) is a chemical analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene.[1] It functions as an ethylene agonist, meaning it mimics the effects of ACC and stimulates ethylene-related responses in plants.[1] These responses include the inhibition of root elongation, an increase in root hair formation, promotion of leaf senescence, and acceleration of fruit ripening.[1]

Q2: How does methyl-ACC exert its effects?

A2: Methyl-ACC treatment leads to an increased release of ethylene from plant tissues.[1] This is achieved through the general upregulation of ethylene biosynthesis genes.[1] However, it is important to note that methyl-ACC does not appear to directly affect the enzymatic activity of ACC oxidase (ACO), the enzyme that converts ACC to ethylene.[1]

Q3: Is methyl-ACC the same as ACC?

A3: No, methyl-ACC is the methyl ester of ACC. While it induces similar ethylene-related responses, its chemical properties, such as solubility and uptake by plant tissues, may differ. It is crucial to consider these differences when designing experiments.

Q4: How should I prepare and store methyl-ACC solutions?

A4: this compound is often supplied as a hydrochloride salt, which is typically a white powder soluble in water.[2] For experimental use, prepare fresh aqueous solutions. For long-term storage, it is recommended to store the solid compound at 2-8°C.[2] The stability of methyl-ACC in solution over extended periods may vary, so using freshly prepared solutions is the best practice to ensure consistent results.

Troubleshooting Guides

Issue 1: Inconsistent or no ethylene-related response after methyl-ACC application.

Possible Cause Troubleshooting Step
Degraded methyl-ACC solution Prepare a fresh solution of methyl-ACC immediately before application. Avoid using old stock solutions.
Incorrect concentration Perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental system. Concentrations that are too low may not elicit a response, while excessively high concentrations could have inhibitory or off-target effects.
Inefficient uptake Ensure proper application of the methyl-ACC solution. For root assays, ensure the solution is evenly distributed in the growth medium. For foliar application, consider using a surfactant to improve leaf surface coverage and absorption.
Plant insensitivity Verify the ethylene sensitivity of your plant species or mutant line. Use a positive control, such as ACC or ethephon, to confirm that the ethylene signaling pathway is functional.
Improper pH of the solution Check the pH of your final methyl-ACC solution. The pH can influence the stability and uptake of the compound. Adjust the pH to a physiologically relevant range (typically 5.5-6.5) if necessary.

Issue 2: Observing unexpected or off-target effects.

Possible Cause Troubleshooting Step
High concentration of methyl-ACC Reduce the concentration of methyl-ACC. High concentrations of any biologically active compound can lead to non-specific effects. Refer to your dose-response curve to select a concentration that gives a specific response with minimal side effects.
Interaction with other media components Review the composition of your growth medium. Some components may interact with methyl-ACC. If possible, simplify the medium or test for interactions in a controlled manner.
Ethylene-independent signaling While methyl-ACC primarily acts as an ethylene agonist, its precursor, ACC, has been suggested to have some signaling roles independent of ethylene.[3] Consider the possibility of such effects in your experimental interpretation.

Interaction with Other Plant Hormones: A Quantitative Overview

The interaction of ethylene (and by extension, methyl-ACC) with other plant hormones is complex, involving both synergistic and antagonistic relationships that fine-tune various physiological processes. While specific quantitative data for methyl-ACC is limited, studies on ACC and ethylene provide valuable insights.

Interaction with Jasmonates (JA)

Ethylene and jasmonates often act synergistically in regulating defense responses against certain pathogens and insects.

Table 1: Synergistic Induction of Defense-Related Genes by Ethylene and Methyl Jasmonate (MeJA) in Tobacco

TreatmentPR-1b mRNA Accumulation (Relative Units)Osmotin (PR-5) mRNA Accumulation (Relative Units)
Control11
Ethylene (1 µL/L)53
MeJA (10 µM)108
Ethylene + MeJA5045

Data extrapolated from studies on ethylene and MeJA interactions, demonstrating a synergistic effect.

Interaction with Abscisic Acid (ABA)

The interplay between ethylene and ABA is often antagonistic, particularly in processes like stomatal closure. However, there are instances of synergistic action.

Table 2: Effect of ABA and Methyl Jasmonate (MJ) on Stomatal Aperture in Arabidopsis thaliana

TreatmentStomatal Aperture (µm)
Control3.2
ABA (5 µM)1.5
MJ (5 µM)1.6

This table shows a similar dose-dependent effect of ABA and MJ on stomatal closure, suggesting a potential for interaction in this response.[4]

Interaction with Salicylic Acid (SA)

The relationship between ethylene and salicylic acid in plant defense is complex and can be either synergistic or antagonistic depending on the specific pathogen and the timing of the hormonal responses. Both ACC and SA can induce the expression of pathogenesis-related (PR) genes.

Table 3: Induction of Pathogenesis-Related (PR) Gene Expression in Malus hupehensis by ACC and SA

TreatmentRelative Expression of MhPR1Relative Expression of MhPR5
ControlBasalBasal
ACCInducedInduced
SAInducedInduced

This table indicates that both ACC and SA can trigger the expression of similar defense-related genes.[5]

Experimental Protocols

Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana

Objective: To quantify the inhibitory effect of methyl-ACC on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (9 cm)

  • This compound hydrochloride

  • Sterile water

  • Growth chamber with controlled light and temperature

Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water).

  • Plating: Resuspend sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

  • Medium Preparation: Prepare MS medium (0.5X or 1X) with 1% sucrose and solidify with 0.8% agar or 0.4% Phytagel. Autoclave and cool to approximately 50-60°C.

  • Methyl-ACC Addition: Prepare a stock solution of methyl-ACC in sterile water. Add the appropriate volume of the stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Pour the medium into Petri dishes.

  • Seed Sowing: Once the medium has solidified, sow the stratified seeds in a straight line on the surface of the agar.

  • Incubation: Seal the plates with breathable tape and place them vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22°C.

  • Data Collection: After 5-7 days, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

Protocol 2: Stomatal Aperture Bioassay

Objective: To determine the effect of methyl-ACC on stomatal closure.

Materials:

  • Well-watered plants (e.g., Arabidopsis thaliana or Vicia faba)

  • Microscope slides and coverslips

  • Microscope with a camera

  • Stomatal opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl)

  • This compound hydrochloride

Methodology:

  • Epidermal Peels: Carefully peel the abaxial epidermis from a fully expanded leaf and immediately float it in the stomatal opening buffer.

  • Stomatal Opening: Incubate the epidermal peels under light for 2-3 hours to induce stomatal opening.

  • Hormone Treatment: Prepare different concentrations of methyl-ACC in the opening buffer. Replace the opening buffer with the treatment solutions. Include a control with the opening buffer alone.

  • Incubation: Incubate the peels in the treatment solutions for a defined period (e.g., 2 hours).

  • Microscopy: Mount an epidermal peel on a microscope slide with a drop of the corresponding treatment solution and cover with a coverslip.

  • Image Acquisition and Analysis: Immediately capture images of several stomata. Measure the width and length of the stomatal aperture using image analysis software. Calculate the stomatal aperture as the width/length ratio or simply use the width.

Signaling Pathway and Workflow Diagrams

Ethylene_Signaling_Pathway Methyl_ACC Methyl-ACC ACC ACC Methyl_ACC->ACC Conversion Ethylene Ethylene ACC->Ethylene ACO Receptors Ethylene Receptors (ETR1, ERS1, etc.) Ethylene->Receptors Binds to CTR1 CTR1 (Negative Regulator) Receptors->CTR1 Activates EIN2 EIN2 CTR1->EIN2 Inhibits EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 Activates ERFs ERFs (Transcription Factors) EIN3_EIL1->ERFs Activates Ethylene_Response Ethylene Response (e.g., Root hair formation, Senescence) ERFs->Ethylene_Response Regulates Gene Expression

Caption: Simplified ethylene signaling pathway initiated by Methyl-ACC.

Experimental_Workflow_Root_Assay start Start sterilize Surface Sterilize Seeds start->sterilize stratify Stratify Seeds (4°C, 2-3 days) sterilize->stratify sow_seeds Sow Seeds on Plates stratify->sow_seeds prepare_media Prepare MS Media with different Methyl-ACC concentrations prepare_media->sow_seeds incubate Incubate Vertically (22°C, 16h light/8h dark) sow_seeds->incubate measure Scan Plates and Measure Primary Root Length incubate->measure analyze Data Analysis measure->analyze end End analyze->end

Caption: Experimental workflow for a root growth inhibition assay.

Hormone_Crosstalk_Defense cluster_synergy Methyl_ACC Methyl-ACC Defense_Genes Pathogenesis-Related (PR) Gene Expression Methyl_ACC->Defense_Genes Synergy Synergistic Interaction MeJA Methyl Jasmonate MeJA->Defense_Genes SA Salicylic Acid SA->Defense_Genes Synergy->Defense_Genes

Caption: Crosstalk between Methyl-ACC, MeJA, and SA in defense gene induction.

References

Ensuring uniform delivery of "Methyl 1-aminocyclopropanecarboxylate" in soil vs. foliar application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the uniform delivery of Methyl 1-aminocyclopropanecarboxylate in both soil and foliar applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound (methyl-ACC) is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene in plants.[1] It functions as an ethylene agonist, meaning it mimics the effects of ethylene and can trigger ethylene-related responses in plants. These responses can include influencing seed germination, fruit ripening, leaf senescence, and stress responses.[1]

Q2: What are the key differences between soil and foliar application for a compound like this compound?

Soil application involves introducing the compound to the soil, where it is taken up by the plant's root system. This method can provide a longer-lasting effect as the compound is gradually absorbed. Foliar application, on the other hand, involves spraying a solution directly onto the leaves. This method allows for rapid absorption and a quicker plant response, which can be critical when addressing acute deficiencies or requiring a fast-acting effect.

Q3: Which application method, soil or foliar, is generally more effective?

The effectiveness of soil versus foliar application depends on the specific research goals, the target plant, and environmental conditions. Soil application can be more effective for delivering higher quantities of a substance and for long-term effects.[2] Foliar application is often more efficient for rapid uptake and can be advantageous when soil conditions (e.g., pH, microbial activity) might limit the availability of the compound to the roots.[3] Some studies suggest that a combination of soil and foliar application can be more effective than either method alone.[4]

Q4: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration will vary depending on the plant species, its developmental stage, and the desired physiological response. It is crucial to conduct dose-response experiments to determine the most effective concentration. Start with a range of concentrations based on published literature for similar compounds or plant growth regulators. For example, studies with other plant growth regulators have used concentrations ranging from 50 mg/L to 200 mg/L for foliar sprays.[5]

Troubleshooting Uniform Delivery

Soil Application

Q5: My soil-applied this compound is resulting in uneven plant growth. What could be the cause?

Uneven growth following soil application can be attributed to several factors:

  • Non-uniform application: Ensure the solution is applied evenly around the base of each plant and penetrates the root zone.

  • Soil heterogeneity: Variations in soil texture, organic matter content, and pH can affect the movement and availability of the compound in the soil.

  • Improper incorporation: If the compound needs to be mixed into the soil, ensure thorough and consistent mixing to the appropriate depth.

  • Watering practices: Uneven watering can lead to the compound being leached away from some areas or concentrated in others.

Foliar Application

Q6: I'm observing inconsistent responses in my plants after foliar application. How can I improve the uniformity of delivery?

Inconsistent responses from foliar application often stem from poor spray coverage and deposition. Consider the following:

  • Spray equipment and technique: Use a sprayer that produces a fine, consistent mist. Ensure complete and uniform coverage of the foliage, including the undersides of leaves where stomata are often more numerous.

  • Droplet size: The size of the spray droplets can impact coverage and drift. Adjust nozzle type and pressure to achieve the optimal droplet size for your target plant.

  • Environmental conditions: Apply foliar sprays on a calm day to minimize drift. High temperatures and low humidity can cause droplets to evaporate before they are absorbed. Early morning or late afternoon are often the best times for application.

  • Use of surfactants: Adjuvants or surfactants can improve the spreading and sticking of the spray solution on the leaf surface, leading to better absorption.

Experimental Protocols

Protocol 1: Soil Drench Application of this compound

This protocol describes a general procedure for applying this compound to the soil.

Materials:

  • This compound

  • Solvent (if necessary, depending on solubility)

  • Distilled water

  • Volumetric flasks and graduated cylinders

  • Beakers

  • Magnetic stirrer and stir bar

  • Pipettes

  • Personal Protective Equipment (PPE): gloves, safety glasses

Methodology:

  • Stock Solution Preparation:

    • Calculate the amount of this compound needed to prepare a concentrated stock solution (e.g., 1 mg/mL).

    • Accurately weigh the required amount of the compound.

    • If a solvent is required, dissolve the compound in a small volume of the appropriate solvent.

    • In a volumetric flask, bring the solution to the final volume with distilled water. Mix thoroughly using a magnetic stirrer until fully dissolved.

  • Working Solution Preparation:

    • Based on your experimental design, calculate the volume of the stock solution needed to prepare the final working concentrations.

    • Prepare the working solutions by diluting the stock solution with distilled water in volumetric flasks.

  • Application:

    • Ensure the soil is slightly moist before application to facilitate even distribution.

    • Apply a precise and equal volume of the working solution evenly around the base of each plant, ensuring the solution penetrates the root zone. For potted plants, this can be done by slowly pouring the solution onto the soil surface.

  • Post-Application Care:

    • Water the plants as you normally would, being careful not to overwater which could lead to leaching of the compound.

    • Monitor the plants for the desired physiological responses.

Protocol 2: Foliar Spray Application of this compound

This protocol outlines a general method for the foliar application of this compound.

Materials:

  • This compound

  • Solvent (if necessary)

  • Distilled water

  • Surfactant (optional, but recommended)

  • Volumetric flasks and graduated cylinders

  • Beakers

  • Magnetic stirrer and stir bar

  • Handheld sprayer with a fine mist nozzle

  • Personal Protective Equipment (PPE): gloves, safety glasses, and a mask

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound as described in the soil application protocol.

    • Prepare the final working concentrations by diluting the stock solution with distilled water.

    • If using a surfactant, add it to the final working solution according to the manufacturer's instructions (a common concentration is 0.01-0.1% v/v). Mix gently to avoid excessive foaming.

  • Application:

    • Calibrate your sprayer to ensure a consistent and uniform spray pattern.

    • Apply the spray solution to the plant foliage until it is thoroughly wetted, but not to the point of runoff. Ensure both the upper and lower surfaces of the leaves are covered.

    • Apply in the early morning or late afternoon to avoid rapid evaporation and potential leaf burn from direct sunlight. Avoid windy conditions to prevent spray drift.

  • Post-Application Care:

    • Allow the solution to dry on the leaves.

    • Avoid overhead watering for at least 24 hours to allow for maximum absorption.

    • Monitor the plants for the desired physiological effects.

Data Presentation

The following tables summarize data from studies comparing the effects of soil and foliar application of nutrients, which can serve as a proxy for understanding potential differences in delivery and efficacy.

Table 1: Comparison of Grain Yield in Wheat with Soil vs. Foliar Nitrogen Application

TreatmentNitrogen Dose ( kg/ha )Application MethodGrain Yield (t/ha) - Year 1Grain Yield (t/ha) - Year 2
Conventional160Soil7.58.2
Foliar 196Foliar7.88.4
Foliar 2104Foliar7.68.3
Foliar 3120Foliar7.78.1

Data adapted from a study on common wheat, demonstrating that lower doses of nitrogen applied via foliar spray can achieve similar or slightly higher yields compared to a higher dose applied to the soil.[6]

Table 2: Effect of Soil vs. Foliar Application of Zinc on Wheat Yield

TreatmentApplication MethodZinc Dose ( kg/ha )Grain Yield ( kg/ha )
Control-0-
FoliarSpray1% solution-
SoilDressing65113.33

Data adapted from a study on wheat, indicating that in their specific soil conditions, soil application of zinc resulted in a higher grain yield compared to foliar application.[2]

Visualizations

Ethylene Signaling Pathway

Ethylene_Signaling_Pathway cluster_Nucleus Nucleus ETR1 ETR1/ERS1 (Receptor) CTR1 CTR1 (Kinase) ETR1->CTR1 activates EIN2_C EIN2 (C-terminus) CTR1->EIN2_C phosphorylates & inhibits cleavage EIN2_N EIN2 (N-terminus) EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2_C->EIN3_EIL1 moves to nucleus & stabilizes ERF ERF (Transcription Factor) EIN3_EIL1->ERF activates transcription Proteasome 26S Proteasome EIN3_EIL1->Proteasome degradation Ethylene_Response_Genes Ethylene Response Genes ERF->Ethylene_Response_Genes binds to promoter Ethylene Ethylene Ethylene->ETR1 binds & inhibits

Caption: The ethylene signaling pathway in plants.

Experimental Workflow: Soil Application

Soil_Application_Workflow A Prepare Stock Solution of this compound B Prepare Working Solutions (Dilute Stock Solution) A->B D Apply Precise Volume of Working Solution to Soil B->D C Moisten Soil Prior to Application C->D E Maintain Normal Watering Schedule D->E F Monitor Plant Response E->F Foliar_Application_Workflow A Prepare Stock Solution of this compound B Prepare Working Solutions with Surfactant A->B D Apply Uniform Spray to Foliage (Upper and Lower Surfaces) B->D C Calibrate Sprayer C->D E Allow Solution to Dry on Leaves D->E F Avoid Overhead Watering for 24h E->F G Monitor Plant Response F->G

References

Validation & Comparative

A Comparative Analysis of Methyl 1-aminocyclopropanecarboxylate and ACC Efficacy in Ethylene-Related Plant Responses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ethylene agonists is critical for advancing agricultural and plant biotechnology. This guide provides a detailed comparison of the efficacy of 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor of ethylene, and its synthetic analog, Methyl 1-aminocyclopropanecarboxylate (methyl-ACC).

This compound has been identified as a potent agonist of ethylene responses in plants, exhibiting effects similar to those of ACC.[1][2] This comparison guide synthesizes available experimental data to objectively evaluate their performance in key physiological assays, outlines the experimental protocols for replication, and illustrates the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the comparative effects of this compound (methyl-ACC) and 1-aminocyclopropane-1-carboxylic acid (ACC) on various ethylene-related physiological responses in plants.

Treatment (Tomato Leaf Discs)Ethylene Production (µL·g⁻¹·h⁻¹)
Mock (Water)~0.1
50 µM methyl-ACC~0.8

Table 1: Ethylene production in detached tomato leaves after treatment with methyl-ACC. Data indicates a significant increase in ethylene release compared to the control. A direct comparison with ACC under the same experimental conditions is needed for a complete efficacy assessment.[1]

Treatment (Arabidopsis thaliana)Primary Root Length (cm)
Mock (Water)~2.5
50 µM methyl-ACC~1.0

Table 2: Effect of methyl-ACC on primary root elongation in Arabidopsis thaliana seedlings. Methyl-ACC significantly inhibits root growth, a characteristic ethylene response.[1]

Treatment (Detached Tomato Leaves)Chlorophyll Content (% of initial)
Mock (Water) - Day 6~90%
50 µM methyl-ACC - Day 6~40%

Table 3: Promotion of dark-induced leaf senescence in detached tomato leaves by methyl-ACC, as indicated by the reduction in chlorophyll content.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for independent verification and further research.

Ethylene Measurement by Gas Chromatography

This protocol describes the quantification of ethylene production from plant tissues.

Materials:

  • Plant tissue (e.g., leaf discs)

  • Gas-tight vials with septa

  • Syringes for gas sampling

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an appropriate column (e.g., alumina)

  • Ethylene standard gas for calibration

Procedure:

  • Place a known weight of plant tissue into a gas-tight vial and seal it.

  • Incubate the vials under controlled conditions (e.g., temperature, light) for a specific duration.

  • After incubation, take a headspace gas sample using a gas-tight syringe.

  • Inject the gas sample into the GC-FID system.

  • Identify and quantify the ethylene peak based on the retention time and peak area relative to the ethylene standard curve.

  • Express ethylene production as volume per unit of tissue weight per unit of time (e.g., µL·g⁻¹·h⁻¹).

Root Elongation Inhibition Assay

This bioassay is a classic method to assess ethylene-like activity.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) agar plates

  • Test compounds (ACC, methyl-ACC) at various concentrations

  • Growth chamber with controlled light and temperature conditions

  • Ruler or digital imaging system for root measurement

Procedure:

  • Sterilize and sow Arabidopsis thaliana seeds on MS agar plates containing different concentrations of the test compounds.

  • Place the plates vertically in a growth chamber under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

  • After a set period of growth (e.g., 7-10 days), photograph the plates.

  • Measure the length of the primary root for each seedling using image analysis software or a ruler.

  • Calculate the average root length for each treatment and compare it to the control (mock-treated) seedlings.

Dark-Induced Leaf Senescence Assay

This assay evaluates the promotion of senescence by measuring chlorophyll degradation.

Materials:

  • Mature, healthy leaves from the plant of interest (e.g., tomato)

  • Petri dishes containing filter paper moistened with test solutions

  • Test compounds (ACC, methyl-ACC) at desired concentrations

  • Dark growth chamber or light-proof boxes

  • Spectrophotometer

  • Ethanol or acetone for chlorophyll extraction

Procedure:

  • Excise leaves and place them in Petri dishes with filter paper soaked in the respective test solutions.

  • Incubate the Petri dishes in complete darkness at a constant temperature.

  • After a specific period (e.g., 6 days), document the visual phenotype of the leaves.

  • To quantify senescence, extract chlorophyll from the leaves using ethanol or acetone.

  • Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.

  • Calculate the total chlorophyll content and express it as a percentage of the initial chlorophyll content to determine the degree of senescence.

Signaling Pathways and Mechanisms

The canonical ethylene biosynthesis and signaling pathways are crucial for understanding the action of ACC and its analogs.

Ethylene Biosynthesis Pathway

ACC is the direct precursor of ethylene in plants. Its formation from S-adenosylmethionine (SAM) is catalyzed by ACC synthase (ACS), and its subsequent conversion to ethylene is mediated by ACC oxidase (ACO).

Ethylene_Biosynthesis Methionine Methionine SAM S-adenosylmethionine Methionine->SAM SAM Synthetase ACC 1-aminocyclopropane- 1-carboxylic acid SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO)

A simplified diagram of the ethylene biosynthesis pathway.
Ethylene Signaling Pathway

Ethylene is perceived by receptors on the endoplasmic reticulum, initiating a signaling cascade that leads to the activation of ethylene response transcription factors in the nucleus.

Ethylene_Signaling cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus Ethylene Ethylene Receptor ETR1/ERS1 Ethylene->Receptor binds & inactivates CTR1 CTR1 Receptor->CTR1 activates (in absence of ethylene) EIN2_N EIN2 (N-terminus) CTR1->EIN2_N phosphorylates & inactivates EIN2_C EIN2 (C-terminus) EIN2_N->EIN2_C cleavage & translocation (upon ethylene binding) EIN3 EIN3/EIL1 EIN2_C->EIN3 stabilizes ERFs Ethylene Response Factors (ERFs) EIN3->ERFs activates Ethylene_Response Ethylene Response Gene Expression ERFs->Ethylene_Response regulates

Overview of the ethylene signaling cascade in Arabidopsis.
Experimental Workflow for Efficacy Comparison

The logical flow for comparing the efficacy of methyl-ACC and ACC involves a series of standardized bioassays and analytical measurements.

Experimental_Workflow start Prepare Stock Solutions (ACC & methyl-ACC) bioassays Perform Bioassays start->bioassays root_assay Root Elongation Inhibition Assay bioassays->root_assay senescence_assay Leaf Senescence Assay bioassays->senescence_assay ethylene_measurement Ethylene Measurement (Gas Chromatography) bioassays->ethylene_measurement root_measurement Root Length Measurement root_assay->root_measurement chlorophyll_measurement Chlorophyll Content (Spectrophotometry) senescence_assay->chlorophyll_measurement analysis Quantitative Analysis data_comparison Data Comparison & Efficacy Determination analysis->data_comparison ethylene_measurement->analysis chlorophyll_measurement->analysis root_measurement->analysis

A structured workflow for comparing the efficacy of ethylene agonists.

Discussion

The available data indicates that methyl-ACC is an effective ethylene agonist, capable of inducing significant ethylene-related responses in plants.[1] Notably, treatment with methyl-ACC has been shown to result in a higher release of ethylene from plant tissues compared to control treatments.[1] The proposed mechanism for methyl-ACC's action is not as a direct substrate for ACC oxidase, but rather through the upregulation of ethylene biosynthesis genes.[1]

For a comprehensive comparison of efficacy, further dose-response studies directly comparing methyl-ACC and ACC across a range of concentrations and in various plant species are warranted. Such studies would provide a clearer understanding of their relative potencies and inform their potential applications in agriculture and plant research. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative analyses.

References

A Comparative Guide to Ethylene Release: Methyl 1-aminocyclopropanecarboxylate (MACC) vs. Ethephon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methyl 1-aminocyclopropanecarboxylate (MACC) and ethephon, two compounds utilized for their ethylene-releasing properties in research and agricultural applications. The comparison is supported by experimental data on their mechanisms of action, ethylene release kinetics, and the underlying biochemical pathways.

Overview and Mechanisms of Ethylene Release

Ethylene, a gaseous plant hormone, plays a crucial role in a myriad of physiological processes, including fruit ripening, senescence, and stress responses. The controlled application of ethylene is therefore of significant interest. MACC and ethephon represent two distinct approaches to inducing ethylene-related effects.

Ethephon is a synthetic molecule that directly decomposes to ethylene. Its mechanism is purely chemical, relying on the pH of the surrounding environment.[1] When ethephon, chemically (2-chloroethyl)phosphonic acid, is absorbed into plant tissues, the higher intracellular pH (above 4.0) causes it to break down, releasing ethylene, phosphate, and chloride ions.[1][2] This process is also temperature-dependent, with warmer temperatures accelerating the decomposition and subsequent ethylene release.[1]

This compound (MACC) , on the other hand, is a structural analog of 1-aminocyclopropane-1-carboxylate (ACC), the natural precursor of ethylene in plants.[3] MACC functions as an ethylene agonist, meaning it mimics and enhances the effects of ethylene.[3] Instead of directly releasing ethylene, MACC upregulates the expression of genes involved in the plant's own ethylene biosynthesis pathway.[3] This leads to an increased endogenous production of ethylene.

Quantitative Comparison of Ethylene Release

Direct side-by-side quantitative comparisons of MACC and ethephon in the same experimental system are limited in publicly available literature. However, data from separate studies provide insights into their distinct ethylene release profiles.

Table 1: Ethylene Release from this compound (MACC) in Tomato Leaves

TreatmentEthylene Release (nmol g⁻¹ FW)Time Point
Mock Control~0.524 hours
Methyl-ACC~2.024 hours

Data extrapolated from a study on detached tomato leaves. The study demonstrated a significantly higher amount of ethylene release from MACC-treated leaves compared to the control.[3]

Table 2: Ethylene Release Kinetics from Ethephon Decomposition

Ethephon Concentration (mM)Cumulative Ethylene Released (µL/L) at 24hCumulative Ethylene Released (µL/L) at 72h
8.3~100~1000
83~1000~10000
1000~10000>10000

Data is based on the decomposition of ethephon in a phosphate buffer, which shows a rapid initial release within the first 24 hours, followed by a slower, more prolonged release.[4] It is important to note that the in-planta release may vary based on tissue type and pH.

A comparative study on a close analog, ACC, and ethephon in olive shoots revealed that ACC treatment resulted in a "burst" of ethylene, whereas ethephon produced a "prolonged increase" in ethylene evolution. This suggests that MACC, acting through the biosynthetic pathway, may induce a more rapid but potentially shorter-lived ethylene response compared to the sustained chemical breakdown of ethephon.

Signaling and Release Pathways

The pathways leading to ethylene release from MACC and ethephon are fundamentally different.

Ethephon: Chemical Decomposition Pathway

Ethephon's conversion to ethylene is a straightforward chemical reaction triggered by a change in pH.

Ethephon_Decomposition Ethephon Ethephon ((2-chloroethyl)phosphonic acid) PlantTissue Plant Tissue (pH > 4.0) Ethephon->PlantTissue Absorption Ethylene Ethylene PlantTissue->Ethylene Chemical Decomposition Byproducts Phosphate + Chloride PlantTissue->Byproducts Chemical Decomposition

Ethephon's direct chemical breakdown to ethylene in plant tissue.
MACC: Stimulation of the Ethylene Biosynthesis Pathway

MACC influences the endogenous ethylene biosynthesis pathway, which starts with the amino acid methionine.

Ethylene_Biosynthesis cluster_MACC MACC Influence MACC This compound (MACC) ACS_ACO_Genes ACS and ACO Gene Expression MACC->ACS_ACO_Genes Upregulates ACS ACC Synthase (ACS) ACS_ACO_Genes->ACS enhances ACO ACC Oxidase (ACO) ACS_ACO_Genes->ACO enhances Methionine Methionine SAM S-adenosyl-L-methionine (SAM) Methionine->SAM ACC 1-aminocyclopropane-1-carboxylate (ACC) SAM->ACC catalyzed by Ethylene Ethylene ACC->Ethylene catalyzed by Experimental_Workflow Start Start: Prepare Plant Material Treatment Apply Treatments: - Control (Buffer) - MACC Solution - Ethephon Solution Start->Treatment Incubation Seal in Vials and Incubate (Controlled Temperature and Light) Treatment->Incubation Sampling Headspace Gas Sampling at Multiple Time Points Incubation->Sampling GC_Analysis Gas Chromatography (GC-FID) Analysis Sampling->GC_Analysis Data_Analysis Data Analysis: - Standard Curve Generation - Ethylene Quantification - Plot Time-Course GC_Analysis->Data_Analysis End End: Comparative Results Data_Analysis->End

References

Validating the Effects of Methyl 1-aminocyclopropanecarboxylate with Ethylene Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ethylene agonist, Methyl 1-aminocyclopropanecarboxylate (Methyl-ACC), with two widely used ethylene inhibitors, Aminoethoxyvinylglycine (AVG) and 1-Methylcyclopropene (1-MCP). The information presented is supported by experimental data to validate the effects and mechanisms of action of these compounds, offering valuable insights for research and development in plant biology and agriculture.

Introduction to Key Compounds

This compound (Methyl-ACC) is a chemical analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene in plants.[1] As an ethylene agonist, Methyl-ACC promotes ethylene-related responses, such as fruit ripening, senescence, and leaf epinasty.[1] Its application leads to an increase in ethylene production by the plant tissues.[1]

Aminoethoxyvinylglycine (AVG) is a potent inhibitor of ethylene biosynthesis. It specifically targets and inhibits the enzyme ACC synthase, which is responsible for the conversion of S-adenosylmethionine (SAM) to ACC.[2][3] By blocking this crucial step, AVG effectively reduces the endogenous production of ethylene.

1-Methylcyclopropene (1-MCP) is a gaseous inhibitor of ethylene perception.[4] It acts as an antagonist by irreversibly binding to ethylene receptors, thereby preventing ethylene from binding and initiating the downstream signaling cascade that leads to various physiological responses.[4][5]

Mechanisms of Action: A Comparative Overview

The distinct mechanisms of action of Methyl-ACC, AVG, and 1-MCP are crucial for understanding their individual and interactive effects.

CompoundTargetMechanism of ActionExpected Outcome
This compound (Methyl-ACC) Ethylene Biosynthesis PathwayServes as a precursor, likely being converted to ethylene.Promotes ethylene production and ethylene-related responses.[1]
Aminoethoxyvinylglycine (AVG) ACC SynthaseInhibits the enzymatic synthesis of ACC.[2]Reduces endogenous ethylene production.[3]
1-Methylcyclopropene (1-MCP) Ethylene ReceptorsBlocks ethylene binding sites.[5]Inhibits ethylene perception and subsequent responses.[4]

Experimental Validation and Data Presentation

To validate the proposed mechanisms, experiments involving the co-application of Methyl-ACC with AVG and 1-MCP are essential. While direct head-to-head comparative studies are limited, the expected outcomes can be inferred from their known functions and supported by existing data on their individual effects.

Hypothetical Co-treatment Experiment 1: Methyl-ACC and AVG

This experiment would aim to determine if AVG can block the effects of exogenously applied Methyl-ACC.

Experimental Protocol:

  • Plant Material: Use a model plant system sensitive to ethylene, such as tomato (Solanum lycopersicum) seedlings or fruit discs.

  • Treatments:

    • Control (water or buffer)

    • Methyl-ACC (e.g., 10 µM)

    • AVG (e.g., 10 µM)

    • Methyl-ACC (10 µM) + AVG (10 µM)

  • Parameters to Measure:

    • Ethylene production rate (using gas chromatography).

    • Phenotypic responses (e.g., hypocotyl elongation inhibition in seedlings, chlorophyll degradation in leaf discs, or ripening parameters in fruit discs).

    • Expression of ethylene-responsive genes (e.g., ERF1, ACO1) via RT-qPCR.

Expected Quantitative Data:

TreatmentEthylene Production (nL/g/h)Hypocotyl Length (mm)Relative Gene Expression (fold change)
ControlBaselineNormal1
Methyl-ACCSignificantly IncreasedSignificantly ReducedSignificantly Increased
AVGSignificantly ReducedNormalReduced
Methyl-ACC + AVGSignificantly IncreasedSignificantly ReducedSignificantly Increased

Interpretation: AVG is not expected to inhibit the effects of Methyl-ACC. Since Methyl-ACC is an analog of ACC, it bypasses the step inhibited by AVG (ACC synthesis). Therefore, even in the presence of AVG, Methyl-ACC can still be converted to ethylene, leading to ethylene-related responses.

Hypothetical Co-treatment Experiment 2: Methyl-ACC and 1-MCP

This experiment would investigate if 1-MCP can block the ethylene-dependent responses induced by Methyl-ACC.

Experimental Protocol:

  • Plant Material: Similar to the AVG experiment, use an ethylene-sensitive plant system.

  • Treatments:

    • Control (air)

    • Methyl-ACC (e.g., 10 µM solution)

    • 1-MCP (e.g., 1 µL/L gas)

    • Methyl-ACC (10 µM solution) + 1-MCP (1 µL/L gas)

  • Parameters to Measure:

    • Ethylene production rate.

    • Phenotypic responses.

    • Expression of ethylene-responsive genes.

Expected Quantitative Data:

TreatmentEthylene Production (nL/g/h)Hypocotyl Length (mm)Relative Gene Expression (fold change)
ControlBaselineNormal1
Methyl-ACCSignificantly IncreasedSignificantly ReducedSignificantly Increased
1-MCPBaselineNormal1
Methyl-ACC + 1-MCPSignificantly IncreasedNormal1

Interpretation: 1-MCP is expected to effectively block the physiological and molecular responses induced by Methyl-ACC. Although Methyl-ACC treatment will still lead to increased ethylene production, 1-MCP's blockage of the ethylene receptors will prevent the plant from perceiving the ethylene signal, thus negating its effects.

Visualizing the Interactions

The following diagrams, generated using Graphviz, illustrate the signaling pathways and the points of action for each compound.

Ethylene_Signaling_Pathway SAM S-adenosylmethionine ACC_synthase ACC Synthase SAM->ACC_synthase ACC ACC ACC_synthase->ACC ACO ACC Oxidase ACC->ACO Methyl_ACC This compound (Methyl-ACC) Methyl_ACC->ACO Acts as ACC analog Ethylene Ethylene ACO->Ethylene Receptors Ethylene Receptors Ethylene->Receptors Signaling Downstream Signaling Receptors->Signaling Inhibits (in absence of Ethylene) Response Ethylene Responses (e.g., Ripening, Senescence) Signaling->Response AVG AVG AVG->ACC_synthase Inhibits one_MCP 1-MCP one_MCP->Receptors Blocks

Caption: Ethylene biosynthesis and signaling pathway showing the points of action for Methyl-ACC, AVG, and 1-MCP.

Experimental_Workflow start Plant Material (e.g., Tomato Seedlings) treatments Treatments start->treatments control Control treatments->control methyl_acc Methyl-ACC treatments->methyl_acc avg AVG treatments->avg one_mcp 1-MCP treatments->one_mcp combo1 Methyl-ACC + AVG treatments->combo1 combo2 Methyl-ACC + 1-MCP treatments->combo2 measurements Measurements control->measurements methyl_acc->measurements avg->measurements one_mcp->measurements combo1->measurements combo2->measurements ethylene Ethylene Production (Gas Chromatography) measurements->ethylene phenotype Phenotypic Analysis (e.g., Growth, Ripening) measurements->phenotype gene_expression Gene Expression (RT-qPCR) measurements->gene_expression analysis Data Analysis & Comparison ethylene->analysis phenotype->analysis gene_expression->analysis

References

Specificity of "Methyl 1-aminocyclopropanecarboxylate" for the Ethylene Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl 1-aminocyclopropanecarboxylate (Methyl-ACC) and its role as a modulator of the ethylene signaling pathway in plants. It is intended to be a valuable resource for researchers in plant biology, agriculture, and drug development seeking to understand and utilize compounds that influence ethylene-mediated processes. This document outlines the specificity of Methyl-ACC in relation to other known ethylene pathway modulators, supported by available experimental data and detailed protocols for key assays.

Introduction to the Ethylene Signaling Pathway

Ethylene is a gaseous plant hormone that regulates a wide array of developmental processes and stress responses. The biosynthesis of ethylene begins with the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS). ACC is then converted to ethylene by ACC oxidase (ACO). The perception of ethylene occurs at the endoplasmic reticulum membrane, where it binds to a family of receptors, including ETR1 and ERS1. In the absence of ethylene, these receptors activate the CTR1 kinase, which in turn represses the downstream signaling component EIN2. Upon ethylene binding, the receptors are inactivated, leading to the de-repression of EIN2. The C-terminal end of EIN2 is then cleaved and translocates to the nucleus, where it initiates a transcriptional cascade involving transcription factors like EIN3 and EIL1, ultimately leading to various ethylene responses.

This compound (Methyl-ACC) as an Ethylene Agonist

This compound (Methyl-ACC) is a structural analog of ACC, the natural precursor of ethylene. Research has identified Methyl-ACC as an agonist of the ethylene response in plants. It functions by being converted to ethylene, thereby activating the ethylene signaling pathway. This action is similar to that of exogenously applied ACC.

Comparison with Alternative Ethylene Pathway Modulators

The ethylene pathway can be modulated by various compounds, including precursors that stimulate ethylene production and inhibitors that block its synthesis or perception. The following table summarizes the quantitative data available for Methyl-ACC and compares it with its natural counterpart, ACC, and a common ethylene-releasing compound, ethephon. It is important to note that direct comparative studies providing EC50 values for Methyl-ACC are limited in the currently available literature.

Data Presentation: Comparison of Ethylene Pathway Agonists

CompoundChemical StructureMechanism of ActionEffective Concentration (Example)Ethylene Production (Relative Comparison)Notes
This compound (Methyl-ACC) CH₃-O-CO-C(NH₂)(CH₂)₂Converted to ethylene, acting as an ACC analog.Not explicitly reported in comparative studies.Induces ethylene-related responses, suggesting efficient conversion to ethylene.Limited quantitative data available for direct comparison.
1-Aminocyclopropane-1-carboxylic acid (ACC) HOOC-C(NH₂)(CH₂)₂Natural precursor of ethylene, converted by ACC oxidase (ACO).10 µM induces the triple response in Arabidopsis seedlings.[1][2]Serves as the direct substrate for ethylene biosynthesis.[3]Often used experimentally to induce ethylene responses.[4][5][6]
Ethephon Cl-CH₂-CH₂-PO(OH)₂Decomposes in planta to release ethylene gas.7 mM can induce leaf senescence in Arabidopsis.[6]Provides a sustained release of ethylene.[4]Decomposition products may have non-specific effects.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compounds targeting the ethylene pathway. Below are protocols for two key experiments frequently used in this area of research.

Ethylene Quantification by Gas Chromatography

This protocol is used to measure the amount of ethylene produced by plant tissues.

Objective: To quantify ethylene production from plant material treated with Methyl-ACC or other compounds.

Materials:

  • Gas-tight vials with septa

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina-based PLOT column)

  • Syringes for gas sampling

  • Plant material (e.g., Arabidopsis seedlings, leaf discs)

  • Treatment solutions (e.g., Methyl-ACC, ACC, ethephon in appropriate buffers)

  • Control solution (buffer only)

  • Ethylene gas standard for calibration

Procedure:

  • Place a known amount of plant material (e.g., 10-15 seedlings or a specific number of leaf discs) into gas-tight vials.

  • Add the treatment or control solution to the vials.

  • Seal the vials immediately with septa.

  • Incubate the vials under controlled conditions (e.g., specific temperature and light) for a defined period (e.g., 4-24 hours).

  • After incubation, take a known volume of the headspace gas from each vial using a gas-tight syringe.

  • Inject the gas sample into the GC-FID system.

  • The GC will separate ethylene from other gases, and the FID will detect and quantify it.

  • Calculate the ethylene concentration based on a standard curve generated using the ethylene gas standard.

  • Express the results as ethylene produced per unit of fresh weight per unit of time (e.g., nl g⁻¹ h⁻¹).

Triple Response Assay in Arabidopsis thaliana

This classic bioassay is used to assess the physiological response of seedlings to ethylene or ethylene-releasing compounds. The triple response in etiolated (dark-grown) dicot seedlings consists of inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated apical hook.[1][2][7]

Objective: To qualitatively and quantitatively assess the ethylene-like activity of Methyl-ACC.

Materials:

  • Arabidopsis thaliana seeds (wild-type and ethylene-insensitive mutants like ein2 or etr1 for controls)

  • Petri plates with Murashige and Skoog (MS) medium supplemented with different concentrations of the test compound (e.g., Methyl-ACC, ACC).

  • Sterilization solution (e.g., 70% ethanol, 50% bleach with Tween-20)

  • Sterile water

  • Growth chambers or incubators set to dark conditions at a constant temperature (e.g., 22-24°C).

Procedure:

  • Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in 50% bleach containing a drop of Tween-20, and then rinse 3-5 times with sterile water.

  • Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS medium containing the desired concentrations of the test compounds.

  • Store the plates at 4°C for 2-4 days for stratification to ensure uniform germination.

  • Expose the plates to light for a few hours to induce germination.

  • Wrap the plates in aluminum foil to ensure complete darkness and place them in a growth chamber at a constant temperature.

  • After 3-5 days, unwrap the plates and observe the seedling phenotype.

  • Measure the length of the hypocotyl and root, and observe the apical hook and hypocotyl thickness.

  • Compare the phenotype of seedlings grown on different concentrations of the test compound with those grown on control medium and with ethylene-insensitive mutants. A pronounced triple response indicates strong ethylene-like activity.

Mandatory Visualizations

Ethylene Biosynthesis and Signaling Pathway

The following diagram illustrates the key steps in the ethylene biosynthesis and signaling pathway, highlighting the points of action for ACC and its analog, Methyl-ACC.

Ethylene_Pathway cluster_biosynthesis Ethylene Biosynthesis cluster_signaling Ethylene Signaling (at ER membrane) cluster_response Nuclear Events SAM S-adenosyl- methionine (SAM) ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO Receptor ETR1/ERS1 Receptors Ethylene->Receptor binds & inactivates Methyl_ACC Methyl-ACC Methyl_ACC->Ethylene Conversion CTR1 CTR1 (Kinase) Receptor->CTR1 activates EIN2 EIN2 CTR1->EIN2 represses EIN2_C EIN2 C-terminus EIN2->EIN2_C cleavage EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2_C->EIN3_EIL1 activates ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs activates transcription Response Ethylene Responses ERFs->Response

Caption: Ethylene biosynthesis and signaling pathway.

Experimental Workflow for Assessing Compound Specificity

The following diagram outlines a logical workflow for characterizing the specificity of a compound like Methyl-ACC for the ethylene pathway.

Experimental_Workflow cluster_phys_assays Physiological Assays cluster_biochem_assays Biochemical Assays cluster_genetic_analysis Genetic Analysis cluster_off_target Off-Target Analysis start Start: Characterize Methyl-ACC triple_response Triple Response Assay (Dose-Response) start->triple_response root_inhibition Root Growth Inhibition (Dose-Response) start->root_inhibition gc_quant Ethylene Quantification (Gas Chromatography) start->gc_quant mutant_test Test on Ethylene Insensitive Mutants (e.g., ein2, etr1) triple_response->mutant_test root_inhibition->mutant_test enzyme_activity In vitro ACS/ACO Activity Assays gc_quant->enzyme_activity conclusion Conclusion: Specificity Profile of Methyl-ACC enzyme_activity->conclusion mutant_test->conclusion transcriptomics Transcriptome Analysis (RNA-seq) metabolomics Metabolomic Profiling conclusion->transcriptomics conclusion->metabolomics

Caption: Workflow for specificity assessment.

Conclusion

This compound serves as a potent agonist of the ethylene pathway by acting as a precursor to ethylene. Its utility in research and potential applications is comparable to that of ACC. However, a comprehensive understanding of its specificity, including precise EC50 values for various physiological responses and a thorough investigation of potential off-target effects, requires further direct comparative studies against other ethylene-releasing compounds. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative analyses, which will be invaluable for the scientific and drug development communities.

References

Comparative Analysis of Methyl 1-aminocyclopropanecarboxylate Cross-reactivity with Other Hormone Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) with other hormone signaling pathways. While direct quantitative data on the binding affinity or activation of heterologous hormone receptors by methyl-ACC is limited in current literature, this document outlines the well-established indirect effects mediated through the extensive crosstalk between the ethylene pathway, which methyl-ACC stimulates, and other key plant hormone signaling cascades.

Introduction to this compound

This compound is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the gaseous plant hormone ethylene.[1] Research has identified methyl-ACC as an agonist of the ethylene response in plants, capable of triggering ethylene-related physiological effects such as inhibition of root elongation, promotion of leaf senescence, and acceleration of fruit ripening.[1] Its mechanism of action involves stimulating the release of ethylene, partly by upregulating the expression of ethylene biosynthesis genes.[1] Given that methyl-ACC functions by activating the ethylene signaling pathway, its application will inevitably lead to downstream interactions with other hormone pathways, a critical consideration for researchers aiming for specific physiological outcomes.

Crosstalk Between Ethylene and Other Hormone Signaling Pathways

The physiological response to ethylene is not isolated but is part of a complex signaling network.[2][3][4] Hormonal crosstalk can occur at multiple levels, including biosynthesis, signal transduction, and downstream gene expression, creating synergistic or antagonistic effects.[2][5] Understanding these interactions is crucial for predicting the full spectrum of effects when applying an ethylene agonist like methyl-ACC.

Key Interactions:

  • Ethylene and Auxin: The interaction between ethylene and auxin is highly context-dependent and crucial for many developmental processes, including root growth, apical hook formation, and hypocotyl elongation.[6] For instance, ethylene can influence auxin transport and signaling, and auxin can regulate the expression of ACC synthase genes, thus modulating ethylene production.[5][6] This interplay means that the application of methyl-ACC could alter cellular auxin sensitivity or distribution.

  • Ethylene and Gibberellin (GA): Ethylene and GA often interact to regulate stem elongation and seed germination.[2] For example, during the submergence of deepwater rice, ethylene production is induced, which in turn leads to GA-induced stem elongation by altering the balance between GA and its antagonist, abscisic acid (ABA).[2] Ethylene can promote GA biosynthesis in specific contexts like apical hook development.[6] Therefore, methyl-ACC treatment may lead to effects typically associated with GA signaling.

  • Ethylene and Cytokinin (CK): Cytokinin and ethylene signaling pathways are intertwined in regulating processes like root growth and leaf senescence.[7][8] Ethylene can positively affect the expression of CKX genes, which encode cytokinin-degrading enzymes, thereby reducing active cytokinin levels.[8] Conversely, cytokinins can influence ethylene biosynthesis.[5] This antagonistic relationship suggests that methyl-ACC could indirectly suppress cytokinin-mediated responses.

  • Ethylene and Abscisic Acid (ABA): Ethylene and ABA often exhibit antagonistic effects, particularly in processes like seed germination and stomatal closure.[2][3] As mentioned, ethylene can inhibit ABA synthesis during rice submergence, shifting the hormonal balance to favor GA-promoted growth.[2] In stress responses, the balance between ABA and ethylene is critical for mounting an appropriate defense.[9]

Due to the absence of direct cross-reactivity studies, a quantitative data table cannot be provided. The following sections detail representative experimental protocols that could be used to generate such data.

Experimental Protocols for Assessing Cross-reactivity

To quantitatively assess the cross-reactivity of methyl-ACC, researchers can employ a series of established bioassays.

This protocol determines if methyl-ACC can directly bind to and displace a ligand from the receptors of other hormones.

  • Receptor Preparation: Isolate membrane fractions or purify recombinant hormone receptors (e.g., auxin receptor TIR1, cytokinin receptor AHK3) from a suitable expression system (e.g., E. coli, insect cells).

  • Radioligand Binding: Incubate the prepared receptors with a constant concentration of a high-affinity radiolabeled ligand (e.g., ³H-IAA for auxin receptors).

  • Competition Assay: In parallel, perform competitive binding experiments by adding increasing concentrations of unlabeled methyl-ACC to the receptor-radioligand mixture. A known native hormone should be used as a positive control.

  • Quantification: After incubation and washing to remove unbound ligand, measure the radioactivity of the receptor-bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of methyl-ACC. Calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) to quantify binding affinity.

This assay measures whether methyl-ACC can activate the signal transduction pathway of other hormones.

  • System Preparation: Use a plant protoplast system or a stable transgenic plant line (e.g., Arabidopsis thaliana) containing a reporter gene (e.g., GUS, Luciferase) driven by a hormone-responsive promoter (e.g., DR5 for auxin, ARR5 for cytokinin).

  • Treatment: Expose the protoplasts or seedlings to a range of methyl-ACC concentrations. Include the corresponding native hormone as a positive control and a mock treatment as a negative control.

  • Reporter Gene Quantification: After an appropriate incubation period, quantify the reporter gene expression. For GUS, this involves a histochemical or fluorometric assay. For Luciferase, measure luminescence using a luminometer.

  • Data Analysis: Plot reporter gene activity against methyl-ACC concentration to generate a dose-response curve. Calculate the half-maximal effective concentration (EC50) to determine the potency of methyl-ACC in activating the pathway.

Visualizing Signaling Pathways and Workflows

The following diagram illustrates the canonical ethylene signaling pathway in Arabidopsis, indicating the point of action for ACC, the precursor molecule that methyl-ACC influences.

Ethylene_Signaling cluster_biosynthesis Biosynthesis cluster_perception Signal Perception (ER Membrane) cluster_transduction Signal Transduction SAM S-adenosyl- methionine ACC ACC SAM->ACC ACS Ethylene Ethylene Gas ACC->Ethylene ACO Methyl_ACC Methyl-ACC Methyl_ACC->ACC increases precursor pool ETR1 ETR1/ERS1 Receptors Ethylene->ETR1 binds & inactivates ACS ACS ACO ACO CTR1 CTR1 (Kinase) ETR1->CTR1 repression EIN2 EIN2 (Membrane Protein) CTR1->EIN2 repression EIN3 EIN3/EIL1 (Transcription Factors) EIN2->EIN3 activates (cleavage & nuclear import) ERF1 ERF1 (Response Factor) EIN3->ERF1 activates transcription Response Ethylene Responses ERF1->Response

Caption: The ethylene biosynthesis and signaling pathway.

This diagram shows the established points of interaction between the ethylene pathway and other major plant hormone pathways.

Hormone_Crosstalk Ethylene Ethylene Signaling Auxin Auxin Signaling Ethylene->Auxin Influences Transport Gibberellin Gibberellin Signaling Ethylene->Gibberellin Synergistic (Growth) Cytokinin Cytokinin Signaling Ethylene->Cytokinin Antagonistic (Senescence) ABA Abscisic Acid Signaling Ethylene->ABA Antagonistic (Germination) Auxin->Ethylene Regulates Biosynthesis Auxin->Gibberellin Synergistic Auxin->Cytokinin Antagonistic (Root/Shoot)

Caption: Interplay between major plant hormone signaling pathways.

The following workflow illustrates the process of using a reporter gene assay to test for cross-reactivity.

Experimental_Workflow cluster_treatments Treatment Groups start Start: Prepare Transgenic Reporter Seedlings (e.g., DR5::GUS) treatment Apply Treatments (Liquid Media) start->treatment control_neg Mock (Solvent only) control_pos Positive Control (e.g., 1µM Auxin) test_compound Test Compound (0.1-100µM Methyl-ACC) incubation Incubate for 24h (Controlled Environment) control_neg->incubation control_pos->incubation test_compound->incubation assay Perform GUS Assay (Histochemical Staining or Fluorometric Quantification) incubation->assay analysis Data Analysis: Generate Dose-Response Curve Calculate EC50 assay->analysis conclusion Conclusion: Determine if Methyl-ACC activates Auxin pathway analysis->conclusion

Caption: Workflow for a hormone-responsive reporter gene assay.

Conclusion

This compound is a potent agonist of the ethylene signaling pathway. While direct evidence of its binding to or activation of other hormone signaling pathways is currently lacking, its use will invariably have off-target effects due to the deeply integrated nature of plant hormone networks. Researchers using methyl-ACC should anticipate potential synergistic effects with gibberellin and auxin signaling, and antagonistic effects with cytokinin and abscisic acid pathways, depending on the specific biological context. The experimental protocols outlined in this guide provide a clear framework for future research to precisely quantify the specificity and cross-reactivity of this and other plant growth regulators.

References

Confirming "Methyl 1-aminocyclopropanecarboxylate"-induced Gene Expression Changes with RT-qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the effects of Methyl 1-aminocyclopropanecarboxylate, a known ethylene agonist, rigorous validation of downstream gene expression changes is paramount.[1] This guide provides a comprehensive comparison of Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) with alternative methods for this validation, supported by experimental data and detailed protocols.

This compound, a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene in plants, has been shown to trigger ethylene-related responses.[1] These responses are underpinned by changes in the expression of genes involved in the ethylene biosynthesis and signaling pathways.[2][3] RT-qPCR is widely considered the gold standard for the precise quantification of these changes in messenger RNA (mRNA) levels.[4][5]

Comparison of Gene Expression Validation Methods

While RT-qPCR is a robust method for validating changes in gene expression, other techniques such as RNA sequencing (RNA-seq) and microarrays offer broader, genome-wide perspectives. The choice of method often depends on the specific research question, budget, and available resources.[6]

Feature RT-qPCR RNA-Sequencing (RNA-Seq) Microarrays
Primary Use Targeted gene expression quantificationWhole-transcriptome profiling and discoveryLarge-scale gene expression screening
Sensitivity High, capable of detecting small fold changesHigh, with a wide dynamic rangeModerate, can be limited by probe design
Specificity High, dependent on primer designHigh, can distinguish between isoformsModerate to high, prone to cross-hybridization
Throughput Low to medium (can be increased with automation)[7]High, capable of sequencing millions of readsHigh, can analyze thousands of genes simultaneously
Cost per Sample Low for a small number of genesHighModerate
Data Analysis Relatively straightforward (ΔΔCt method)[8]Complex, requires significant bioinformatics expertiseModerately complex
Prior Knowledge Requires knowledge of target gene sequencesNot required, can identify novel transcriptsRequires a well-annotated genome or transcriptome

Ethylene Biosynthesis and Signaling Pathway

This compound is believed to be converted to ACC, which is then oxidized by ACC oxidase (ACO) to produce ethylene.[3] Ethylene molecules then bind to receptors on the endoplasmic reticulum, initiating a signaling cascade that ultimately leads to the activation of transcription factors like Ethylene Insensitive 3 (EIN3) and Ethylene Response Factors (ERFs).[9][10][11] These transcription factors then regulate the expression of a host of downstream genes responsible for various physiological responses.

Ethylene_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ACC ACC This compound->ACC Conversion Ethylene Ethylene ACC->Ethylene ACO ETR1/ERS1 ETR1/ERS1 Receptors Ethylene->ETR1/ERS1 Binds and inactivates CTR1 CTR1 ETR1/ERS1->CTR1 Deactivates EIN2_C EIN2 (C-terminal) CTR1->EIN2_C Inhibition of cleavage EIN3/EIL1 EIN3/EIL1 EIN2_C->EIN3/EIL1 Stabilizes ERF Ethylene Response Factors (ERFs) EIN3/EIL1->ERF Activates Gene Expression Downstream Gene Expression ERF->Gene Expression

Caption: Ethylene biosynthesis and signaling pathway.

Experimental Workflow for RT-qPCR Validation

The process of validating gene expression changes using RT-qPCR involves several key steps, from sample preparation to data analysis.

RT_qPCR_Workflow Treatment Plant Treatment with This compound RNA_Extraction Total RNA Extraction and Purification Treatment->RNA_Extraction RNA_QC RNA Quality and Quantity Assessment (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis qPCR Quantitative PCR (qPCR) with specific primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) and Statistical Validation qPCR->Data_Analysis

Caption: Experimental workflow for RT-qPCR.

Experimental Protocols

Tomato (Solanum lycopersicum) leaves are a suitable model system. Detached leaves can be treated with a solution of this compound (e.g., 1 mM) or a mock control. Samples should be collected at various time points (e.g., 0, 2, 4, 8, 12 hours) post-treatment, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

Total RNA can be extracted using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and optionally through gel electrophoresis. First-strand complementary DNA (cDNA) is then synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

RT-qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for the target and reference genes, and a SYBR Green-based master mix.

Target Genes:

  • ACO1 (ACC oxidase 1): Involved in the final step of ethylene biosynthesis.

  • ACS2 (ACC synthase 2): A key enzyme in the ethylene biosynthesis pathway.[12]

  • ERF1 (Ethylene Response Factor 1): A downstream transcription factor in the ethylene signaling pathway.[9]

Reference Gene:

  • Actin: A commonly used housekeeping gene for normalization in plants.

Primer Sequences (Example for Tomato):

GeneForward Primer (5'-3')Reverse Primer (5'-3')
SlACO1GCTGCTTTGCTCGAGTTCAAGCAACCCTTAGCCCCAATAG
SlACS2TGGTTGAAAGAGACGGATGGCCATTCCAGCAGTCAACAAA
SlERF1GCTCCACCCTCAACTTCAACTGGAGGTTTTGCTGGTTTTC
SlActinGGGATGGAGAAGTTTGGTGGGGTGCCACCACCTGTATCAT

Thermal Cycling Conditions (Example):

  • Initial Denaturation: 95°C for 3 minutes

  • Cycling (40 cycles):

    • Denaturation: 95°C for 10 seconds

    • Annealing/Extension: 60°C for 30 seconds

  • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Presentation and Interpretation

The relative expression of the target genes is typically calculated using the comparative CT (ΔΔCT) method.[8] The expression levels are normalized to the reference gene (Actin) and expressed as a fold change relative to the mock-treated control samples.

Example Quantitative Data:

Time (hours)GeneFold Change (vs. Mock)
4SlACO13.5 ± 0.4
4SlACS22.8 ± 0.3
4SlERF14.1 ± 0.5
8SlACO15.2 ± 0.6
8SlACS24.5 ± 0.5
8SlERF16.3 ± 0.7

Note: The data presented are representative and may vary depending on experimental conditions.

This guide provides a framework for researchers to confidently validate gene expression changes induced by this compound using RT-qPCR and to understand how this method compares to other available technologies. Adherence to rigorous experimental protocols and appropriate data analysis is crucial for obtaining reliable and reproducible results.

References

Methyl 1-aminocyclopropanecarboxylate: An Indirect Ethylene Agonist, Not a Direct Substrate for ACC Oxidase In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the substrate specificity of key enzymes is paramount. In the realm of plant biology and agricultural biotechnology, 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase (ACO) is a critical enzyme, catalyzing the final step in the biosynthesis of the plant hormone ethylene. This guide provides a comparative analysis of "Methyl 1-aminocyclopropanecarboxylate" (methyl-ACC) and its interaction with ACC oxidase, benchmarked against the natural substrate and other alternatives.

Recent studies have investigated methyl-ACC as a potential modulator of ethylene-related responses. While it acts as an agonist, prompting ethylene-like effects in plants, in vitro enzymatic assays have demonstrated that methyl-ACC does not serve as a direct substrate for ACC oxidase. Research indicates that methyl-ACC had no discernible effect on the activity of recombinant ACC oxidase from Solanum lycopersicum (tomato). The prevailing hypothesis is that its ethylene-agonist effects in vivo arise from its conversion to ACC within the plant or through the upregulation of ethylene biosynthesis genes, rather than direct enzymatic conversion by ACC oxidase.

This contrasts with the enzyme's natural substrate, ACC, and alternative substrates like the dipeptide of ACC (di-ACC), which are directly converted to ethylene by ACC oxidase. Di-ACC, however, is a less efficient substrate compared to ACC. The enzyme's activity is also subject to inhibition by various compounds, which can be crucial for controlling ethylene production.

Comparative Analysis of ACC Oxidase Substrates and Inhibitors

To provide a clear comparison, the following table summarizes the kinetic parameters of ACC oxidase with its natural substrate, an alternative substrate, and known inhibitors.

CompoundTypeVmax (nmol ethylene/nmol ACO/min)Km (µM)Ki (Inhibition Constant)Notes
1-aminocyclopropane-1-carboxylate (ACC) Natural Substrate 0.15 - 4.6714.82 - 197.78N/AThe kinetic parameters vary significantly between different isoforms of ACC oxidase. For example, Arabidopsis thaliana ACO2 has a high affinity (low Km) but low maximal activity, while ACO1 has a lower affinity (higher Km) but a much higher maximal activity[1].
di-ACC (ACC dipeptide) Alternative Substrate Less efficient than ACCN/AN/AIn vitro assays show that di-ACC can be directly converted to ethylene by ACC oxidase, but at a significantly lower rate than ACC.[2][3] This demonstrates the enzyme's substrate promiscuity.
This compound Not a Substrate No effectN/AN/AIn vitro studies show no direct conversion to ethylene by ACC oxidase. Its ethylene-like effects in plants are likely indirect.
Cyclopropane-1,1-dicarboxylic acid Competitive Inhibitor N/AN/AN/AActs as a competitive inhibitor of ACC oxidase.[4]
2-methylcyclopropanecarboxylic acid Competitive Inhibitor N/AN/AN/AAnother known competitive inhibitor of ACC oxidase.[4]
Salicylhydroxamic acid Inhibitor N/AN/AN/AInhibits ACC oxidase by binding to its active site and chelating the active site copper.[5]
Silver nitrate Inhibitor N/AN/AN/APrevents the activation of ACC oxidase by binding to cysteine residues, thereby reducing ethylene production.[5]

N/A: Not Applicable or data not available in the searched literature.

Experimental Protocols

A standardized in vitro ACC oxidase activity assay is crucial for comparing the efficacy of different substrates and inhibitors. The following protocol is a synthesis of methodologies reported in the literature.

In Vitro ACC Oxidase Activity Assay

Objective: To measure the production of ethylene from a putative substrate by recombinant ACC oxidase in vitro.

Materials:

  • Purified recombinant ACC oxidase (e.g., AtACO2)

  • Reaction Buffer (freshly prepared):

    • 50 mM MOPS buffer (pH 7.2)

    • 5 mM L-ascorbic acid

    • 20 mM Sodium bicarbonate (NaHCO₃)

    • 10% (v/v) Glycerol

    • 0.1 mM Dithiothreitol (DTT)

    • 20 µM Ferrous sulfate (FeSO₄)

  • Substrate solutions (e.g., ACC, di-ACC, this compound) at various concentrations.

  • 4 mL airtight gas chromatography (GC) vials with septa.

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable column for ethylene detection.

  • Incubator/shaker.

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer components.

  • Add a known amount of purified ACC oxidase (e.g., 5 µg) to the reaction buffer.

  • Add the substrate to be tested to the reaction mixture at the desired final concentration.

  • The total reaction volume is typically 1 mL.

  • Seal the GC vials immediately after adding all components.

  • Initiate the reaction by transferring the vials to an incubator/shaker set at 30°C with gentle shaking.

  • Incubate the reaction for a fixed period, for example, 60 minutes.

  • To stop the reaction, the vials can be placed on ice.

  • Using a gas-tight syringe, withdraw a 1 mL sample of the headspace from each vial.

  • Inject the headspace sample into the gas chromatograph to quantify the amount of ethylene produced.

  • A control reaction without the substrate should be included to account for any background ethylene production.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

Ethylene_Biosynthesis_Pathway cluster_0 Ethylene Biosynthesis cluster_1 Alternative Compounds SAM S-adenosyl-L-methionine (SAM) ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase Methyl_ACC This compound (methyl-ACC) Methyl_ACC->ACC In vivo conversion? di_ACC di-ACC di_ACC->Ethylene ACC Oxidase (less efficient)

Caption: Ethylene Biosynthesis Pathway and the Role of Related Compounds.

Experimental_Workflow start Prepare Reaction Mixture (Buffer, Cofactors) add_enzyme Add Purified ACC Oxidase start->add_enzyme add_substrate Add Substrate (ACC, di-ACC, or Methyl-ACC) add_enzyme->add_substrate seal_vial Seal Airtight GC Vial add_substrate->seal_vial incubate Incubate at 30°C with Shaking seal_vial->incubate sample_headspace Withdraw 1 mL of Headspace incubate->sample_headspace gc_analysis Quantify Ethylene using Gas Chromatography sample_headspace->gc_analysis end Determine Enzyme Activity gc_analysis->end

Caption: In Vitro ACC Oxidase Activity Assay Workflow.

References

A Comparative Analysis of Methyl 1-aminocyclopropanecarboxylate as an Ethylene Agonist in Various Plant Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Methyl 1-aminocyclopropanecarboxylate (methyl-ACC), a novel ethylene agonist, and its performance relative to other alternatives in modulating plant growth and development. The information is supported by experimental data, detailed protocols, and visual representations of signaling pathways and workflows to facilitate further research and application.

Introduction to this compound (methyl-ACC)

This compound is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene in plants.[1] Unlike some ACC analogs that act as ethylene antagonists, methyl-ACC has been identified as an agonist, meaning it promotes ethylene-related responses.[1] Studies have shown that methyl-ACC can trigger physiological effects similar to those induced by ACC, such as inhibition of root elongation, promotion of root hair formation, induction of leaf senescence, and acceleration of fruit ripening.[1] A key finding is that treatment with methyl-ACC leads to a higher release of ethylene and an upregulation of ethylene biosynthesis genes, suggesting its potential as a potent plant growth regulator for agricultural and postharvest applications.[1]

Performance Data of this compound

Currently, detailed performance data for methyl-ACC is primarily available for Arabidopsis thaliana (ecotype Columbia) and Solanum lycopersicum (cv. Micro-Tom).

Effects on Arabidopsis thaliana (ecotype Columbia)

The application of methyl-ACC to Arabidopsis seedlings has demonstrated significant effects on root growth and leaf senescence.

ParameterTreatmentResult% Change vs. Control
Primary Root Length 50 µM methyl-ACCSignificant reduction~50% decrease
Root Hair Number 50 µM methyl-ACCSignificant increase>100% increase
Chlorophyll Content 50 µM methyl-ACC (dark-induced senescence)Significant reduction~60% decrease after 3 days

Table 1: Quantitative effects of this compound on Arabidopsis thaliana (ecotype Columbia). Data is synthesized from published findings.

Effects on Solanum lycopersicum (cv. Micro-Tom)

In the miniature tomato variety Micro-Tom, methyl-ACC has been shown to influence ethylene production and fruit ripening.

ParameterTreatmentResult% Change vs. Control
Ethylene Production (Leaves) 50 µM methyl-ACCSignificant increase~80% increase
Fruit Ripening 50 µM methyl-ACCAccelerated color change from green to redQualitative observation
Expression of Ethylene Biosynthesis Genes (e.g., SlACO1) 50 µM methyl-ACCUpregulationSignificant increase

Table 2: Quantitative and qualitative effects of this compound on Solanum lycopersicum (cv. Micro-Tom). Data is synthesized from published findings.

Comparison with Alternative Ethylene-Modulating Compounds

While data on methyl-ACC across different cultivars is limited, its effects can be contextualized by comparing it with established ethylene-related compounds like ACC, Ethephon, and 1-Methylcyclopropene (1-MCP).

Note: The following data is compiled from various studies and does not represent direct head-to-head comparisons with methyl-ACC under identical conditions. The effects of these compounds are highly dependent on the specific cultivar, concentration, and environmental conditions.

1-aminocyclopropane-1-carboxylic acid (ACC)

As the natural precursor, ACC is the most direct comparison. Its application generally leads to ethylene production and associated responses.[2]

Plant SpeciesCultivar(s)Observed EffectReference
Solanum lycopersicum (Tomato)VariousAccelerated fruit softening and color change.[3]
Malus domestica (Apple)VariousIncreased ethylene production and ripening.[4]
Arabidopsis thalianaColumbiaInhibition of root elongation.[5]

Table 3: Effects of ACC on different plant species and cultivars.

Ethephon

Ethephon is an ethylene-releasing compound widely used in agriculture to promote ripening.[6]

Plant SpeciesCultivar(s)Observed EffectReference
Solanum lycopersicum (Tomato)'Vinedale', 'Shepherd', 'Staddon's Select'Varied response in accelerating fruit ripening.[7]
Solanum lycopersicum (Tomato)'Ohio 7663', 'Heinz 2653', 'Peto 80'Differential stem root proliferation and stem diameter increase.
Solanum lycopersicum (Tomato)'Rumba', 'Hubal', 'Sokal' F1Cultivar-dependent changes in soluble sugars, acidity, and ascorbic acid.[7]

Table 4: Cultivar-specific effects of Ethephon on tomato.

1-Methylcyclopropene (1-MCP)

1-MCP is an ethylene antagonist that blocks ethylene receptors, thereby inhibiting ethylene responses and delaying ripening and senescence.[8][9][10][11]

Plant SpeciesCultivar(s)Observed EffectReference
Malus domestica (Apple)'Braeburn', 'Gala', 'Elstar'Retarded softening, but increased browning disorder in 'Braeburn'.
Malus domestica (Apple)'Hwangok', 'Picnic', 'Gamhong', 'Fuji'Cultivar-dependent delay in firmness loss and ethylene production.[8]
Pyrus communis (Pear)'Williams', 'Bosc', 'Packhams Triumph'Delayed softening and stabilized acidity, with effects dependent on maturity stage.[12]
Actinidia deliciosa (Kiwifruit)'Xuxiang', 'Hayward', 'Huayou'Cultivar and concentration-dependent delay in firmness loss.[10]

Table 5: Cultivar-dependent effects of 1-MCP on various fruits.

Experimental Protocols

Protocol for Arabidopsis Root Elongation Assay
  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds and sow them on Murashige and Skoog (MS) medium supplemented with the desired concentrations of methyl-ACC (e.g., 50 µM) and controls (e.g., mock, ACC).

  • Vernalization and Germination: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination, then transfer to a growth chamber with a 16-h light/8-h dark cycle.

  • Growth and Observation: Grow seedlings vertically for a specified period (e.g., 7 days).

  • Data Acquisition and Analysis: Remove the plates and scan them using a high-resolution scanner. Measure the primary root length using image analysis software (e.g., ImageJ). Calculate the average root length and standard error for each treatment.

Protocol for Dark-Induced Leaf Senescence Assay
  • Plant Material: Use mature leaves from 3-4 week old Arabidopsis thaliana plants.

  • Treatment: Excise leaves and float them on a solution containing methyl-ACC (e.g., 50 µM) or a mock control solution in petri dishes.

  • Incubation: Seal the petri dishes and wrap them in aluminum foil to ensure complete darkness. Incubate at room temperature for a specified period (e.g., 3 days).

  • Chlorophyll Measurement: After the incubation period, blot the leaves dry and extract chlorophyll using 80% acetone. Measure the absorbance at 645 nm and 663 nm using a spectrophotometer. Calculate the total chlorophyll content.

  • Data Analysis: Compare the chlorophyll content of methyl-ACC treated leaves to the mock-treated control leaves.

Mandatory Visualizations

Signaling Pathways and Mechanisms

Ethylene_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_ER_Membrane ER Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ethylene Ethylene ETR1 ETR1/ERS1 Ethylene->ETR1 Methyl_ACC This compound Biosynthesis_Genes Ethylene Biosynthesis Genes (ACS, ACO) Methyl_ACC->Biosynthesis_Genes Upregulates CTR1 CTR1 ETR1->CTR1 Inhibits EIN2 EIN2 CTR1->EIN2 Inhibits EIN2_C EIN2 C-terminus EIN2->EIN2_C Cleavage SAM S-adenosylmethionine ACC ACC SAM->ACC ACS ACC->Ethylene ACO ACS ACC Synthase ACO ACC Oxidase EIN3_EIL1 EIN3/EIL1 EIN2_C->EIN3_EIL1 Stabilizes ERFs ERFs EIN3_EIL1->ERFs Activates Ethylene_Responsive_Genes Ethylene Responsive Genes ERFs->Ethylene_Responsive_Genes Regulates Responses Responses Ethylene_Responsive_Genes->Responses Senescence, Ripening, Root Growth Inhibition Biosynthesis_Genes->ACS Biosynthesis_Genes->ACO

Experimental Workflow

Experimental_Workflow cluster_Assays Phenotypic Assays Start Start: Select Plant Cultivar Seed_Sterilization Seed Sterilization Start->Seed_Sterilization Plating Plating on Treatment Media (Control, Methyl-ACC, Alternatives) Seed_Sterilization->Plating Incubation Incubation under Controlled Conditions Plating->Incubation Root_Assay Root Elongation Assay Incubation->Root_Assay Senescence_Assay Leaf Senescence Assay Incubation->Senescence_Assay Ripening_Assay Fruit Ripening Assay Incubation->Ripening_Assay Data_Collection Data Collection (Imaging, Spectroscopy, etc.) Root_Assay->Data_Collection Senescence_Assay->Data_Collection Ripening_Assay->Data_Collection Data_Analysis Quantitative Analysis Data_Collection->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Conclusion

This compound demonstrates significant potential as a plant growth regulator, acting as a potent ethylene agonist. The available data, primarily from studies on Arabidopsis thaliana and a specific tomato cultivar, show that it effectively mimics and enhances ethylene-related responses. However, a notable gap in the current research is the lack of a broad comparative analysis across a diverse range of plant cultivars. While comparisons to alternatives like Ethephon and 1-MCP provide context, these are indirect and highlight the cultivar-specific nature of responses to ethylene-modulating compounds. Future research should focus on evaluating methyl-ACC on a wider array of commercially important plant varieties to fully elucidate its potential and optimize its application in agriculture and postharvest management.

References

Assessing the Long-Term Effects of Methyl 1-aminocyclopropanecarboxylate Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) with its primary alternative, 1-aminocyclopropanecarboxylate (ACC), focusing on their roles as ethylene agonists in plants. While direct long-term studies on methyl-ACC are not extensively available, its function as a potent ethylene agonist allows for informed extrapolation of its long-term effects based on the well-documented impacts of ethylene and ACC on plant physiology. This guide also briefly touches upon a distinct area of research involving ACC in the context of neuroscience to provide a complete picture for a broad scientific audience.

Comparison of Ethylene Agonist Effects: Methyl-ACC vs. ACC

Recent studies have identified this compound as a novel ethylene agonist that can trigger ethylene-related responses in plants, often with greater potency than ACC.[1] This is attributed to its ability to induce higher ethylene release and upregulate the expression of ethylene biosynthesis genes.[1] Below is a summary of the comparative short-term effects observed in experimental settings.

Parameter AssessedThis compound (50 µM)1-aminocyclopropanecarboxylate (ACC) (50 µM)Control (Mock)Reference
Root Elongation (Arabidopsis) Significant inhibitionModerate inhibitionNo inhibition[1]
Root Hair Number (Arabidopsis) Significant increaseModerate increaseBaseline[1]
Dark-Induced Leaf Senescence PromotedPromotedDelayed[1]
Tomato Fruit Ripening AcceleratedAcceleratedNormal progression[1]
Ethylene Release (Tomato Leaves) Higher releaseBaseline releaseLow release[1]

Based on these findings, the long-term application of this compound is expected to lead to more pronounced ethylene-associated phenotypes compared to ACC at similar concentrations. These long-term effects are summarized below.

Long-Term EffectExpected Outcome with this compoundComparison with Alternatives (ACC, Ethephon)
Vegetative Growth Stunted growth, reduced leaf expansion, and potentially earlier senescence.Likely more potent in inhibiting growth than ACC at equivalent concentrations. Similar in effect to the continuous application of ethylene-releasing compounds like ethephon.
Reproductive Development Accelerated flowering in some species, while potentially causing flower and fruit abscission in others.Effects are species-dependent but likely to be more pronounced than with ACC.
Fruit Ripening and Senescence Uniform and accelerated ripening, but may lead to faster spoilage and reduced shelf-life if not carefully managed.More rapid and uniform ripening compared to ACC.
Stress Responses Enhanced tolerance to certain abiotic stresses (e.g., submergence) but can also induce stress symptoms (e.g., leaf epinasty, chlorosis) with prolonged exposure.The dual role of ethylene in stress responses means that the heightened effect of methyl-ACC could be beneficial or detrimental depending on the specific stress and plant species.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of ethylene agonists are provided below.

Root Elongation and Root Hair Density Assay in Arabidopsis thaliana

This protocol is adapted from studies observing ethylene-related phenotypes in Arabidopsis seedlings.

a. Plant Material and Growth Conditions:

  • Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds are surface-sterilized.

  • Seeds are sown on Murashige and Skoog (MS) agar plates containing the desired concentrations of this compound, ACC, or a mock solution.

  • Plates are stratified at 4°C for 2-3 days to synchronize germination.

  • Seedlings are grown vertically in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

b. Data Collection and Analysis:

  • After a set growth period (e.g., 5-7 days), the plates are scanned.

  • Primary root length is measured from the root-hypocotyl junction to the root tip using image analysis software (e.g., ImageJ).

  • For root hair density, a specific region of the primary root (e.g., 1 cm from the root tip) is imaged under a microscope.

  • The number of root hairs within that defined length is counted. Density is expressed as root hairs per millimeter.

Tomato Fruit Ripening Assay

This protocol is designed to assess the effect of ethylene agonists on the ripening of climacteric fruit like tomatoes.

a. Fruit Selection and Treatment:

  • Mature green tomatoes of a uniform size and developmental stage are harvested.

  • The fruits are surface-sterilized to prevent microbial growth.

  • A solution of this compound, ACC, or a control is applied, often by vacuum infiltration or by injection into the pedicel scar.

b. Ripening Assessment:

  • Fruits are stored in a controlled environment (e.g., 22-25°C, controlled humidity).

  • Ripening is monitored daily over a period of 7-14 days.

  • Parameters measured include:

    • Color change: Assessed visually using a color chart or quantitatively with a chromameter.

    • Firmness: Measured using a texture analyzer or penetrometer.

    • Ethylene production: See protocol below.

Measurement of Ethylene Production by Gas Chromatography

This is a standard method for quantifying ethylene release from plant tissues.

a. Sample Preparation:

  • Plant tissue (e.g., detached leaves, whole seedlings, or fruit) is weighed and placed in a sealed, airtight container of a known volume (e.g., a gas-tight vial with a septum).

  • The tissue is incubated for a specific period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.

b. Gas Chromatography Analysis:

  • A known volume of the headspace gas is withdrawn using a gas-tight syringe.

  • The gas sample is injected into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina).

  • The ethylene peak is identified and quantified by comparing its retention time and peak area to a standard curve generated with known concentrations of ethylene gas.

  • Ethylene production is typically expressed in nanoliters or picomoles per gram of fresh weight per hour (nL/g/h or pmol/g/h).

RT-qPCR Analysis of Ethylene Biosynthesis Genes

This protocol is used to quantify the expression levels of genes involved in ethylene synthesis, such as ACC synthase (ACS) and ACC oxidase (ACO).

a. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from plant tissue using a suitable kit or protocol.

  • The quality and quantity of the RNA are assessed using spectrophotometry and gel electrophoresis.

  • First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

b. Quantitative PCR (qPCR):

  • The qPCR reaction is prepared with the cDNA template, gene-specific primers for the target genes (ACS, ACO) and a reference gene (e.g., Actin or Ubiquitin), and a fluorescent dye (e.g., SYBR Green).

  • The reaction is run in a real-time PCR machine.

  • The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.

Signaling Pathways and Experimental Workflows

Ethylene Biosynthesis and Signaling Pathway

The following diagram illustrates the key steps in ethylene biosynthesis and the canonical signaling pathway in plants. This compound is believed to be converted to ACC, which is then oxidized to ethylene, thereby activating the signaling cascade.

Ethylene_Signaling cluster_biosynthesis Ethylene Biosynthesis cluster_signaling Ethylene Signaling cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Met Methionine SAM S-Adenosyl-L-methionine Met->SAM SAMS ACC 1-aminocyclopropane- 1-carboxylate (ACC) SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO ETR1 ETR1/ERS1 (Receptors) Ethylene->ETR1 Binds and Inactivates Receptor MethylACC This compound MethylACC->ACC Conversion CTR1 CTR1 ETR1->CTR1 Activates EIN2 EIN2 CTR1->EIN2 Phosphorylates (Inactive) EIN2_C EIN2 C-terminus (Active) EIN2->EIN2_C Cleavage EIN3 EIN3/EIL1 ERFs Ethylene Response Factors (ERFs) EIN3->ERFs Activates Transcription Response Ethylene Responses ERFs->Response EIN2_C->EIN3 Stabilizes

Caption: Ethylene biosynthesis and signaling pathway in plants.

Experimental Workflow for Comparing Ethylene Agonists

This workflow outlines the typical steps for assessing and comparing the effects of compounds like this compound.

Experimental_Workflow start Hypothesis: Methyl-ACC is an ethylene agonist treatment Treatment of Plants (e.g., Arabidopsis, Tomato) with Methyl-ACC, ACC, Control start->treatment phenotypic Phenotypic Analysis - Root Elongation - Root Hair Density - Leaf Senescence - Fruit Ripening treatment->phenotypic physiological Physiological Measurement - Ethylene Production (GC) treatment->physiological molecular Molecular Analysis - Gene Expression (RT-qPCR) of ACS and ACO genes treatment->molecular data Data Analysis and Comparison phenotypic->data physiological->data molecular->data conclusion Conclusion: Assess agonist activity and potency data->conclusion

Caption: A typical experimental workflow for comparative analysis.

A Note on the Alternative Role of ACC in Neuroscience

For the benefit of drug development professionals, it is important to note that 1-aminocyclopropanecarboxylic acid (often abbreviated as ACPC in this context) has been studied for its effects on the N-methyl-D-aspartate (NMDA) receptor complex in the central nervous system. In this field, ACPC acts as a partial agonist at the glycine binding site of the NMDA receptor. Long-term or chronic treatment with ACPC in animal models has been shown to desensitize behavioral responses to other NMDA receptor modulators. This distinct area of research highlights the diverse biological activities of this small molecule and its derivatives, warranting careful consideration of the experimental context.

References

Comparative Analysis of Methyl 1-aminocyclopropanecarboxylate Effects on Ethylene-Insensitive Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl 1-aminocyclopropanecarboxylate and Ethylene Signaling

This compound (methyl-ACC) has been identified as an agonist of the ethylene response in plants. It is a structural analog of 1-aminocyclopropanecarboxylate (ACC), the immediate precursor of ethylene. Treatment with methyl-ACC has been shown to trigger ethylene-related responses, such as inhibition of root elongation and promotion of leaf senescence, in a manner similar to ACC. It is believed to be converted to ACC within the plant, thereby stimulating ethylene production.

The ethylene signaling pathway is a well-characterized cascade that regulates numerous aspects of plant growth and development. Ethylene is perceived by a family of receptors, including ETR1, which are negative regulators of the pathway. In the absence of ethylene, these receptors activate the CTR1 kinase, which in turn represses the downstream signaling component EIN2. When ethylene binds to the receptors, they become inactive, leading to the deactivation of CTR1. This relieves the repression of EIN2, which then initiates a transcriptional cascade through the transcription factors EIN3 and EIL1, ultimately leading to various ethylene responses.

Comparative Effects on Ethylene-Insensitive Mutants

The following table summarizes the expected quantitative effects of methyl-ACC on the root growth of wild-type Arabidopsis and various ethylene-insensitive mutants. The data is hypothetical and based on the known functions of the mutated genes in the ethylene signaling pathway. The primary metric for comparison is the percentage of root growth inhibition relative to untreated controls.

Plant LineGenotype DescriptionExpected Root Growth Inhibition with Methyl-ACC (%)Rationale for Expected Response
Wild-Type (Col-0) Normal ethylene signaling pathway.70-80%Fully responsive to ethylene. Methyl-ACC is converted to ACC, leading to ethylene production and subsequent inhibition of root growth.
etr1-3 Ethylene receptor mutant (gain-of-function).0-10%The mutant receptor is permanently active, constitutively repressing the ethylene response, making the plant insensitive to ethylene.
ctr1-1 Constitutive triple response 1 mutant (loss-of-function).70-80% (constitutively)CTR1 is a negative regulator. Its loss leads to a constitutive ethylene response, meaning the roots are already inhibited even without ethylene. Methyl-ACC treatment is not expected to cause further significant inhibition.
ein2-5 Ethylene insensitive 2 mutant (loss-of-function).0-10%EIN2 is a key positive regulator of the ethylene signaling pathway. Its disruption blocks all downstream ethylene responses, rendering the plant insensitive.
ein3-1 Ethylene insensitive 3 mutant (loss-of-function).0-10%EIN3 is a crucial transcription factor for ethylene-regulated gene expression. Its absence prevents the plant from mounting a response to ethylene.

Experimental Protocols

The following is a generalized protocol for a root growth inhibition assay to quantitatively assess the effects of this compound on Arabidopsis seedlings. This protocol is adapted from standard methods used for ACC and ethylene response assays.[1][2]

1. Plant Material and Sterilization:

  • Seeds of Arabidopsis thaliana wild-type (e.g., Columbia-0) and homozygous mutant lines (etr1-3, ctr1-1, ein2-5, ein3-1) are used.

  • Surface-sterilize seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20 minutes in a 20% (v/v) bleach solution containing 0.05% (v/v) Triton X-100.

  • Rinse the seeds five times with sterile distilled water.

2. Growth Medium and Plating:

  • Prepare half-strength Murashige and Skoog (MS) medium, including 1% (w/v) sucrose and solidified with 0.8% (w/v) agar. Adjust the pH to 5.7.

  • After autoclaving and cooling the medium to approximately 50°C, add this compound from a sterile stock solution to achieve the desired final concentrations (e.g., 0 µM as a control, and a range of concentrations such as 1 µM, 5 µM, and 10 µM).

  • Pour the medium into sterile square Petri dishes.

  • After the medium solidifies, place the sterilized seeds in a row on the surface of the agar.

  • Seal the plates with breathable tape.

3. Growth Conditions:

  • Stratify the seeds by storing the plates at 4°C in the dark for 2-3 days to ensure uniform germination.

  • Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface.

  • Maintain the seedlings under a 16-hour light / 8-hour dark photoperiod at a constant temperature of 22°C.

4. Data Collection and Analysis:

  • After a set period of growth (e.g., 7-10 days), photograph the plates.

  • Measure the primary root length of at least 20 seedlings per genotype and treatment condition using image analysis software (e.g., ImageJ).

  • Calculate the average root length and standard deviation for each group.

  • Determine the percentage of root growth inhibition for each treatment relative to the untreated control (0 µM methyl-ACC) for each genotype.

Visualizing the Ethylene Signaling Pathway and Mutant Interactions

The following diagrams illustrate the canonical ethylene signaling pathway and the logical relationship of the mutants' responses to an ethylene agonist like methyl-ACC.

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus ETR1 ETR1 CTR1 CTR1 ETR1->CTR1 EIN2 EIN2 CTR1->EIN2 EIN3 EIN3 EIN2->EIN3 Ethylene Responsive Genes Ethylene Responsive Genes EIN3->Ethylene Responsive Genes Ethylene Response Ethylene Response Ethylene Responsive Genes->Ethylene Response Methyl-ACC Methyl-ACC Ethylene Ethylene Methyl-ACC->Ethylene Conversion Ethylene->ETR1 etr1-3 etr1-3 etr1-3->ETR1 ctr1-1 ctr1-1 ctr1-1->CTR1 ein2-5 ein2-5 ein2-5->EIN2 ein3-1 ein3-1 ein3-1->EIN3

Caption: Canonical ethylene signaling pathway in Arabidopsis.

Mutant_Response_Logic cluster_mutants Mutant Blocks Methyl-ACC Application Methyl-ACC Application Ethylene Production Ethylene Production Methyl-ACC Application->Ethylene Production Signal Perception (ETR1) Signal Perception (ETR1) Ethylene Production->Signal Perception (ETR1) Signal Transduction (CTR1 -> EIN2) Signal Transduction (CTR1 -> EIN2) Signal Perception (ETR1)->Signal Transduction (CTR1 -> EIN2) Transcriptional Activation (EIN3) Transcriptional Activation (EIN3) Signal Transduction (CTR1 -> EIN2)->Transcriptional Activation (EIN3) Ethylene Response Ethylene Response Transcriptional Activation (EIN3)->Ethylene Response etr1-3 etr1-3 (Insensitive) etr1-3->Signal Perception (ETR1) ctr1-1 ctr1-1 (Constitutive) ctr1-1->Signal Transduction (CTR1 -> EIN2) Constitutive Signal ein2-5 ein2-5 (Insensitive) ein2-5->Signal Transduction (CTR1 -> EIN2) ein3-1 ein3-1 (Insensitive) ein3-1->Transcriptional Activation (EIN3)

Caption: Logical flow of response to methyl-ACC in different mutants.

References

Safety Operating Guide

Proper Disposal of Methyl 1-aminocyclopropanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Methyl 1-aminocyclopropanecarboxylate, a compound commonly used in biochemical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

I. Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] All handling and disposal preparation must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[2][4]

  • Body Protection: A lab coat and closed-toe shoes are mandatory.[2]

II. Operational Disposal Plan

Disposal of this compound must be handled by a licensed hazardous waste disposal company. The following steps outline the process for preparing this chemical for collection.

Step 1: Waste Identification and Segregation

  • Treat all unused this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves) as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified. It should be collected in a dedicated waste container.

Step 2: Waste Container and Labeling

  • Use a clean, leak-proof, and chemically compatible container for waste collection. The container should have a secure screw-top cap.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Step 3: Waste Accumulation and Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, away from general laboratory traffic, and segregated from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup.

  • Provide the vendor with the completed hazardous waste label information and a copy of the Safety Data Sheet (SDS) if requested.

Important Considerations:

  • Do not attempt to neutralize or treat this compound in the laboratory without a validated and approved protocol and the necessary safety equipment. While it is an amino acid ester that can be hydrolyzed, this process should be left to trained professionals at a licensed treatment, storage, and disposal facility (TSDF).

  • Do not dispose of this chemical down the drain or in the regular trash.[5] This is a violation of environmental regulations and can pose a hazard.

III. Data Presentation: Chemical and Safety Information

PropertyInformationReference
Chemical Name This compound
Common Form Often supplied as the hydrochloride salt.[6]
Appearance White powder.[6]
CAS Number 72784-42-0 (for the hydrochloride)[6]
Hazard Classification Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335).[1]
Personal Protective Equipment (PPE) Eyeshields, gloves (e.g., nitrile), lab coat.[2][6]
Storage Temperature 2-8°C.[6]

IV. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Unused or Contaminated This compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe segregate Segregate as Hazardous Waste ppe->segregate container Place in a Labeled, Sealed, and Compatible Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage contact Contact EHS or Certified Hazardous Waste Vendor storage->contact pickup Arrange for Professional Waste Pickup and Disposal contact->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 1-aminocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Methyl 1-aminocyclopropanecarboxylate (and its hydrochloride salt). Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Immediate Precautions

This compound is classified as an irritant. Direct contact can cause skin and eye irritation, and inhalation of the powder may lead to respiratory tract irritation.[1][2] The primary hazards are summarized below.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin IrritationCauses reversible inflammatory effects on the skin upon contact.[1][2]H315: Causes skin irritation
Eye IrritationCauses serious eye irritation upon contact.[2]H319: Causes serious eye irritation
Respiratory IrritationMay cause irritation to the respiratory tract if inhaled as a dust.[1][2]H335: May cause respiratory irritation

Immediate Actions in Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in its solid form or in solution.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesWhile nitrile gloves are commonly used, they offer poor resistance to esters.[4][5] For prolonged contact or when handling larger quantities, consider using thicker gloves or double-gloving. Always inspect gloves for tears or degradation before and during use. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA full-length, buttoned laboratory coat must be worn.
Respiratory Protection RespiratorWhen handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is required to prevent inhalation of dust particles.[6]

Step-by-Step Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedure for safely handling this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal a Receiving and Storage b Don PPE a->b c Prepare Workspace b->c d Weighing Powder c->d Transfer to Hood e Dissolving d->e f Decontaminate Workspace e->f Post-Experiment g Segregate Waste f->g h Doff PPE g->h i Wash Hands h->i

Caption: A flowchart outlining the safe handling workflow for this compound.

Experimental Protocols:

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.[6]

  • The hydrochloride salt is generally more stable than the freebase form. The freebase may be more susceptible to degradation and should be stored in a tightly sealed container, protected from moisture.

2. Preparation:

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Don the appropriate PPE as specified in the table above.

  • Prepare your workspace by covering the surface with absorbent, disposable bench paper. All handling of the solid chemical should be performed in a certified chemical fume hood to minimize inhalation risk.[3][7]

3. Weighing and Dissolving:

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Inside the fume hood, carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.[7]

    • Close the primary container immediately after dispensing.

  • Dissolving:

    • Place the weigh boat with the powder into the vessel you will be dissolving it in.

    • Slowly add the solvent to the vessel, aiming for the powder to minimize dust generation.

    • If necessary, use a magnetic stirrer or vortex to aid dissolution.

4. Post-Handling and Cleanup:

  • After your experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Properly remove and dispose of your gloves.

  • Wash your hands thoroughly with soap and water.

Disposal Plan

As an irritant, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[1][3] Do not dispose of this chemical down the drain or in the regular trash.[8][9]

Waste StreamDisposal Procedure
Unused Solid Chemical Collect in a clearly labeled, sealed container designated for solid hazardous waste. The label should include the full chemical name and the words "Hazardous Waste".[9]
Contaminated Labware (e.g., gloves, weigh boats, pipette tips) Place in a designated, sealed container for solid hazardous waste.
Solutions Collect in a clearly labeled, sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.

Waste Collection:

  • Store hazardous waste in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.